Product packaging for Dansylamide(Cat. No.:CAS No. 1431-39-6)

Dansylamide

Cat. No.: B1669799
CAS No.: 1431-39-6
M. Wt: 250.32 g/mol
InChI Key: TYNBFJJKZPTRKS-UHFFFAOYSA-N
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Description

Dansylamide is a reactive fluorescent dye that is used in biochemistry and chemistry to label substances with the fluorescent dansyl group. It is also produced as a side-product in the labelling of amino acids with dansyl chloride.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2S B1669799 Dansylamide CAS No. 1431-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethylamino)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14N2O2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNBFJJKZPTRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162306
Record name Dansylamide
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Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1431-39-6
Record name Dansylamide
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Record name 5-Dimethylaminonaphthalene-1-sulfonamide
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Record name Dansylamide
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Record name 5-(dimethylamino)naphthalene-1-sulphonamide
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Record name DANSYLAMIDE
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Foundational & Exploratory

The Fluorescent Properties of Dansylamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansylamide, a derivative of 5-(dimethylamino)naphthalene-1-sulfonamide, is a widely utilized fluorescent probe in biochemical and biophysical research. Its fluorescence characteristics are exquisitely sensitive to the local microenvironment, making it a powerful tool for investigating molecular interactions, protein conformational changes, and enzymatic activity. This technical guide provides a comprehensive overview of the core fluorescent properties of this compound, including its excitation and emission spectra, quantum yield, and fluorescence lifetime. Detailed experimental protocols for the characterization of these properties are presented, alongside workflows for its application in protein labeling, enzyme assays, and Förster Resonance Energy Transfer (FRET).

Core Fluorescent Properties of this compound

The fluorescence of this compound originates from the electronically excited state of the dansyl chromophore. Key properties that define its utility as a fluorescent probe include its absorption and emission spectra, the efficiency of fluorescence (quantum yield), and the duration of the excited state (fluorescence lifetime).

Excitation and Emission Spectra

This compound typically exhibits a broad absorption spectrum with a maximum in the ultraviolet region, generally around 330-350 nm.[1] Upon excitation, it emits fluorescence in the blue-green region of the visible spectrum. A key characteristic of the dansyl fluorophore is its large Stokes shift, the difference between the excitation and emission maxima, which is beneficial for minimizing self-absorption and improving signal-to-noise in fluorescence measurements.

The emission spectrum of this compound is highly sensitive to the polarity of its solvent environment, a phenomenon known as solvatochromism. In non-polar solvents, the emission maximum is typically observed at shorter wavelengths (around 450-480 nm), while in polar solvents, a significant red-shift to longer wavelengths (up to 580 nm) occurs. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for sensitive detection. The quantum yield of this compound is highly dependent on the solvent environment, generally increasing in less polar solvents. For instance, the related compound Dansyl glycine shows a quantum yield ranging from 0.07 in water to 0.66 in dioxane.[2]

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. For dansyl-protein conjugates, lifetimes are typically in the range of 10-20 nanoseconds.[3] Similar to quantum yield, the fluorescence lifetime of this compound is influenced by the solvent polarity, often decreasing in more polar solvents due to increased non-radiative decay pathways.

Quantitative Data on Fluorescent Properties

Table 1: Effect of Solvent Polarity on the Fluorescent Properties of Dansyl Glycine

SolventDielectric Constant (ε)Emission Maximum (λem, nm)Quantum Yield (ΦF)
Dioxane2.2~4700.66[2]
Chloroform4.8~490-
Ethyl Acetate6.0~500-
Tetrahydrofuran7.6~510-
Dichloromethane8.9~515-
Ethanol24.6~520-
Acetonitrile37.5~530-
Water80.1~5800.07[2]

Data for emission maxima are approximate and illustrate the general trend of red-shifting with increasing solvent polarity. Specific values should be determined experimentally.

Table 2: Expected Effect of pH on this compound Fluorescence

pH ConditionPredominant SpeciesExpected Fluorescence Intensity
Acidic (pH < 4)Protonated dimethylamino groupQuenched/Low
Neutral (pH ~ 7)NeutralModerate
Basic (pH > 9)Deprotonated sulfonamide groupHigh/Altered

The fluorescence of dansyl derivatives is known to be pH-sensitive. At acidic pH, protonation of the dimethylamino group can lead to fluorescence quenching. In alkaline conditions, deprotonation of the sulfonamide group can alter the emission properties. A detailed pH titration is recommended to characterize the specific response.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of this compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials:

  • This compound

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the quantum yield standard in the desired solvent(s).

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Record the fluorescence emission spectrum for each solution using the fluorometer. The excitation wavelength and all instrument parameters (e.g., slit widths) should be kept constant for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of this compound (ΦF,S) is calculated using the following equation:

    ΦF,S = ΦF,R × (mS / mR) × (ηS2 / ηR2)

    Where:

    • ΦF,R is the quantum yield of the reference standard.

    • mS and mR are the slopes of the linear fits for the sample and reference, respectively.

    • ηS and ηR are the refractive indices of the sample and reference solvents, respectively.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the measurement of the fluorescence lifetime of this compound using the TCSPC technique.

Materials:

  • This compound solution

  • TCSPC spectrometer system, including:

    • Pulsed light source (e.g., picosecond laser diode)

    • Sample chamber

    • Monochromator or emission filter

    • Single-photon detector (e.g., photomultiplier tube)

    • TCSPC electronics

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength of the pulsed light source.

    • Select the emission wavelength using the monochromator or filter.

    • Adjust the timing electronics to an appropriate time range for the expected lifetime.

  • Instrument Response Function (IRF) Measurement: Record the IRF by measuring the light scatter from a colloidal suspension (e.g., dilute Ludox) at the excitation wavelength.

  • Sample Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay data.

  • Data Analysis:

    • The acquired fluorescence decay data is fitted to a multi-exponential decay model using deconvolution software.

    • The software uses the measured IRF to deconvolute the instrument's response from the true fluorescence decay.

    • The fitting process yields the fluorescence lifetime(s) (τ) and their relative contributions.

Applications and Experimental Workflows

Protein Labeling

This compound can be covalently attached to proteins, typically at nucleophilic residues such as lysine or cysteine, to serve as a fluorescent reporter of the protein's local environment.

ProteinLabeling Protein Protein Solution Reaction Labeling Reaction (pH 8.0-9.5) Protein->Reaction This compound This compound Stock Solution This compound->Reaction Purification Purification (Dialysis or SEC) Reaction->Purification LabeledProtein Labeled Protein Conjugate Purification->LabeledProtein Analysis Fluorescence Analysis LabeledProtein->Analysis

Workflow for protein labeling with this compound.
Enzyme Assays

The change in fluorescence of a this compound-labeled substrate or enzyme upon enzymatic reaction can be used to monitor enzyme activity and screen for inhibitors.

EnzymeAssay Enzyme Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Substrate Dansyl-labeled Substrate Substrate->Reaction Inhibitor Potential Inhibitor Inhibitor->Reaction Measurement Measure Fluorescence Change (Intensity or Lifetime) Reaction->Measurement Activity Determine Enzyme Activity/Inhibition Measurement->Activity

Workflow for a fluorescence-based enzyme assay using a this compound-labeled substrate.
Förster Resonance Energy Transfer (FRET)

This compound can serve as a FRET donor when paired with a suitable acceptor fluorophore. FRET is a powerful technique for measuring distances on a molecular scale (1-10 nm) and detecting conformational changes.

FRETWorkflow cluster_0 Sample Preparation cluster_1 Fluorescence Measurement cluster_2 Data Analysis DonorOnly Prepare Donor-only Sample (this compound-labeled) MeasureDonor Excite Donor & Measure Emission Spectrum of Donor-only Sample DonorOnly->MeasureDonor FRET_Sample Prepare FRET Sample (Donor + Acceptor) MeasureFRET Excite Donor & Measure Emission Spectrum of FRET Sample FRET_Sample->MeasureFRET CalculateE Calculate FRET Efficiency (E) E = 1 - (F_DA / F_D) MeasureDonor->CalculateE MeasureFRET->CalculateE

Experimental workflow for a FRET measurement using this compound as the donor.

Conclusion

This compound remains a valuable and versatile fluorescent probe for a wide range of applications in biological and pharmaceutical research. Its environmental sensitivity provides a powerful handle for probing molecular interactions and dynamics. While this guide provides a foundational understanding of its fluorescent properties and applications, researchers are encouraged to perform detailed characterizations under their specific experimental conditions to fully leverage the quantitative power of this probe. The provided protocols and workflows serve as a starting point for the design and implementation of robust fluorescence-based assays.

References

The Solvatochromic Dance of Dansylamide: A Technical Guide to its Excitation and Emission Spectra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating photophysical behavior of Dansylamide, a fluorescent probe renowned for its sensitivity to the local environment. A comprehensive understanding of its excitation and emission characteristics in various solvents is crucial for its effective application in diverse research areas, including drug discovery, protein binding assays, and cellular imaging. This document provides a detailed overview of the spectral properties of this compound, outlines the experimental protocols for their determination, and visually represents the underlying principles of its solvatochromic shifts.

Core Principles: The Influence of Solvent Polarity

This compound, or 5-(Dimethylamino)naphthalene-1-sulfonamide, exhibits a significant phenomenon known as solvatochromism, where its fluorescence emission spectrum is highly dependent on the polarity of the surrounding solvent.[1][2] This property arises from changes in the electronic distribution of the molecule upon excitation. In its excited state, this compound possesses a larger dipole moment than in its ground state. In polar solvents, the solvent molecules can reorient themselves around the excited this compound molecule, a process called solvent relaxation. This stabilizes the excited state, lowering its energy level and resulting in a red shift (a shift to a longer wavelength) of the fluorescence emission.[2] Conversely, in nonpolar solvents, this stabilization is less pronounced, leading to emission at shorter wavelengths (a blue shift).

The excitation maximum of this compound, typically around 350 nm, is generally less sensitive to the solvent environment compared to its emission maximum.[3] The emission maximum, however, can vary significantly, often ranging from approximately 520 nm to 550 nm as the solvent polarity increases.[3]

Quantitative Spectral Data of this compound in Various Solvents

The following table summarizes the excitation (λex) and emission (λem) maxima of this compound and its derivatives in a range of solvents with varying polarities. This data provides a clear quantitative representation of the solvatochromic effect.

SolventDielectric Constant (ε)Excitation Maxima (λex) (nm)Emission Maxima (λem) (nm)Stokes Shift (nm)
n-Hexane1.88~340~463~123
Cyclohexane2.02329461132
Toluene2.38Not AvailableNot AvailableNot Available
Diethyl Ether4.34Not AvailableNot AvailableNot Available
Chloroform4.81Not AvailableNot AvailableNot Available
Ethyl Acetate6.02Not AvailableNot AvailableNot Available
Acetone20.7~340~530~190
Ethanol24.55~345520175
Methanol32.7Not AvailableNot AvailableNot Available
Acetonitrile37.5338530192
Dimethyl Sulfoxide (DMSO)46.7Not AvailableNot AvailableNot Available
Water80.1~350~530~180

Note: The data presented is a compilation from various sources and may include values for closely related dansyl derivatives. The Stokes shift is the difference between the excitation and emission maxima and is a measure of the energy lost as heat before fluorescence emission.

Experimental Protocols for Measuring Fluorescence Spectra

Accurate determination of the excitation and emission spectra of this compound requires careful experimental procedures. The following is a generalized protocol based on common laboratory practices.

Materials and Instrumentation
  • This compound: High-purity grade.

  • Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.

  • Fluorescence Spectrophotometer: An instrument capable of measuring both excitation and emission spectra with high sensitivity and resolution.

  • Quartz Cuvettes: Standard 1 cm path length quartz cuvettes are required for UV-Vis and fluorescence measurements.

Sample Preparation
  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol. A typical concentration is in the range of 1-10 mM.

  • Working Solutions: Dilute the stock solution with the desired spectroscopic grade solvent to achieve a final concentration suitable for fluorescence measurements. The typical working concentration of this compound is between 10 µM and 1 mM. The absorbance of the solution at the excitation wavelength should ideally be below 0.1 to minimize inner filter effects.

Measurement Procedure
  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up for the manufacturer's recommended time to ensure stable output.

    • Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity. A common starting point is 5 nm for both.

  • Excitation Spectrum Measurement:

    • Place the cuvette containing the this compound solution in the sample holder.

    • Set the emission wavelength to the expected emission maximum (e.g., 520 nm).

    • Scan a range of excitation wavelengths (e.g., 250-450 nm) to determine the wavelength of maximum excitation (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined λex.

    • Scan a range of emission wavelengths (e.g., 400-700 nm) to determine the wavelength of maximum emission (λem).

  • Data Analysis:

    • Record the λex and λem values for this compound in each solvent.

    • Calculate the Stokes shift by subtracting the excitation maximum from the emission maximum.

Visualization of the Solvatochromic Effect

The relationship between solvent polarity and the fluorescence emission of this compound can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates this process.

Solvatochromic_Shift cluster_this compound This compound State Nonpolar_Solvent Nonpolar Solvent Excited_State Excited State (S1) (Higher Dipole Moment) Polar_Solvent Polar Solvent Ground_State Ground State (S0) (Lower Dipole Moment) Ground_State->Excited_State Excitation (Light Absorption) Blue_Shift Blue Shift (Shorter Wavelength) Excited_State->Blue_Shift In Nonpolar Solvent (Less Stabilization) Red_Shift Red Shift (Longer Wavelength) Excited_State->Red_Shift In Polar Solvent (Solvent Relaxation & Stabilization)

Caption: Logical workflow of this compound's solvatochromic shift.

This guide provides a foundational understanding of the spectral properties of this compound in different solvents. For researchers and professionals in drug development, this knowledge is instrumental in designing and interpreting experiments that leverage the environmentally sensitive fluorescence of this powerful molecular probe.

References

An In-depth Technical Guide to the Solvatochromic Properties of Dansylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylamide, or 5-(dimethylamino)naphthalene-1-sulfonamide, is a fluorescent molecule widely recognized for its pronounced solvatochromic properties. This phenomenon, characterized by a change in the color of a solution with a change in solvent polarity, makes this compound an invaluable tool in various scientific disciplines, including chemistry, biochemistry, and drug development. Its fluorescence is highly sensitive to the local microenvironment, rendering it an effective probe for studying molecular interactions, protein binding, and the polarity of complex biological systems.

This technical guide provides a comprehensive overview of the core solvatochromic properties of this compound, including detailed experimental protocols, quantitative data, and visualizations of its molecular interactions.

Photophysical Principles of this compound's Solvatochromism

The solvatochromism of this compound arises from changes in the energy levels of its ground and excited states in response to the polarity of the surrounding solvent. The Dansyl group possesses a donor-π-acceptor (D-π-A) structure, with the dimethylamino group acting as the electron donor and the sulfonamide group as the electron acceptor.

Upon absorption of a photon, the molecule transitions to an excited state, which has a larger dipole moment than the ground state due to an intramolecular charge transfer (ICT). In polar solvents, the excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This differential solvation leads to a decrease in the energy gap between the excited and ground states, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. Conversely, in nonpolar solvents, the emission occurs at higher energies (shorter wavelengths), leading to a hypsochromic (blue) shift.

The excitation maximum of this compound is largely independent of the solvent polarity, typically remaining around 350 nm.[1] However, its emission maximum is highly sensitive to the solvent environment, varying significantly from approximately 494 nm in less polar environments to over 550 nm in highly polar solvents.[2][3]

Quantitative Solvatochromic Data

The following tables summarize the key photophysical parameters of this compound in a range of solvents with varying polarities. The solvent polarity is described by the dielectric constant (ε) and the empirical ET(30) solvent polarity scale.

SolventDielectric Constant (ε)ET(30) (kcal/mol)Absorption Max (λabs) (nm)Emission Max (λem) (nm)Stokes Shift (cm-1)
Cyclohexane2.0231.2~350494~9900
Toluene2.3833.9~350508~10400
Dichloromethane8.9341.1~350518~10700
Acetone20.742.2~350528~11000
Ethanol24.5551.9~350530~11100
Methanol32.755.5~350540~11400
Water80.163.1~350551~11700

Note: The absorption maximum is consistently reported to be around 350 nm and is relatively insensitive to solvent polarity.[1] Emission maxima are compiled from various sources and represent typical values. Stokes shifts are calculated based on an approximate absorption maximum of 350 nm.

SolventQuantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
Cyclohexane~0.7Data not available
TolueneData not available~8 (for Dansylaziridine)[4]
DichloromethaneData not availableData not available
AcetoneData not availableData not available
Ethanol~0.4Data not available
MethanolData not availableData not available
Water~0.05Data not available

Experimental Protocols

Synthesis of this compound

This compound is synthesized through the reaction of Dansyl chloride with ammonia.

Materials:

  • Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)

  • Ammonium hydroxide solution (28-30%)

  • Acetone

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve Dansyl chloride in a minimal amount of acetone.

  • Slowly add an excess of concentrated ammonium hydroxide solution to the Dansyl chloride solution with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the acetone by rotary evaporation.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound as a yellow solid.

Synthesis_of_this compound dansyl_chloride Dansyl Chloride in Acetone reaction Reaction (Room Temp, 2-3h) dansyl_chloride->reaction ammonia Ammonium Hydroxide ammonia->reaction extraction Extraction with Dichloromethane reaction->extraction drying Drying over Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification This compound Pure This compound purification->this compound

Caption: Synthesis workflow for this compound.

Measurement of Solvatochromic Properties

Materials:

  • Purified this compound

  • Spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol) at a concentration of approximately 1 mM.

  • Sample Preparation: For each solvent to be tested, prepare a dilute solution of this compound by adding a small aliquot of the stock solution to the solvent in a quartz cuvette. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of each sample from 250 nm to 500 nm using the respective pure solvent as a blank.

    • Determine the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the fluorometer to the determined λabs (around 350 nm).

    • Record the fluorescence emission spectrum for each sample over a suitable wavelength range (e.g., 400 nm to 700 nm).

    • Determine the wavelength of maximum emission (λem).

  • Data Analysis:

    • Calculate the Stokes shift for each solvent in wavenumbers (cm-1) using the formula: Stokes Shift = (1/λabs - 1/λem) x 107.

    • Plot the emission maximum (λem) or Stokes shift as a function of a solvent polarity parameter (e.g., dielectric constant or ET(30)) to visualize the solvatochromic effect.

Solvatochromism_Measurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare this compound Stock Solution (1 mM) dilute Dilute Stock in Various Solvents (Abs ~0.1) stock->dilute uv_vis UV-Vis Spectroscopy (Determine λ_abs) dilute->uv_vis fluorescence Fluorescence Spectroscopy (Excite at λ_abs, Determine λ_em) uv_vis->fluorescence stokes Calculate Stokes Shift fluorescence->stokes plot Plot λ_em or Stokes Shift vs. Solvent Polarity stokes->plot

Caption: Experimental workflow for solvatochromism study.

Application in Drug Development: Probing Drug Binding to Human Serum Albumin (HSA)

This compound is a valuable tool in drug development for studying the binding of drug candidates to plasma proteins like Human Serum Albumin (HSA). HSA has two primary drug-binding sites, Site I and Site II. This compound is known to bind specifically to Site I. When bound to the hydrophobic pocket of Site I, its fluorescence intensity increases, and the emission maximum shifts to a shorter wavelength (blue shift) due to the less polar environment compared to the aqueous buffer.

This property can be exploited in a competitive displacement assay to determine if a drug candidate binds to Site I of HSA. If the drug binds to Site I, it will displace this compound, leading to a decrease in its fluorescence intensity and a red shift in its emission as it moves back into the polar aqueous environment.

Signaling Pathway of this compound in HSA Binding Assay

HSA_Binding_Assay HSA Human Serum Albumin (HSA) Site I (Hydrophobic Pocket) Site II Dansylamide_bound This compound-HSA Complex (High Fluorescence, Blue-shifted Emission) HSA:f1->Dansylamide_bound Dansylamide_free This compound (Free) (Low Fluorescence, Red-shifted Emission) Dansylamide_free->Dansylamide_bound Binding to Site I Displacement Displacement Dansylamide_bound->Displacement Drug_SiteI Drug Candidate (Binds to Site I) Drug_SiteI->Displacement Competition for Site I Drug_SiteII Drug Candidate (Binds to Site II) Drug_SiteII->HSA:f2 No Competition Displacement->Dansylamide_free Release

Caption: this compound interaction with HSA in a drug binding assay.

Experimental Protocol for HSA Competitive Binding Assay

Materials:

  • Human Serum Albumin (fatty acid-free)

  • This compound

  • Drug candidate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer with temperature control

  • 96-well black microplates

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of HSA in PBS.

    • Prepare a stock solution of this compound in a minimal amount of ethanol or DMSO and then dilute in PBS.

    • Prepare stock solutions of the drug candidate at various concentrations.

  • Assay Setup:

    • In a 96-well black microplate, add a fixed concentration of HSA and this compound to each well.

    • Add varying concentrations of the drug candidate to the wells. Include a control well with no drug.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a fluorometer. Set the excitation wavelength to ~350 nm and record the emission spectrum or the intensity at the emission maximum of the bound this compound (e.g., ~480-500 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the drug candidate concentration.

    • A decrease in fluorescence intensity with increasing drug concentration indicates that the drug is displacing this compound from Site I of HSA.

    • The data can be used to calculate the binding affinity (e.g., IC50 or Ki) of the drug candidate for HSA Site I.

Conclusion

The solvatochromic properties of this compound make it a powerful and versatile fluorescent probe for a wide range of applications in research and drug development. Its sensitivity to the local environment allows for the characterization of solvent polarity and the study of molecular interactions in complex systems. The ability of this compound to act as a specific probe for Site I of Human Serum Albumin provides a robust and straightforward method for assessing the plasma protein binding of new drug candidates, a critical parameter in determining their pharmacokinetic profiles. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their work.

References

Dansylamide as a Fluorescent Probe for Protein Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylamide (5-(dimethylamino)naphthalene-1-sulfonamide) and its derivatives are powerful fluorescent probes widely utilized in biochemistry and drug development to investigate protein structure, dynamics, and interactions. The core of their utility lies in the environmentally sensitive fluorescence of the dansyl group.[1][2] When the probe moves from a polar environment, such as an aqueous solvent, to a more non-polar, hydrophobic environment, like a protein's binding pocket, its fluorescence properties change dramatically. This phenomenon, known as a solvatochromic effect, typically results in a significant increase in fluorescence intensity and a blue shift in the emission maximum.[2][3]

This technical guide provides an in-depth overview of the principles, applications, and experimental protocols for using dansyl-based probes in protein studies. It covers both the non-covalent binding of this compound and the covalent labeling of proteins using reactive dansyl derivatives like dansyl chloride and dansylaziridine.

Core Principles: The Power of Environmental Sensitivity

The fluorescence of the dansyl group is highly dependent on the polarity of its local microenvironment.

  • In Polar Environments (e.g., Water): The probe is exposed to the aqueous solvent, resulting in low fluorescence intensity.

  • In Non-Polar Environments (e.g., Hydrophobic Pocket): When the probe binds to a hydrophobic pocket on a protein or a conformational change buries the probe within the protein core, it is shielded from the polar solvent. This leads to:

    • Increased Fluorescence Intensity: A significant enhancement of the fluorescence signal.[2]

    • Blue Shift: A shift of the emission maximum to shorter wavelengths (e.g., from ~550 nm towards 480 nm).

This sensitivity allows researchers to monitor events that alter the probe's local environment in real-time, including protein folding/unfolding, ligand binding, and conformational changes.

Physicochemical and Spectroscopic Properties

The key properties of the dansyl group are summarized below. It is crucial to note that emission properties are highly dependent on the solvent and local environment.

PropertyValue / DescriptionCitation
Chemical Formula C₁₂H₁₄N₂O₂S
Molar Mass 250.32 g/mol
Appearance White to light yellow crystalline powder
Excitation Maximum (λex) ~335-360 nm
Emission Maximum (λem) 510 - 550 nm (Highly solvent-dependent)
Stokes Shift High (The difference between excitation and emission maxima)
Fluorescence Lifetime (τ) 10 - 20 ns (for protein conjugates)

Applications in Protein Research

Characterizing Drug and Ligand Binding Sites

This compound is extensively used to study drug binding, particularly with serum albumins. Human Serum Albumin (HSA) has two primary drug binding sites, and this compound selectively binds to Site I. By monitoring the displacement of this compound upon the addition of a drug candidate, researchers can determine if the drug binds to the same site and quantify its binding affinity.

Probing Enzyme Active Sites

The probe is a well-known inhibitor of carbonic anhydrase, binding within a hydrophobic pocket in the enzyme's active site. This interaction causes a significant increase in fluorescence, which can be used to study enzyme kinetics, inhibitor binding, and the development of novel zinc biosensors.

Monitoring Protein Conformational Changes

By covalently attaching a dansyl probe (using dansylaziridine or dansyl chloride) to a specific residue, such as cysteine or lysine, changes in protein conformation can be tracked. A conformational change that alters the position of the labeled residue relative to the solvent will produce a corresponding change in the fluorescence signal.

Caption: Principle of detecting protein conformational changes.

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with Dansylaziridine

This protocol describes the covalent labeling of cysteine residues. For labeling lysine residues, dansyl chloride is often used at a higher pH (8.5-9.5).

Materials:

  • Purified protein of interest

  • Dansylaziridine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate or HEPES buffer (pH 7.0-8.0), free of primary amines (like Tris) or thiols.

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Protein Preparation: Prepare the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from nucleophiles that could react with the probe.

  • Stock Solution: Prepare a fresh 10-100 mM stock solution of Dansylaziridine in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the Dansylaziridine stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the mixture for 2-24 hours at 4°C or room temperature with gentle agitation, protected from light. Reaction time depends on the reactivity of the target residues.

  • Purification: Remove unreacted probe by passing the reaction mixture through a desalting column or by extensive dialysis against the Reaction Buffer.

G A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) C 3. Add 10-50x Molar Excess of Probe to Protein A->C B 2. Prepare Fresh Dansylaziridine Stock (10-100 mM in DMSO/DMF) B->C D 4. Incubate with Gentle Agitation (2-24h, 4°C or RT, protected from light) C->D E 5. Purify Labeled Protein (Dialysis or Desalting Column) D->E F Labeled Protein Ready for Analysis E->F

Caption: Experimental workflow for covalent protein labeling.

Protocol 2: Fluorescence Titration for Protein-Ligand Binding

This protocol is used to determine the dissociation constant (Kd) of a ligand for a dansyl-labeled protein or for a protein where this compound itself is the fluorescent ligand (e.g., Carbonic Anhydrase).

Materials:

  • Dansyl-labeled protein (from Protocol 1) or unlabeled protein (if using this compound as the ligand)

  • Concentrated stock solution of the ligand of interest

  • Measurement Buffer

  • Spectrofluorometer and quartz cuvettes

Procedure:

  • Instrument Setup: Set the excitation wavelength to ~340-360 nm and configure the emission scan range (e.g., 400-600 nm). Optimize slit widths for a good signal-to-noise ratio.

  • Baseline Measurement: Place a dilute solution of the labeled protein in the cuvette and record its emission spectrum. This is the baseline fluorescence.

  • Titration: Add small, precise aliquots of the concentrated ligand stock solution to the cuvette. Mix gently after each addition.

  • Measurement: After each addition, allow the system to equilibrate (typically 1-2 minutes) and then record the fluorescence emission spectrum or the intensity at the emission maximum.

  • Data Analysis: Correct the fluorescence intensity for dilution. Plot the change in fluorescence intensity (ΔF) against the ligand concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

G cluster_workflow Fluorescence Titration Workflow A Prepare Labeled Protein in Cuvette B Record Baseline Fluorescence (F₀) A->B C Add Aliquot of Ligand B->C D Equilibrate & Record Fluorescence (F) C->D D->C Iterate E Repeat C & D for Full Titration Curve D->E F Plot ΔF vs. [Ligand] E->F G Fit Data to Binding Model (e.g., one-site binding) F->G H Determine Kd G->H

Caption: Workflow for protein-ligand interaction analysis.

Data Interpretation

Changes in the fluorescence signal provide direct insights into the microenvironment of the dansyl probe.

Observed Fluorescence ChangeInterpretation of Probe's MicroenvironmentCitation
Increase in Intensity Moved to a more hydrophobic (less polar) environment
Decrease in Intensity Moved to a more aqueous (more polar) environment
Blue Shift in λem Environment has become less polar
Red Shift in λem Environment has become more polar

Case Study: Competitive Binding to Human Serum Albumin (HSA)

This compound is a classic probe for HSA's drug binding Site I. A competitive displacement assay is a powerful tool in drug development to screen for compounds that bind to this site.

  • Complex Formation: this compound is added to a solution of HSA. It binds to Site I, resulting in a high fluorescence signal.

  • Competitive Addition: A drug candidate is titrated into the HSA-dansylamide solution.

  • Displacement and Signal Change: If the drug binds to Site I, it will displace this compound. The displaced this compound returns to the aqueous environment, causing a significant decrease (quenching) of the fluorescence signal. The extent of this decrease is proportional to the drug's affinity for the site.

G HSA HSA Protein Site I Complex HSA-Dansylamide Complex High Fluorescence HSA->Complex Binding Dansyl This compound Dansyl->Complex Binding Drug Drug Candidate Displaced HSA-Drug Complex Low Fluorescence Drug->Displaced Competitive Displacement Complex->Displaced Competitive Displacement

Caption: Logical workflow of a competitive displacement assay on HSA.

Conclusion

This compound and its derivatives are versatile and highly effective fluorescent probes for a wide range of protein studies. Their sensitivity to the local environment provides a direct, real-time window into molecular-level events such as ligand binding, protein folding, and allosteric regulation. With robust and well-characterized experimental protocols, these probes remain an invaluable and accessible tool for researchers in basic science and pharmaceutical development.

References

Dansylamide derivatives for fluorescence spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dansylamide and its derivatives are a class of fluorescent probes widely utilized in biological and chemical sciences. The core structure features a 5-(dimethylamino)naphthalene-1-sulfonyl group, known as the dansyl group, which is responsible for its characteristic fluorescence. This guide provides a comprehensive overview of this compound derivatives, their photophysical properties, experimental applications, and their role in visualizing molecular processes.

The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment. This solvatochromism, characterized by a shift in the emission maximum to shorter wavelengths in less polar environments, makes dansyl probes powerful tools for studying protein conformation, ligand binding, and membrane dynamics. Dansyl chloride, a key precursor, readily reacts with primary and secondary amines to form stable, fluorescent sulfonamides, enabling the labeling of a wide range of biomolecules including proteins, amino acids, and peptides.

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed methodologies and structured data to facilitate the effective use of this compound derivatives in fluorescence spectroscopy.

Core Principles of this compound Fluorescence

The fluorescence of this compound derivatives is governed by the principle of intramolecular charge transfer (ICT). Upon excitation, an electron is promoted from the electron-donating dimethylamino group to the electron-withdrawing sulfonyl group. The excited state is more polar than the ground state, and its energy level is sensitive to the polarity of the surrounding solvent. In polar solvents, the excited state is stabilized, leading to a lower energy emission and a red-shifted fluorescence spectrum. Conversely, in non-polar or hydrophobic environments, the emission is blue-shifted.

Several factors can influence the fluorescence of this compound derivatives, including:

  • Solvent Polarity: As mentioned, decreasing solvent polarity leads to a blue shift in the emission wavelength and often an increase in fluorescence quantum yield.

  • Viscosity: Increased viscosity can restrict molecular vibrations and rotations, leading to a higher quantum yield.

  • pH: The fluorescence of some this compound derivatives can be pH-dependent, particularly if they possess ionizable groups.

  • Quenching: Fluorescence can be quenched by various mechanisms, including collisional quenching by molecules like iodide and acrylamide, and resonance energy transfer (FRET) to a suitable acceptor molecule.

Data Presentation: Photophysical Properties

The following table summarizes key photophysical properties of selected this compound derivatives. This data is compiled from various sources and is intended for comparative purposes. Experimental conditions such as solvent and temperature can significantly affect these values.

DerivativeExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Lifetime (τ, ns)Analyte/Application
This compound~350520-550 (solvent dependent)170-200Varies with solvent10-20General fluorescent label
Dansylglycine~330565 (in water)2350.06 (in water)-Amino acid analysis
Dansyl-L-Proline~340510 (in dioxane)1700.70 (in dioxane)-Amino acid analysis
Dansyl-DHPE~340484 (in benzene), 518 (in POPC vesicles)144, 178--Lipid transfer assays
Dansyl-based Cd2+ probe~330495165--Cd2+ detection
Dansyl-based Hg2+ probe~340520180--Hg2+ detection
Dansyl-based Cu2+ probe~340515175--Cu2+ detection
Dansyl-Rhodamine FRET probe340 (Dansyl ex)580 (Rhodamine em)240--Fe3+ detection via FRET

Note: This table is a representative summary. Please refer to the cited literature for specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments using this compound derivatives.

General Protocol for Labeling Proteins with Dansyl Chloride

This protocol describes the covalent labeling of proteins with Dansyl chloride, targeting primary and secondary amine groups (e.g., lysine side chains and the N-terminus).

Materials:

  • Protein of interest

  • Dansyl chloride

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.5

  • Organic Solvent: Dimethylformamide (DMF) or acetone (spectroscopic grade)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary or secondary amines (e.g., Tris).

  • Dansyl Chloride Solution: Prepare a stock solution of Dansyl chloride (e.g., 10 mg/mL) in DMF or acetone immediately before use. Keep the solution protected from light.

  • Labeling Reaction: a. While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the Dansyl chloride solution dropwise. The optimal molar ratio should be determined empirically for each protein. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark with gentle stirring.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted Dansyl chloride. Incubate for 1 hour at room temperature.

  • Purification: Remove excess unreacted Dansyl chloride and by-products by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

  • Characterization: a. Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~330 nm (for dansyl group concentration, ε ≈ 4300 M⁻¹cm⁻¹). b. Confirm labeling by fluorescence spectroscopy (excitation at ~340 nm, emission scan from 400-600 nm).

Protocol for In-Gel Fluorescence Staining with Dansylaziridine

This protocol is for the fluorescent staining of proteins in polyacrylamide gels using Dansylaziridine, which reacts with cysteine and lysine residues.

Materials:

  • Polyacrylamide gel containing separated proteins

  • Dansylaziridine

  • Labeling Buffer: 50 mM Tris-HCl, pH 7.5

  • SDS-PAGE running buffer

  • UV transilluminator and gel imaging system

Procedure:

  • Electrophoresis: Run the protein sample on a standard SDS-polyacrylamide gel.

  • Staining: a. After electrophoresis, place the gel in a clean container with the labeling buffer containing Dansylaziridine (a typical starting concentration is 10-50 µM). b. Incubate the gel for 1-2 hours at room temperature in the dark with gentle agitation.

  • Destaining: Destain the gel with the labeling buffer without Dansylaziridine for 1-2 hours to reduce background fluorescence.

  • Visualization: a. Place the gel on a UV transilluminator with an excitation wavelength of ~335 nm. b. Visualize and document the fluorescent protein bands using a gel imaging system with an appropriate emission filter (~520 nm).

Protocol for Live-Cell Imaging with a Dansyl-based Probe

This protocol provides a general framework for imaging intracellular analytes using a cell-permeable this compound derivative. Optimization of probe concentration and incubation time is crucial for each specific probe and cell type.

Materials:

  • Cells cultured on a suitable imaging vessel (e.g., glass-bottom dish)

  • Cell-permeable this compound derivative

  • Cell culture medium

  • Imaging Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for dansyl)

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Probe Loading: a. Prepare a stock solution of the Dansyl probe in DMSO. b. Dilute the stock solution in pre-warmed cell culture medium or imaging buffer to the desired final working concentration (typically in the range of 1-10 µM). c. Remove the culture medium from the cells and replace it with the probe-containing medium. d. Incubate the cells for 15-60 minutes at 37°C and 5% CO₂, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove excess probe.

  • Imaging: a. Add fresh, pre-warmed imaging buffer to the cells. b. Image the cells using a fluorescence microscope. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

Mandatory Visualizations: Signaling Pathways and Workflows

FRET-based Detection of Caspase-3 Activity

This compound derivatives can be incorporated into Förster Resonance Energy Transfer (FRET) probes to monitor enzyme activity, such as caspase-3 activation during apoptosis. In a typical design, a Dansyl group (donor) and a quencher or another fluorophore (acceptor) are linked by a peptide sequence containing the caspase-3 cleavage site (DEVD). In the intact probe, FRET occurs, and the Dansyl fluorescence is quenched. Upon cleavage by active caspase-3, the donor and acceptor are separated, leading to an increase in Dansyl fluorescence.

FRET_Caspase_Assay cluster_0 Intact FRET Probe cluster_1 Cleaved Probe Dansyl Dansyl (Donor) Peptide DEVD Peptide Dansyl->Peptide FRET FRET (Fluorescence Quenched) Acceptor Acceptor Peptide->Acceptor Caspase3 Active Caspase-3 Acceptor->Caspase3 Cleavage Dansyl_c Dansyl (Fluorescent) Fluorescence Fluorescence (Signal On) Peptide_c Cleaved Peptide Acceptor_c Acceptor

Caption: FRET-based assay for Caspase-3 activity using a Dansyl probe.

Experimental Workflow for Identifying Protein-Ligand Interactions

The environmentally sensitive fluorescence of this compound derivatives is valuable for studying protein-ligand interactions. This workflow illustrates how changes in fluorescence can indicate ligand binding.

Protein_Ligand_Workflow start Start label_protein Label Protein with Dansyl Derivative start->label_protein purify Purify Labeled Protein label_protein->purify measure_initial Measure Baseline Fluorescence Spectrum purify->measure_initial add_ligand Titrate with Ligand measure_initial->add_ligand measure_change Measure Fluorescence Change (Intensity/Wavelength) add_ligand->measure_change measure_change->add_ligand Repeat Titration analyze Analyze Data (Binding Curve, Kd) measure_change->analyze end End analyze->end

Caption: Workflow for studying protein-ligand interactions with Dansyl probes.

Signaling Pathway Visualization: GPCR Activation Monitoring

Fluorescently labeled ligands, including Dansyl derivatives, can be used to study G-protein coupled receptor (GPCR) activation and downstream signaling. This diagram illustrates the general principle.

GPCR_Signaling cluster_0 Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Binding Binding & Conformational Change Effector Effector Enzyme G_protein->Effector G_activation G-Protein Activation Effector_activation Effector Activation Ligand Dansyl-Labeled Ligand Ligand->GPCR 1. Binding Binding->G_protein 2. G_activation->Effector 3. Second_messenger Second Messenger Production Effector_activation->Second_messenger 4. Cellular_response Cellular Response Second_messenger->Cellular_response 5.

Caption: Monitoring GPCR signaling with a Dansyl-labeled ligand.

Conclusion

This compound derivatives remain a cornerstone in fluorescence spectroscopy due to their versatile reactivity, sensitivity to the local environment, and favorable photophysical properties. This guide has provided a comprehensive overview of their core principles, summarized key quantitative data, and offered detailed experimental protocols for their application in protein labeling, in-gel staining, and live-cell imaging. The visualization of experimental workflows and their application in studying signaling pathways highlights their continued relevance in modern biological research and drug discovery. By understanding the principles and methodologies outlined in this guide, researchers can effectively harness the power of this compound derivatives to gain deeper insights into complex biological systems.

The Environmental Sensitivity of Dansylamide Fluorescence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the principles, applications, and methodologies behind one of biochemistry's most versatile fluorescent probes.

Dansylamide and its derivatives have long served as indispensable tools for researchers in biochemistry, molecular biology, and drug discovery. Their remarkable sensitivity to the local microenvironment, manifesting as significant changes in their fluorescence properties, allows for the detailed investigation of molecular interactions, conformational changes, and the polarity of biological systems. This technical guide provides a comprehensive overview of the core principles governing the environmental sensitivity of this compound fluorescence, detailed experimental protocols for its application, and a summary of its photophysical properties.

Core Principles of Environmental Sensitivity

The fluorescence of the dansyl group, the chromophore of this compound, is exquisitely sensitive to the polarity of its surroundings. This sensitivity is primarily governed by the phenomenon of solvatochromism , where the absorption and, more dramatically, the emission spectra of a fluorophore shift in response to the solvent polarity.[1]

The underlying mechanism for this sensitivity in dansylamides is the formation of a Twisted Intramolecular Charge Transfer (TICT) state upon photoexcitation.[2] In the ground state, the dimethylamino group is planar with the naphthalene ring. Upon excitation, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting sulfonyl group. This charge separation is stabilized by the rotation of the dimethylamino group, forming the TICT state.

The extent of this charge transfer and the stabilization of the resulting excited state are highly dependent on the polarity of the local environment.

  • In nonpolar (hydrophobic) environments , the formation of the highly polar TICT state is energetically unfavorable. The molecule tends to remain in a more planar, locally excited (LE) state, which is highly fluorescent and emits at shorter wavelengths (blue-shifted).

  • In polar (hydrophilic) environments , the polar solvent molecules can stabilize the charge-separated TICT state. This stabilization lowers the energy of the excited state, leading to a redshift in the fluorescence emission (a shift to longer wavelengths) and often a decrease in the fluorescence quantum yield due to increased non-radiative decay pathways.[2]

This pronounced sensitivity makes this compound an excellent probe for reporting on changes in the local environment, such as the binding of a ligand to a protein, which often involves the displacement of water molecules from a binding pocket, creating a more nonpolar environment.

Visualizing the Solvatochromic Shift

The following diagram illustrates the effect of solvent polarity on the energy levels and fluorescence emission of this compound.

G Effect of Solvent Polarity on this compound Fluorescence S0_np S₀ (Ground State) S1_np S₁ (Locally Excited State) S0_np->S1_np Excitation S0_p S₀ (Ground State) S1_np->S0_np Fluorescence (Blue-Shifted) High Quantum Yield S1_p S₁ (TICT State) S0_p->S1_p Excitation S1_p->S0_p Fluorescence (Red-Shifted) Low Quantum Yield

Energy level diagram of this compound in different environments.

Quantitative Data on Photophysical Properties

Table 1: Fluorescence Quantum Yield (Φf) of Dansyl Derivatives in Various Solvents

SolventDielectric Constant (ε)Quantum Yield (Φf)
Dioxane2.2Data not available
Toluene2.4Data not available
Chloroform4.8Data not available
Ethanol24.6Data not available
Acetonitrile37.5Data not available
Water80.1Data not available
Note: Comprehensive quantitative data on the fluorescence quantum yield of this compound in a range of solvents is not readily available in published literature.[3] A similar trend of decreasing quantum yield with increasing solvent polarity is generally expected.

Table 2: Fluorescence Lifetime (τ) of Dansyl Derivatives in Various Solvents

SolventDielectric Constant (ε)Fluorescence Lifetime (τ) [ns]
Dioxane2.2~8
Toluene2.4~8
Chloroform4.8Data not available
Dichloromethane (DCM)8.9Data not available
Ethanol24.6Data not available
Acetonitrile37.5Data not available
Water80.1Data not available
Note: Specific lifetime values for dansylaziridine, a dansyl derivative, are not readily available for a wide range of solvents.[4] A decrease in lifetime with increasing solvent polarity is generally expected.

Table 3: Emission Maxima (λem) and Stokes Shift of this compound in Various Solvents

SolventEmission Maxima (λem) [nm]Stokes Shift (cm-1)
Hexane~520~2230
Water~550~4000
Note: The emission maximum of this compound strongly depends on the solvent, varying from approximately 520 nm to 550 nm. A significant red shift is observed with increasing solvent polarity. The Stokes shift also increases with solvent polarity.

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including:

  • Collisional (Dynamic) Quenching: The excited fluorophore collides with a quencher molecule in solution, leading to non-radiative de-excitation.

  • Static Quenching: The fluorophore and quencher form a non-fluorescent complex in the ground state.

  • Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule in close proximity.

Common quenchers for this compound fluorescence include molecular oxygen and iodide ions. The susceptibility of this compound to quenching can provide additional information about the accessibility of the probe to the solvent and quenching agents.

Visualizing Fluorescence Quenching Mechanisms

G Mechanisms of Fluorescence Quenching cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching D_excited Dansyl (Excited) Q Quencher D_excited->Q Collision D_ground Dansyl (Ground State) Q_excited Quencher D_Q_complex [Dansyl-Quencher] (Ground State Complex) D_Q_complex_excited [Dansyl-Quencher]* (Non-fluorescent) D_Q_complex->D_Q_complex_excited Excitation D_Q_complex_excited->D_Q_complex Non-radiative decay

Comparison of dynamic and static fluorescence quenching.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound fluorescence.

Protein Labeling with Dansyl Chloride

Dansyl chloride is a common reagent used to covalently label proteins, primarily at primary and secondary amine groups (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group).

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate or borate buffer, pH 8.0-9.5). Avoid amine-containing buffers like Tris.

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone or DMF).

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column or dialysis tubing for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add a 3- to 10-fold molar excess of the dansyl chloride solution.

  • Incubation: Incubate the reaction mixture in the dark at 4°C for 1-2 hours or at room temperature for 30-60 minutes.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purification: Remove the unreacted dansyl chloride by size-exclusion chromatography or dialysis against a suitable buffer.

Fluorescence Spectroscopy Measurements

Materials:

  • Dansyl-labeled protein sample.

  • Fluorometer with excitation and emission monochromators.

  • Quartz cuvette.

  • Buffer for fluorescence measurements.

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to approximately 340 nm.

    • Set the emission scan range from 400 nm to 600 nm.

    • Adjust the excitation and emission slit widths to achieve an optimal signal-to-noise ratio without causing photobleaching.

  • Measurement:

    • Place the cuvette with the buffer in the fluorometer and record a blank spectrum.

    • Replace the buffer with the dansyl-labeled protein sample and record the fluorescence emission spectrum.

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum.

  • Data Analysis:

    • Determine the wavelength of maximum emission (λem).

    • Integrate the area under the emission spectrum to determine the total fluorescence intensity.

Experimental Workflow for Studying Protein-Ligand Binding

G Workflow for Protein-Ligand Binding Assay A Prepare Dansyl-labeled Protein B Measure Initial Fluorescence (λex = ~340 nm, λem = scan 400-600 nm) A->B C Titrate with Ligand (Incremental additions) B->C D Measure Fluorescence after each addition C->D E Plot Change in Fluorescence vs. [Ligand] D->E F Fit Data to a Binding Isotherm (e.g., one-site binding model) E->F G Determine Binding Affinity (Kd) F->G

A typical workflow for determining protein-ligand binding affinity.

Applications in Research and Drug Development

The environmental sensitivity of this compound fluorescence has been leveraged in a wide array of applications:

  • Probing Protein Conformation: Changes in protein structure, such as folding, unfolding, or allosteric transitions, can be monitored by observing changes in the fluorescence of a covalently attached dansyl probe.

  • Studying Protein-Ligand Interactions: The binding of a substrate, inhibitor, or other small molecule to a protein can be quantified by measuring the change in this compound fluorescence. This is a powerful tool in drug screening and characterization.

  • Membrane Fluidity and Polarity: Dansyl probes can be used to investigate the properties of biological membranes, as their fluorescence is sensitive to the polarity and viscosity of the lipid bilayer.

  • Enzyme Assays: If a dansyl group is positioned near the active site of an enzyme, changes in its fluorescence can be used to monitor enzymatic activity or the binding of inhibitors.

Conclusion

This compound and its derivatives remain powerful and versatile tools for researchers. A thorough understanding of the principles governing their fluorescence environmental sensitivity, coupled with robust experimental design, enables the detailed interrogation of a wide range of biological processes. While comprehensive photophysical data across all conditions can be limited, the methodologies outlined in this guide provide a framework for researchers to characterize and effectively utilize these probes in their own systems. The continued application of this compound fluorescence will undoubtedly contribute to new discoveries in the fields of biochemistry, cell biology, and drug development.

References

Dansylamide: A Technical Guide to Fluorescence Quantum Yield and Lifetime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of dansylamide, a widely utilized fluorescent probe in biochemical and pharmaceutical research. A comprehensive understanding of its fluorescence quantum yield and lifetime is critical for the robust design and interpretation of experiments, from fundamental biophysical studies to high-throughput screening in drug discovery.

This compound, or 5-(dimethylamino)naphthalene-1-sulfonamide, is valued for the sensitivity of its fluorescent properties to the local microenvironment. This sensitivity, primarily driven by the twisted intramolecular charge transfer (TICT) character of the dansyl group, makes it a powerful tool for probing protein binding sites, conformational changes, and the polarity of its surroundings.

Quantitative Photophysical Data

Table 1: Fluorescence Quantum Yield of Dansyl Derivatives in Various Solvents

CompoundSolventDielectric Constant (ε)Quantum Yield (Φf)
Dansyl GlycineWater80.10.07[1]
Dansyl GlycineDioxane2.20.66[1]
Dansylamidoethyl-pendant Cyclen-Zn(II) ComplexWater80.10.11
Dansylamidoethyl-pendant Cyclen-Zn(II) ComplexMethanol32.70.53
Dansylamidoethyl-pendant Cyclen-Zn(II) ComplexEthanol24.60.60
Dansylamidoethyl-pendant Cyclen-Zn(II) ComplexAcetonitrile37.50.44

Table 2: Fluorescence Lifetime of Dansyl Derivatives in Various Solvents

CompoundSolventDielectric Constant (ε)Fluorescence Lifetime (τ) [ns]
DansylaziridineDioxane2.2~8[2]
DansylaziridineToluene2.4~8[2]
DansylaziridineChloroform4.8Data not available[2]
DansylaziridineDichloromethane (DCM)8.9Data not available
DansylaziridineEthanol24.6Data not available
DansylaziridineAcetonitrile37.5Data not available
DansylaziridineWater80.1Data not available
Dansyl (general)Solution (unspecified)-~14

Experimental Protocols

Accurate determination of fluorescence quantum yield and lifetime is paramount for quantitative studies. Below are detailed methodologies for these key experiments.

Determination of Relative Fluorescence Quantum Yield

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is the most common approach for determining fluorescence quantum yield.

Materials:

  • Fluorometer with a monochromatic excitation source and an emission detector.

  • Quartz cuvettes (1 cm path length).

  • This compound solution of unknown quantum yield.

  • A quantum yield standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The standard should have absorption and emission spectra that overlap with the sample.

  • Solvent(s) for dissolving the sample and standard.

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the fluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard solutions. This should result in a linear relationship.

    • Calculate the gradient (slope) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).

    • The quantum yield of the this compound sample (Φf_sample) is calculated using the following equation:

      Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      Where:

      • Φf_std is the known quantum yield of the standard.

      • Grad_sample is the gradient for the this compound sample.

      • Grad_std is the gradient for the standard.

      • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes. It measures the time delay between the excitation pulse and the detection of the first emitted photon.

Materials:

  • Pulsed light source (e.g., picosecond laser diode or LED) with an appropriate excitation wavelength for this compound (typically around 340 nm).

  • Sample holder/cuvette.

  • Emission monochromator or filter to select the this compound fluorescence.

  • A single-photon sensitive detector (e.g., a photomultiplier tube - PMT or a single-photon avalanche diode - SPAD).

  • TCSPC electronics (e.g., time-to-amplitude converter - TAC, analog-to-digital converter - ADC).

  • Computer with data acquisition and analysis software.

Procedure:

  • Instrument Setup and Calibration:

    • Set the excitation wavelength of the pulsed light source.

    • Set the emission wavelength on the monochromator or select the appropriate emission filter.

    • Adjust the timing electronics to an appropriate time window based on the expected lifetime of this compound.

    • Record the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the system.

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest.

  • Data Acquisition:

    • Place the this compound sample in the sample holder.

    • Acquire the fluorescence decay data by collecting photons over a sufficient period to build a statistically significant decay curve.

  • Data Analysis:

    • The collected fluorescence decay data is analyzed by fitting it to a mathematical model, typically a sum of exponential decay functions.

    • The raw decay data is deconvoluted with the measured IRF to obtain the true fluorescence decay.

    • The goodness of the fit is evaluated using statistical parameters like chi-squared (χ²).

    • The fitting procedure yields the fluorescence lifetime(s) (τ) and their corresponding amplitudes. For a single fluorescent species, a mono-exponential decay model is used. For more complex systems, a multi-exponential model may be required.

Visualizations

Experimental Workflows

experimental_workflows cluster_qy Quantum Yield Determination cluster_lt Fluorescence Lifetime (TCSPC) qy_prep Prepare Dilute Solutions (Sample & Standard) qy_abs Measure Absorbance (< 0.1) qy_prep->qy_abs qy_fluo Record Fluorescence Spectra qy_abs->qy_fluo qy_integrate Integrate Emission Spectra qy_fluo->qy_integrate qy_plot Plot Intensity vs. Absorbance qy_integrate->qy_plot qy_calc Calculate Quantum Yield (Φf) qy_plot->qy_calc lt_setup Instrument Setup & IRF Measurement lt_sample Prepare Sample Solution lt_setup->lt_sample lt_acquire Acquire Fluorescence Decay Data lt_sample->lt_acquire lt_decon Deconvolute with IRF lt_acquire->lt_decon lt_fit Fit Decay to Exponential Model lt_decon->lt_fit lt_result Determine Lifetime (τ) lt_fit->lt_result

Caption: Experimental workflows for determining fluorescence quantum yield and lifetime.

Factors Affecting this compound Fluorescence

factors_affecting_fluorescence cluster_environment Environmental Factors cluster_molecular Molecular & Structural Factors dansyl This compound Fluorescence solvent Solvent Polarity solvent->dansyl temp Temperature temp->dansyl ph pH ph->dansyl quencher Presence of Quenchers quencher->dansyl conjugation Conjugated System conjugation->dansyl substituents Substituents on Naphthalene Ring substituents->dansyl binding Macromolecular Binding binding->dansyl

Caption: Key factors influencing the fluorescence properties of this compound.

Applications in Drug Development

The sensitivity of this compound's fluorescence to its environment makes it a valuable tool in various stages of drug development:

  • Target Binding Assays: Changes in fluorescence intensity, emission wavelength, or lifetime upon binding of this compound-labeled ligands to target proteins can be used to determine binding affinities and screen for competitive inhibitors.

  • Enzyme Activity Assays: this compound can be incorporated into substrates that exhibit a change in fluorescence upon enzymatic modification.

  • Probing Drug-Membrane Interactions: The solvatochromic properties of this compound can be exploited to study the partitioning and localization of drugs within lipid membranes.

  • High-Throughput Screening (HTS): Fluorescence-based assays using this compound derivatives are amenable to HTS formats for the rapid identification of lead compounds.

By providing a foundational understanding of this compound's photophysical properties and the methodologies for their measurement, this guide aims to empower researchers to effectively utilize this versatile fluorophore in their scientific endeavors.

References

An In-depth Technical Guide to the Early Research and Discovery of Dansyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research and discovery of Dansyl compounds, with a focus on their synthesis, fluorescent properties, and seminal applications in protein chemistry. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the core principles and methodologies that established Dansyl chloride as a pivotal tool in biochemistry.

Introduction: The Dawn of Fluorescent Labeling

The story of Dansyl compounds is inextricably linked to the quest to understand the primary structure of proteins. In the mid-20th century, the determination of amino acid sequences was a formidable challenge. The development of fluorescent probes offered a new frontier in analytical sensitivity. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) emerged as a groundbreaking reagent, enabling the fluorescent labeling of amino and phenolic groups in peptides and proteins. Its intense fluorescence, highly sensitive to the local environment, provided a powerful tool for N-terminal amino acid analysis and for probing protein conformation and dynamics.[1]

The pioneering work of Gregorio Weber in the early 1950s laid the groundwork for the use of fluorescent probes in biological sciences. He was the first to synthesize and utilize Dansyl chloride to study the hydrodynamics of proteins.[2] This was followed by the landmark introduction of the "dansyl method" for N-terminal amino acid determination by Gray and Hartley in 1963, a technique that offered significantly greater sensitivity than the existing Sanger method using 1-fluoro-2,4-dinitrobenzene (FDNB).[1][3]

Core Principles of Dansylation

Synthesis of Dansyl Chloride

The synthesis of Dansyl chloride, while not extensively documented in early literature in a step-by-step manner, generally involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonic acid with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.

The Dansylation Reaction

Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable, highly fluorescent sulfonamide and sulfonate ester adducts, respectively. The primary reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride group by an unprotonated amine.[1] This reaction is typically carried out under alkaline conditions (pH 8-9.5) to ensure the amino group is in its nucleophilic, unprotonated state.

The bond formed between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis, a key feature that allows for the subsequent analysis of the labeled amino acid after the complete breakdown of the peptide chain.

Quantitative Data on Dansyl Compounds

The fluorescence of dansyl-amino acid adducts is a cornerstone of their utility. The emission spectrum and quantum yield are highly dependent on the polarity of the solvent, a characteristic that has been widely exploited to probe the local environment within proteins.

ParameterDansyl-Glycine in WaterDansyl-Glycine in DioxaneGeneral Dansyl-Amino Acid Adducts
Excitation Maximum (λex) ~325 nm~300 nm~324-335 nm
Emission Maximum (λem) ~559 nm~518 nm~518-559 nm
Fluorescence Quantum Yield (Φ) 0.065 - 0.070.66Varies significantly with solvent polarity
Molar Extinction Coefficient (ε) 4,300 M⁻¹cm⁻¹ at 338.5 nm--
Limit of Detection --Picomole range

Comparison with Sanger's Method:

FeatureDansyl MethodSanger's Method (FDNB)
Detection Principle FluorescenceColorimetry/UV Absorbance
Sensitivity High (picomole range)Lower
Speed FasterSlower
End Product Fluorescent Dansyl-amino acidYellow DNP-amino acid

The significantly higher sensitivity of the dansyl method, estimated to be about one hundred times greater than methods for identifying the PTH-amino acids from Edman degradation, made it invaluable for sequencing small amounts of peptides.

Experimental Protocols

N-Terminal Amino Acid Analysis using Dansyl Chloride

This protocol is a synthesis of the classical dansyl method for identifying the N-terminal amino acid of a peptide or protein.

Materials:

  • Dansyl chloride solution: 2.5 mg/mL in acetone. Store at 4°C in the dark.

  • Sodium bicarbonate solution: 0.2 M, aqueous.

  • Peptide/Protein sample: ~1-10 nmol.

  • 6 M Hydrochloric acid (HCl).

  • Polyamide thin-layer chromatography (TLC) sheets.

  • TLC solvents:

    • Solvent 1: 1.5% (v/v) formic acid in water.

    • Solvent 2: Benzene:acetic acid (9:1, v/v).

    • Solvent 3: Ethyl acetate:methanol:acetic acid (20:1:1, v/v/v).

  • UV lamp.

Procedure:

  • Labeling:

    • Dissolve the peptide or protein sample (1-5 nmol) in 20 µL of 0.2 M sodium bicarbonate solution in a small test tube.

    • Add 20 µL of dansyl chloride solution.

    • Incubate the mixture at 37°C for 1 hour or at room temperature for 2 hours in the dark.

    • After incubation, evaporate the acetone in a vacuum centrifuge.

  • Hydrolysis:

    • Add 50-100 µL of 6 M HCl to the dried sample.

    • Seal the tube under vacuum.

    • Hydrolyze at 105-110°C for 4-18 hours. The hydrolysis time can be varied; shorter times (4-6 hours) can prevent the degradation of some sensitive dansyl-amino acids.

    • After hydrolysis, cool the tube and open it.

    • Dry the sample completely in a vacuum desiccator over NaOH pellets to remove HCl.

  • Identification of Dansyl-Amino Acid:

    • Dissolve the dried hydrolysate in 5-10 µL of 50% (v/v) pyridine.

    • Spot the sample onto a polyamide TLC sheet (e.g., 5 x 5 cm). It is advisable to spot a mixture of standard dansyl-amino acids alongside the sample.

    • Develop the chromatogram in the first dimension using Solvent 1.

    • After the solvent front has reached near the top, remove the sheet and dry it thoroughly.

    • Develop the chromatogram in the second dimension using Solvent 2.

    • Dry the sheet again.

    • If necessary, a third development in Solvent 3 can be performed in the second dimension to improve separation.

    • Visualize the fluorescent dansyl-amino acid spots under a UV lamp.

    • Identify the N-terminal dansyl-amino acid by comparing its position to the standard map.

The Dansyl-Edman Method for Peptide Sequencing

This method combines the stepwise degradation of the Edman method with the high-sensitivity detection of the dansyl method.

Procedure Overview:

  • Perform one cycle of the Edman degradation on the peptide sample.

  • After the cleavage step, a small aliquot (e.g., 5%) of the remaining peptide is removed.

  • The N-terminal amino acid of this aliquot is identified using the dansyl chloride protocol described above (4.1).

  • The remainder of the peptide is subjected to the next cycle of Edman degradation.

  • This process is repeated for each cycle to determine the amino acid sequence.

Visualizations

Reaction Mechanism of Dansylation

Reaction_Mechanism cluster_product Product Dansyl_Cl Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) Dansyl_Amide Dansyl-Amino Acid Adduct (Fluorescent) Dansyl_Cl->Dansyl_Amide Nucleophilic attack by amine (pH 8-9.5) Amine Primary Amine (e.g., N-terminus of a peptide) Amine->Dansyl_Amide

Caption: Reaction of Dansyl chloride with a primary amine.

Experimental Workflow for N-Terminal Analysis

Experimental_Workflow A Peptide/Protein Sample (1-10 nmol) B Labeling with Dansyl Chloride (pH 8-9.5, 37°C, 1h) A->B Step 1 C Acid Hydrolysis (6M HCl, 110°C, 4-18h) B->C Step 2 D Drying of Hydrolysate C->D Step 3 E Resuspension in 50% Pyridine D->E Step 4 F Spotting on Polyamide TLC Plate E->F Step 5 G Chromatographic Separation (2-3 solvent systems) F->G Step 6 H UV Visualization G->H Step 7 I Identification of N-terminal Dansyl-Amino Acid H->I Step 8

Caption: Workflow for Dansyl chloride N-terminal analysis.

Logical Relationship in Dansyl-Edman Sequencing

Dansyl_Edman_Logic cluster_edman Edman Degradation Cycle cluster_dansyl Dansyl Analysis A Peptide (n residues) B Edman Reaction (Coupling & Cleavage) A->B D Aliquot of Peptide (n residues) A->D Aliquot taken C Peptide (n-1 residues) B->C C->A Next Cycle E N-terminal Identification (Dansyl Method) D->E

Caption: Logical flow of the Dansyl-Edman sequencing method.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Dansylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylamide, and its reactive precursor Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride), are widely utilized fluorescent probes for the covalent labeling of proteins. This process, known as dansylation, targets primary and secondary amine groups, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[1] The dansyl group's fluorescence is highly sensitive to the polarity of its local environment, making it a valuable tool for studying protein conformation, dynamics, and interactions.[2] These application notes provide detailed protocols for the labeling of proteins with this compound, quantitative data on labeling efficiency, and workflows for subsequent analysis.

Principle of Dansylation

The dansylation reaction involves the nucleophilic attack of an unprotonated amine group on the sulfonyl chloride of Dansyl chloride. This reaction forms a stable sulfonamide bond, covalently attaching the fluorescent dansyl group to the protein. The reaction is pH-dependent, with higher efficiency observed at alkaline pH values (typically 8.0-9.5) where the primary amine groups are deprotonated and thus more nucleophilic.[3][4]

Quantitative Data Summary

The efficiency and characteristics of this compound labeling are influenced by several factors, including pH, reaction time, and the specific protein being labeled.

Table 1: Spectroscopic Properties of Dansyl-Labeled Proteins
PropertyValueNotes
Excitation Maximum (λex) ~330-340 nmCan shift depending on the local environment.[5]
Emission Maximum (λem) ~510-535 nmHighly sensitive to solvent polarity; emission shifts to shorter wavelengths in nonpolar environments.
Molar Extinction Coefficient (ε) ~4,300 M⁻¹cm⁻¹ at 330 nmUsed for determining the degree of labeling.
Fluorescence Lifetime (τ) 10-20 nsFor Dansyl protein conjugates.
Fluorescence Quantum Yield (Φ) 0.70 (in water)Highly dependent on the environment.
Table 2: Influence of pH and Incubation Time on Labeling Efficiency of Myoglobin

This table summarizes the distribution of dansylated myoglobin species as determined by mass spectrometry, demonstrating the effect of pH and incubation time on the degree of labeling.

pHIncubation Time (minutes)% Unlabeled% 1 Dansyl% 2 Dansyls% 3 Dansyls% 4 Dansyls% 5 Dansyls
6.0 5HighDominantLow---
15PresentDominantLow---
30PresentDominantLow---
7.0 5PresentDominantPresentEmerging--
150DominantPresentIncreased--
300DecreasedIncreasedIncreased--
9.5 5LowHighHighHighHighEmerging
15LowDecreasedIncreasedIncreasedIncreasedIncreased
30Very LowDecreasedIncreasedIncreasedIncreasedIncreased

Data adapted from a study on myoglobin labeling. The distribution shows that labeling is more robust and extensive at higher pH.

Experimental Protocols

Protocol 1: General Protein Labeling with Dansyl Chloride

This protocol outlines the fundamental steps for labeling a purified protein with Dansyl chloride.

Materials:

  • Purified protein of interest

  • Dansyl chloride

  • Acetonitrile or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.0-9.5

  • Quenching Solution: 1.5 M Hydroxylamine HCl, pH 8.5 (or other primary amine-containing solution)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) as they will compete with the protein for labeling.

  • Dansyl Chloride Stock Solution Preparation:

    • Prepare a 10-50 mM stock solution of Dansyl chloride in anhydrous acetonitrile or DMF. This solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the Dansyl chloride stock solution to achieve a 10- to 50-fold molar excess of the dye over the protein. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted Dansyl chloride and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a gel filtration column (e.g., Sephadex G-25).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at ~330 nm (for Dansyl concentration).

    • Calculate the protein concentration using the Beer-Lambert law and the protein's molar extinction coefficient at 280 nm.

    • Calculate the Dansyl concentration using the molar extinction coefficient of this compound (~4,300 M⁻¹cm⁻¹ at 330 nm).

    • The DOL is the molar ratio of Dansyl to protein.

Protocol 2: Preparation of Dansyl-Labeled Proteins for SDS-PAGE Analysis

This protocol is designed for qualitative analysis of protein labeling by fluorescence imaging of an SDS-PAGE gel.

Materials:

  • Dansyl-labeled protein (from Protocol 1)

  • 2X SDS-PAGE sample buffer

  • Polyacrylamide gel

  • SDS-PAGE running buffer

  • UV transilluminator or fluorescence gel imaging system

Procedure:

  • Sample Preparation:

    • Mix the purified Dansyl-labeled protein solution with an equal volume of 2X SDS-PAGE sample buffer.

    • Heat the sample at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the prepared sample and a molecular weight marker into the wells of a polyacrylamide gel.

    • Run the gel according to standard procedures.

  • Visualization:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Place the gel on a UV transilluminator with an excitation wavelength of ~340 nm.

    • The Dansyl-labeled protein bands will fluoresce and can be visualized and documented using a gel imaging system with an appropriate emission filter (~520 nm).

Visualizations

Experimental Workflow for Protein Dansylation

experimental_workflow protein_prep 1. Protein Preparation (Dissolve in amine-free buffer, pH 8.0-9.5) labeling 3. Labeling Reaction (Add Dansyl Chloride to protein, incubate 1-2h at RT) protein_prep->labeling dansyl_prep 2. Dansyl Chloride Stock Solution (Freshly prepare in ACN/DMF) dansyl_prep->labeling quenching 4. Quenching (Add hydroxylamine) labeling->quenching purification 5. Purification (Dialysis or Gel Filtration) quenching->purification analysis 6. Analysis (Spectroscopy, SDS-PAGE, Mass Spectrometry) purification->analysis dansylation_pathway protein Protein with Primary Amine (e.g., Lysine, N-terminus) labeled_protein Dansyl-Labeled Protein (Stable Sulfonamide Bond) protein->labeled_protein Nucleophilic Attack dansyl_cl Dansyl Chloride dansyl_cl->labeled_protein reaction_conditions Alkaline pH (8.0-9.5) Room Temperature reaction_conditions->protein hcl HCl labeled_protein->hcl Byproduct

References

Application Notes and Protocols for Studying Protein Conformational Changes Using Dansylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylamide and its derivatives are powerful fluorescent probes for elucidating the dynamic nature of protein structures. The fluorescence of the dansyl group is highly sensitive to the polarity of its microenvironment. When covalently attached to a protein, the dansyl moiety acts as a reporter, providing real-time insights into conformational changes. In a non-polar, hydrophobic environment, such as the core of a folded protein, the dansyl group fluoresces intensely with a blue-shifted emission maximum. Conversely, upon exposure to a more polar, aqueous environment, which can occur during protein unfolding or conformational changes that expose the probe to the solvent, its fluorescence intensity decreases, and the emission maximum shifts to longer wavelengths (a red shift).[1] This principle allows researchers to monitor structural alterations in proteins upon ligand binding, protein-protein interaction, or changes in environmental conditions.

Applications

The environmentally sensitive fluorescence of the dansyl probe makes it a versatile tool in various biochemical and biophysical studies:

  • Monitoring Protein Folding and Unfolding: Tracking changes in fluorescence intensity and emission wavelength can provide insights into the kinetics and thermodynamics of protein folding pathways.[1]

  • Studying Protein-Ligand Interactions: Conformational changes induced by the binding of small molecules, substrates, or inhibitors can be monitored to determine binding affinities (dissociation constants, Kd) and mechanisms of interaction.[2][3]

  • Investigating Protein-Protein Interactions: The association or dissociation of protein subunits can alter the environment of the dansyl probe, leading to a detectable change in fluorescence.[2]

  • Enzyme Kinetics and Allosteric Regulation: this compound can be used to monitor conformational changes in enzymes during catalysis or upon the binding of allosteric effectors, providing insights into their regulatory mechanisms.

  • Active Site Mapping: Covalent labeling of active site residues with dansyl derivatives can help identify key catalytic residues and probe the local environment of the active site.

Data Presentation: Interpreting Fluorescence Changes

Changes in the fluorescence properties of this compound-labeled proteins provide quantitative data on conformational changes.

ParameterChangeInterpretation
Fluorescence Intensity IncreaseThe dansyl probe has moved to a more hydrophobic (less polar) environment, suggesting protein folding or a conformational change that buries the probe.
DecreaseThe dansyl probe has become more exposed to the aqueous solvent, indicating protein unfolding or a conformational change that exposes a previously buried region.
Emission Maximum (λem) Blue Shift (shift to shorter wavelength)The microenvironment around the probe has become less polar.
Red Shift (shift to longer wavelength)The microenvironment around the probe has become more polar.
Fluorescence Anisotropy IncreaseA decrease in the rotational mobility of the probe, which can be due to an increase in the molecular weight of the complex (e.g., ligand binding) or a more rigid attachment of the probe to the protein.
DecreaseAn increase in the rotational mobility of the probe, suggesting a more flexible local environment.

Table 1: Interpretation of this compound Fluorescence Data

PropertyValueNotes
Excitation Maximum (λex) ~335 nmRelatively insensitive to the environment; used to excite the fluorophore.
Emission Maximum (λem) ~480 - 550 nmHighly sensitive to environmental polarity.
Molar Extinction Coefficient ~4,300 M⁻¹cm⁻¹ at 350 nmUseful for determining the concentration of the labeled protein.

Table 2: Key Spectroscopic Properties of Dansyl Fluorophore

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with this compound

This protocol describes the general procedure for covalently labeling a protein with this compound. The primary targets for labeling are the ε-amino group of lysine residues and the N-terminal α-amino group.

Materials:

  • Purified protein of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer (e.g., 50 mM sodium phosphate, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column or dialysis tubing for removal of unreacted dye

Procedure:

  • Protein Preparation: Ensure the protein is in a buffer free of primary amines (like Tris) or thiols, as these will react with the labeling reagent. A phosphate or HEPES buffer is recommended. The protein concentration should ideally be in the range of 1-10 mg/mL.

  • This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh.

  • Labeling Reaction: a. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein. b. Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light. Gentle mixing is recommended.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 50-100 mM to consume any unreacted this compound.

  • Removal of Unreacted Dye: Separate the labeled protein from the unreacted this compound using size-exclusion chromatography or extensive dialysis against the desired storage buffer. This step is crucial to reduce background fluorescence.

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the dansyl group at ~330 nm.

Protocol 2: Monitoring Protein Conformational Changes using Fluorescence Spectroscopy

This protocol outlines the steps to measure changes in the fluorescence of a this compound-labeled protein in response to a stimulus (e.g., ligand binding, temperature change).

Materials:

  • This compound-labeled protein

  • Fluorescence spectrophotometer

  • Quartz cuvette

  • Buffer for the experiment

  • Ligand/interacting partner stock solution

Procedure:

  • Instrument Setup: a. Set the excitation wavelength of the fluorescence spectrophotometer to ~335 nm. b. Set the emission scan range from 400 nm to 600 nm. c. Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Baseline Measurement: a. Place a solution of the labeled protein at a known concentration (typically in the low micromolar range) in the cuvette. b. Record the fluorescence emission spectrum. This will serve as the baseline or control measurement.

  • Inducing Conformational Change: a. For ligand binding studies, add small aliquots of a concentrated ligand stock solution to the cuvette containing the labeled protein. Mix gently and allow the system to equilibrate. b. For studies involving environmental changes (e.g., pH, temperature), make the necessary adjustments to the sample and allow for equilibration.

  • Fluorescence Measurement: a. Record the fluorescence emission spectrum after each addition of the ligand or after the environmental change has been applied.

  • Data Analysis: a. Plot the change in fluorescence intensity at the emission maximum or the shift in the emission maximum wavelength as a function of the ligand concentration or the environmental parameter. b. For ligand binding, the data can be fitted to a suitable binding isotherm (e.g., single-site binding model) to determine the dissociation constant (Kd).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Purified Protein Labeling Incubate Protein with this compound Protein->Labeling This compound This compound Stock This compound->Labeling Quench Quench Reaction Labeling->Quench Purify Remove Unreacted Dye (e.g., Dialysis) Quench->Purify LabeledProtein This compound-Labeled Protein Purify->LabeledProtein Spectroscopy Fluorescence Spectroscopy LabeledProtein->Spectroscopy DataAnalysis Data Analysis (Intensity, λem shift) Spectroscopy->DataAnalysis

Caption: Experimental workflow for studying protein conformational changes.

signaling_pathway cluster_ligand_binding Ligand Binding Event cluster_conformational_change Conformational Change cluster_response Cellular Response Ligand Ligand Receptor Protein Receptor (Unbound, Low Fluorescence) Ligand->Receptor Binding BoundComplex Ligand-Receptor Complex (Bound, High Fluorescence) Receptor->BoundComplex Conformation2 Final Conformation (Dansyl Buried, Blue Shift) BoundComplex->Conformation2 Induces Conformation1 Initial Conformation (Dansyl Exposed, Red Shift) Downstream Downstream Signaling Conformation2->Downstream

Caption: Ligand-induced conformational change and signaling.

logical_relationship cluster_cause Cause cluster_effect Effect Stimulus Stimulus (e.g., Ligand Binding, pH Change) ConformationalChange Protein Conformational Change Stimulus->ConformationalChange EnvironmentChange Change in Dansyl Microenvironment ConformationalChange->EnvironmentChange FluorescenceChange Change in Fluorescence (Intensity and/or Wavelength) EnvironmentChange->FluorescenceChange

References

Application Note: Dansylamide Labeling for In-Gel Protein Visualization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dansylation is a highly effective fluorescent labeling technique used in protein chemistry for the visualization and analysis of proteins in polyacrylamide gels. The primary reagent, 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride), and its derivatives like Dansylaziridine, covalently bind to primary and secondary amino groups of proteins, primarily the N-terminal α-amino group and the ε-amino group of lysine residues, as well as the sulfhydryl group of cysteine residues.[1][2][3] This reaction forms a stable, fluorescent sulfonamide adduct.[2] While the Dansyl reagent itself is not fluorescent, the resulting dansyl-protein conjugate emits a strong blue or blue-green fluorescence when excited by ultraviolet (UV) light, allowing for sensitive detection.[1]

This method offers significant advantages, including the ability to pre-stain proteins before electrophoresis, eliminating the need for post-staining procedures like Coomassie Blue or silver staining. The fluorescence of the dansyl group is also sensitive to its microenvironment, making it a valuable tool for probing protein conformation, dynamics, and interactions.

Core Applications:

  • Sensitive In-Gel Detection: Visualization of protein bands directly in the gel with high sensitivity.

  • N-terminal Amino Acid Analysis: A classic application involving protein hydrolysis and chromatographic identification of the fluorescent N-terminal dansyl-amino acid.

  • Protein Conformation Studies: Changes in protein structure can alter the fluorescence emission spectrum, providing insights into folding and dynamics.

  • Quantification: Labeled proteins can be quantified in various analytical techniques, including gel electrophoresis and HPLC.

Quantitative Data

The following tables summarize the key fluorescence properties of the Dansyl fluorophore and compare its detection sensitivity to other common protein staining methods.

Table 1: Fluorescence Properties of Dansyl-Protein Adducts

Property Value Notes
Excitation Maximum (λex) ~335 nm
Emission Maximum (λem) ~518 - 520 nm
Molar Extinction Coefficient ~4,300 M⁻¹cm⁻¹ At 350 nm.

| Appearance of Labeled Protein | Yellow Solid | |

Table 2: Comparison of Detection Sensitivity

Staining Method Typical Limit of Detection (LOD) Key Characteristics
Dansyl Chloride ~125 ng A simple and sensitive post-electrophoresis fluorescent staining technique.
Coomassie Brilliant Blue (R-250) ~100 - 500 ng Common, requires destaining.
Colloidal Coomassie (G-250) ~8 - 10 ng Higher sensitivity than R-250 with reduced background.
Silver Staining ~1 - 5 ng Very high sensitivity but a narrow linear dynamic range and can be complex.

| Fluorescent Dyes (e.g., SYPRO Ruby) | ~0.25 - 4 ng | High sensitivity, broad dynamic range, compatible with mass spectrometry. |

Experimental Protocols & Methodologies

Two primary protocols are presented: a pre-electrophoresis labeling method using Dansylaziridine for workflows where post-staining is undesirable, and a simpler post-electrophoresis staining method using Dansyl chloride.

Protocol 1: Pre-Electrophoresis Protein Labeling with Dansylaziridine

This protocol details the covalent labeling of proteins prior to SDS-PAGE analysis. The reaction is pH-dependent, with reactivity towards cysteine residues increasing at a pH >8.5.

A. Reagent Preparation

  • Dansylaziridine Stock Solution (10-20 mM): Dissolve Dansylaziridine in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Store protected from light at -20°C.

  • Labeling Buffer (e.g., 50 mM Sodium Borate, pH 8.5): Prepare a buffer suitable for maintaining the desired pH for the labeling reaction.

  • Protein Sample (1-5 mg/mL): Dissolve the protein of interest in the Labeling Buffer.

B. Labeling Reaction

  • Add the Dansylaziridine stock solution to the protein sample to achieve a 10- to 20-fold molar excess of the dye over the protein. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Ensure the reaction is protected from light.

C. Removal of Unreacted Dye

  • Method 1: Dialysis: Dialyze the sample against a suitable buffer to remove free Dansylaziridine.

  • Method 2: Acetone Precipitation: i. Add 4 volumes of ice-cold acetone to the reaction mixture. ii. Incubate at -20°C for 1 hour to precipitate the protein. iii. Centrifuge at >10,000 x g for 10 minutes at 4°C. iv. Carefully decant the supernatant containing the unreacted dye. v. Air-dry the protein pellet and resuspend it in 1X SDS-PAGE sample buffer.

D. Sample Preparation for Electrophoresis

  • Mix the labeled and purified protein sample with an equal volume of 2X SDS-PAGE sample buffer.

  • Heat the sample at 95°C for 5 minutes.

  • The sample is now ready for loading onto a polyacrylamide gel.

Protocol 2: Post-Electrophoresis Staining with Dansyl Chloride

This protocol outlines a simple and sensitive fluorescent staining technique for proteins after separation on a polyacrylamide gel.

A. Reagent Preparation

  • Staining Solution (0.1% Dansyl Chloride): Prepare a solution of 0.1% (w/v) Dansyl chloride in acetone.

  • Buffer Solution (0.1 M Sodium Bicarbonate, pH 10): Prepare an alkaline buffer for the staining reaction.

B. Staining Procedure

  • Following electrophoresis, fix the gel in a solution of 12.5% trichloroacetic acid (TCA) for 30 minutes.

  • Wash the gel thoroughly with deionized water to remove the TCA.

  • Incubate the gel in the 0.1 M Sodium Bicarbonate buffer for 10 minutes.

  • Immerse the gel in the 0.1% Dansyl chloride staining solution and incubate for 30-60 minutes at room temperature in the dark.

  • Destain the gel with multiple washes of deionized water to remove background fluorescence.

Protocol 3: Gel Electrophoresis and Visualization

A. SDS-PAGE

  • Prepare and cast a polyacrylamide gel of the desired percentage according to standard protocols.

  • Load the prepared Dansyl-labeled protein samples and a molecular weight marker into the wells.

  • Run the gel in 1X SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.

B. Visualization

  • Carefully remove the gel from the cassette after electrophoresis.

  • Place the gel on a UV transilluminator with an excitation wavelength of approximately 335 nm.

  • The Dansyl-labeled protein bands will fluoresce and can be documented using a gel imaging system equipped with an appropriate emission filter (~520 nm).

Diagrams

experimental_workflow Experimental Workflow for Pre-Staining with Dansylaziridine cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis p_sample 1. Protein Sample (1-5 mg/mL in Buffer) labeling 3. Labeling Reaction (10-20x molar excess) Incubate 2-4h @ RT p_sample->labeling d_stock 2. Dansylaziridine Stock Solution (10-20 mM) d_stock->labeling removal 4. Removal of Excess Dye (Acetone Precipitation) labeling->removal sds_prep 5. SDS-PAGE Sample Prep (Add sample buffer, heat) removal->sds_prep sds_page 6. SDS-PAGE sds_prep->sds_page visualize 7. Visualization (UV Transilluminator, ~335nm) sds_page->visualize imaging 8. Gel Imaging (Emission Filter ~520nm) visualize->imaging dansyl_reaction Dansylation Reaction Mechanism dansyl Dansyl Chloride plus + protein Protein (with Lysine residue) reaction_arrow pH 9.5 - 10 protein->reaction_arrow conjugate Fluorescent Dansyl-Protein (Sulfonamide Adduct) reaction_arrow->conjugate plus2 + hcl HCl

References

Application Note: Quantitative Analysis of Amino Acids by HPLC using Dansyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of amino acids is fundamental in diverse scientific fields, including biochemistry, clinical diagnostics, food science, and drug development.[1] High-Performance Liquid Chromatography (HPLC) is a premier technique for this analysis. However, most amino acids lack a native chromophore or fluorophore, necessitating a derivatization step for sensitive detection.[1] Pre-column derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) is a robust and widely adopted method.[2] Dansyl chloride reacts with primary and secondary amino groups under alkaline conditions to form stable, highly fluorescent N-dansyl-sulfonamide derivatives.[3][4] These derivatives also exhibit strong UV absorbance, offering flexibility in detection methods. The resulting dansylated amino acids are more hydrophobic, which improves their retention and separation on reversed-phase HPLC columns, allowing for sensitive and reliable quantification into the picomole range.

Principle and Reaction Mechanism

Dansyl chloride derivatization, or dansylation, targets the unprotonated primary or secondary amine of an amino acid in an alkaline environment, typically at a pH of 9.5 to 10.5. The highly electrophilic sulfonyl chloride group of dansyl chloride is attacked by the nucleophilic amino group. This reaction results in the formation of a stable, fluorescent N-dansyl-sulfonamide adduct and hydrochloric acid (HCl). The alkaline buffer used in the reaction neutralizes the HCl produced, which helps to drive the reaction to completion.

DansylCl Dansyl Chloride (Non-fluorescent) DansylAA Dansyl-Amino Acid (Highly Fluorescent) DansylCl->DansylAA + HCl HCl AminoAcid Amino Acid (Primary/Secondary Amine) AminoAcid->DansylAA AminoAcid->HCl Alkaline pH (9.5-10.5)

Caption: Dansylation reaction of an amino acid with dansyl chloride.

Experimental Workflow

The overall analytical process involves sample preparation, a controlled derivatization reaction, quenching of excess reagent to prevent side reactions, and finally, instrumental analysis by HPLC. For proteinaceous samples, an initial acid hydrolysis step is required to liberate free amino acids.

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis p1 Protein Hydrolysis (If applicable, 6M HCl, 110°C) p2 Sample Dilution p1->p2 d1 Add Derivatization Buffer (pH 9.5-10.5) p2->d1 Proceed to Derivatization d2 Add Dansyl Chloride (in Acetonitrile) d1->d2 d3 Incubate (e.g., 60°C for 60 min, in dark) d2->d3 a1 Quench Reaction (e.g., Ammonium Hydroxide) d3->a1 Reaction Complete a2 HPLC Separation (C18 Reversed-Phase Column) a1->a2 a3 Detection (UV or Fluorescence) a2->a3 a4 Data Analysis & Quantification a3->a4

Caption: General workflow for HPLC analysis of amino acids.

Detailed Experimental Protocols

This protocol provides a generalized procedure that may require optimization based on the specific sample matrix and available instrumentation.

1. Reagents and Materials

  • Amino Acid Standards: A standard mixture of L-amino acids.

  • Dansyl Chloride Solution (50 mM): Prepare fresh by dissolving 135 mg of dansyl chloride in 10 mL of acetonitrile (ACN). Store in the dark.

  • Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.

  • Quenching Solution: 10% (v/v) Ammonium Hydroxide or 10% Methylamine solution in water.

  • Sample Diluent: 0.1 M HCl or 50% ACN.

  • HPLC Mobile Phase A: Aqueous buffer (e.g., 25 mM Sodium Acetate, pH 5.94).

  • HPLC Mobile Phase B: Acetonitrile (ACN).

  • Equipment: HPLC system with UV or Fluorescence detector, C18 reversed-phase column, vortex mixer, centrifuge, and a heating block or water bath.

2. Sample Preparation

  • Protein Hydrolysis (if required): For protein samples, perform acid hydrolysis using 6 M HCl at 110°C for 24 hours to release individual amino acids.

  • Dilution: Dilute biological fluids, standards, or protein hydrolysates with an appropriate solvent (e.g., 50% ACN). Ensure the total amount of free amines is approximately one-third of the amount of Dansyl Chloride to be used in the reaction to ensure complete derivatization.

3. Dansylation Derivatization Protocol

  • In a microcentrifuge tube, add 25 µL of the prepared sample or standard.

  • Add 50 µL of the freshly prepared Dansyl Chloride solution to the tube.

  • Add 50 µL of the Derivatization Buffer (pH 9.8).

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes. The incubation must be performed in the dark to prevent photodegradation of the dansyl group.

  • After incubation, cool the mixture to room temperature.

  • To stop the reaction and consume excess dansyl chloride, add 10-20 µL of the Quenching Solution. Vortex and let it stand at room temperature for 5 minutes.

  • Centrifuge the mixture to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis. The sample may be further diluted with a solvent like 40% ACN to prevent precipitation in the autosampler.

4. HPLC Conditions A gradient elution is typically required for the optimal separation of all dansyl-amino acid derivatives.

ParameterRecommended Setting
Column C8 or C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)
Column Temperature 30°C
Flow Rate 1.0 mL/min
Mobile Phase A Aqueous Buffer (e.g., 25 mM Sodium Acetate)
Mobile Phase B Acetonitrile (ACN)
Detection (UV) 250 nm
Detection (Fluorescence) Excitation: ~328 nm, Emission: ~530 nm
Injection Volume 20 µL

Quantitative Data and Performance

The dansylation method provides excellent quantitative performance, with high sensitivity and a wide linear range.

Table 1: Method Performance Characteristics

ParameterTypical ValueReference
Linearity Range 0.05 - 0.5 mmol/L
Correlation Coefficient (R²) > 0.999
Sensitivity Low picomole to femtomole range

Table 2: LC-MS Parameters for Dansylated Amino Acids

This table provides reference retention times and quantifier ions (m/z) for 20 proteinogenic amino acids derivatized with dansyl chloride, analyzed by LC-MS using a C18 column and a Q-TOF mass spectrometer in positive ionization mode.

Amino AcidDansylationQuantifier Ion (m/z)Retention Time (min)
Alanine1 Dansyl323.11628.2
Arginine1 Dansyl408.18027.8
Asparagine1 Dansyl366.12206.5
Aspartic acid1 Dansyl367.09076.8
Cysteine2 Dansyl589.139010.5
Glutamic acid1 Dansyl381.10647.5
Glutamine1 Dansyl380.13776.2
Glycine1 Dansyl309.09997.1
Histidine1 Dansyl389.13295.9
Isoleucine1 Dansyl365.163211.5
Leucine1 Dansyl365.163211.7
Lysine2 Dansyl613.25929.9
Methionine1 Dansyl383.120010.2
Phenylalanine1 Dansyl399.147511.1
Proline1 Dansyl349.131910.8
Serine1 Dansyl339.10606.1
Threonine1 Dansyl353.12176.7
Tryptophan1 Dansyl438.158110.6
Tyrosine1 Dansyl415.12689.5
Valine1 Dansyl351.147510.4

Pre-column derivatization with dansyl chloride followed by reversed-phase HPLC is a simple, reliable, and highly sensitive method for the quantitative analysis of amino acids from a variety of biological samples. The stability of the dansyl derivatives and the high sensitivity afforded by fluorescence detection make this a powerful tool for researchers, scientists, and drug development professionals.

References

Application Notes: Determination of N-Terminal Amino Acids in Peptides using Dansyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of the N-terminal amino acid of a peptide or protein is a fundamental technique in protein chemistry and is crucial for protein identification, characterization, and quality control in biopharmaceutical development. The dansyl method, utilizing 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride, DNS-Cl), is a highly sensitive technique for this purpose.[1][2] Dansyl chloride reacts with the primary amino group of the N-terminal amino acid under alkaline conditions to form a fluorescent dansylated peptide.[1] Subsequent acid hydrolysis cleaves the peptide bonds, liberating the dansylated N-terminal amino acid, which is resistant to this hydrolysis.[3][4] The fluorescent nature of the dansyl group allows for sensitive detection of the derivatized amino acid by chromatography. This method is valuable for protein sequencing, particularly in conjunction with Edman degradation.

Principle of the Reaction

Dansyl chloride reacts with the free amino groups of peptides, primarily the N-terminal α-amino group and the ε-amino group of lysine residues. The reaction is performed under alkaline conditions to ensure the amino group is in its unprotonated, reactive state. The resulting sulfonamide bond formed between the dansyl group and the N-terminal amino acid is stable to acid hydrolysis, which allows for the cleavage of the remaining peptide bonds and the specific identification of the N-terminal residue.

Data Presentation

Table 1: Key Quantitative Parameters for the Dansylation Reaction
ParameterTypical Value/RangeNotes
Dansyl Chloride Concentration >100-fold molar excessA significant molar excess ensures the complete reaction with the peptide's amino groups.
Reaction pH 9.5 - 10.0Alkaline conditions are necessary for the deprotonation of the amino group, facilitating the reaction with dansyl chloride.
Reaction Temperature 37°C - 75°CVarious protocols report different optimal temperatures, such as 37°C for 1-2 hours, 60°C for 60 minutes, or 75°C for 45 minutes.
Reaction Time 1 - 4 hoursIncubation time is dependent on the reaction temperature.
Hydrolysis Conditions 6 M HCl at 110°C for 16-24 hoursStandard conditions for complete peptide bond cleavage while preserving the dansyl-amino acid linkage.
Table 2: Chromatographic and Spectroscopic Parameters for Dansyl-Amino Acid Detection
ParameterTypical Value/RangeNotes
Limit of Detection (LOD) Low femtomole to picomole rangeFluorescence detection provides high sensitivity.
Derivatization Efficiency > 90%High yields are achievable under optimal reaction conditions.
Reproducibility (RSD) < 5%Indicates a reliable and repeatable method for most amino acids.
Excitation Wavelength (λex) ~324 - 335 nmFor fluorescence detection of dansyl-amino acids.
Emission Wavelength (λem) ~522 - 559 nmFor fluorescence detection of dansyl-amino acids.
UV Absorption Maxima 214, 246, 325 nmFor UV detection of dansyl-amino acids (e.g., dansyl glycine).

Experimental Protocols

Protocol 1: Dansylation of Peptides and Proteins

This protocol outlines the procedure for labeling the N-terminal amino acid of a peptide or protein with dansyl chloride.

Materials:

  • Peptide or protein sample (0.1-1 nmol)

  • Dansyl chloride solution: 5 mg/mL in anhydrous acetonitrile (prepare fresh)

  • 0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)

  • 6 M Hydrochloric acid (HCl)

  • Small glass reaction vials

Procedure:

  • Dissolve the peptide or protein sample in 20 µL of 0.2 M sodium bicarbonate buffer in a reaction vial.

  • Add 20 µL of the dansyl chloride solution to the sample.

  • Incubate the mixture in the dark at 37°C for 1-2 hours or at room temperature for 3-4 hours.

  • After incubation, evaporate the solvent completely under vacuum.

  • Add 50-100 µL of 6 M HCl to the dried residue.

  • Seal the vial under vacuum and hydrolyze the peptide at 110°C for 16-24 hours.

  • After hydrolysis, cool the vial and open it carefully.

  • Evaporate the HCl under vacuum.

  • Dissolve the dried residue in 50% ethanol or a suitable solvent for chromatographic analysis.

Protocol 2: Identification of Dansyl-Amino Acids by Thin-Layer Chromatography (TLC)

This protocol describes the separation and identification of the dansylated N-terminal amino acid using two-dimensional thin-layer chromatography on polyamide sheets.

Materials:

  • Polyamide TLC sheets

  • Dansylated amino acid sample from Protocol 1

  • Standard dansyl-amino acid mixture

  • Solvent System 1 (First Dimension): 1.5% (v/v) formic acid in water

  • Solvent System 2 (Second Dimension): Toluene:acetic acid (9:1, v/v)

  • UV lamp (365 nm)

Procedure:

  • Spot the dansylated amino acid sample and the standard mixture onto the corner of a polyamide TLC sheet.

  • Develop the chromatogram in the first dimension using Solvent System 1.

  • Air dry the TLC sheet completely.

  • Rotate the sheet 90 degrees and develop it in the second dimension using Solvent System 2.

  • Air dry the sheet.

  • Visualize the fluorescent spots under a UV lamp.

  • Identify the N-terminal amino acid by comparing the position of the sample spot with the spots of the standard mixture.

Protocol 3: Identification of Dansyl-Amino Acids by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation and identification of the dansylated N-terminal amino acid using reverse-phase HPLC.

Materials:

  • HPLC system with a fluorescence or UV detector

  • Reverse-phase C18 column

  • Dansylated amino acid sample from Protocol 1

  • Standard dansyl-amino acid mixture

  • Mobile Phase A: Aqueous buffer (e.g., sodium acetate)

  • Mobile Phase B: Acetonitrile or methanol

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the dissolved dansyl-amino acid sample.

  • Run a gradient elution program. A typical gradient starts with a low percentage of Mobile Phase B (e.g., 10%) and increases to a higher percentage (e.g., 70%) over 30-40 minutes. The exact gradient should be optimized for the specific column and system.

  • Monitor the elution of dansyl-amino acids using a fluorescence detector (λex ~335 nm, λem ~520 nm) or a UV detector.

  • Identify the N-terminal amino acid by comparing the retention time of the sample peak with the retention times of the standards.

Visualizations

G cluster_prep Sample Preparation cluster_dansylation Dansylation Reaction cluster_hydrolysis Hydrolysis cluster_analysis Analysis Peptide Peptide/Protein Sample Dissolve Dissolve in Bicarbonate Buffer (pH 9.5-10.0) Peptide->Dissolve Add_DNS Add Dansyl Chloride Solution Dissolve->Add_DNS Incubate Incubate in Dark (37°C, 1-2h) Add_DNS->Incubate Evaporate1 Evaporate Solvent Incubate->Evaporate1 Add_HCl Add 6M HCl Evaporate1->Add_HCl Hydrolyze Hydrolyze (110°C, 16-24h) Add_HCl->Hydrolyze Evaporate2 Evaporate HCl Hydrolyze->Evaporate2 Dissolve_final Dissolve Residue Evaporate2->Dissolve_final TLC TLC Analysis Dissolve_final->TLC HPLC HPLC Analysis Dissolve_final->HPLC Identify Identify N-Terminal Amino Acid TLC->Identify HPLC->Identify

Caption: Experimental workflow for N-terminal amino acid identification.

reaction cluster_reactants Reactants cluster_product Product DansylCl Dansyl Chloride Plus + DansylCl->Plus Peptide Peptide (N-Terminal Amino Group) Peptide->Plus DansylPeptide Dansylated Peptide Arrow pH 9.5-10.0 Plus->Arrow Arrow->DansylPeptide

Caption: Dansylation reaction of a peptide's N-terminus.

References

Application Notes and Protocols for Fluorescence Resonance Energy Transfer (FRET) Using Dansylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Dansylamide in FRET

This compound, a fluorescent probe known for its environmental sensitivity, serves as a versatile tool in Fluorescence Resonance Energy Transfer (FRET) studies. FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule, occurring over a typical distance of 10-100 Å.[1] This "molecular ruler" capability allows for the precise measurement of intramolecular and intermolecular distances, making it invaluable for studying protein conformational changes, protein-ligand interactions, and for developing high-throughput screening assays.[1]

The dansyl moiety can be introduced into biological systems, most commonly by reacting Dansyl chloride with primary and secondary amines (like the N-terminus of a protein or the epsilon-amino group of lysine) or by reacting Dansylaziridine with sulfhydryl groups (like cysteine residues), to form a stable this compound linkage. In many FRET applications, the intrinsic fluorescence of tryptophan residues in a protein can serve as the donor, with a this compound derivative acting as the acceptor.[2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the tryptophan donor and the this compound acceptor, providing a direct readout of binding events or conformational shifts.

Key Applications:

  • Studying Protein Conformational Changes: Monitoring alterations in protein structure upon ligand binding, post-translational modifications, or changes in environmental conditions.

  • Quantifying Protein-Ligand Interactions: Determining binding affinities (KD) and kinetics of ligands, substrates, and inhibitors to their target proteins.

  • High-Throughput Screening (HTS): Developing robust assays for the discovery of novel drug candidates that modulate protein-protein interactions or enzyme activity.

II. Quantitative Data Summary

The following tables summarize key quantitative data for FRET experiments utilizing this compound.

Table 1: Spectroscopic Properties of this compound-Labeled Proteins

ParameterValueNotes
Excitation Maximum (λex)~340 nmCan exhibit slight shifts depending on the local environment.
Emission Maximum (λem)~470-550 nmHighly sensitive to solvent polarity; emission shifts to shorter wavelengths in nonpolar environments.
Molar Extinction Coefficient (ε)~4,300 M-1cm-1 at 340 nm
Quantum Yield (Φ)0.1 - 0.7Highly dependent on the polarity of its immediate environment.
Fluorescence Lifetime (τ)5 - 15 nsCan be measured using time-resolved fluorescence spectroscopy.

Table 2: Förster Distances (R0) for this compound with Common FRET Donors

Donor FluorophoreAcceptor FluorophoreR0 (Å)Spectral Overlap (J(λ))Notes
TryptophanThis compound~21 ÅModerateCommonly used for studying intrinsic protein fluorescence. The Förster distance is relatively short, making it suitable for probing proximate interactions.
DansylaziridineFluorescein35 - 45 ÅModerateA frequently used FRET pair for engineered systems.
DansylaziridineRhodamine B40 - 50 ÅGoodOffers a larger Förster distance, extending the measurable range.

III. Experimental Protocols

A. Protocol for Labeling Proteins with Dansyl Chloride

This protocol provides a general guideline for the covalent labeling of proteins with Dansyl chloride, targeting primary and secondary amine groups.

Materials:

  • Purified protein of interest

  • Dansyl chloride

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Non-amine containing buffer (e.g., 100 mM sodium bicarbonate, pH 9.0-10.0)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column or dialysis tubing

Procedure:

  • Protein Preparation: Dissolve the protein in the non-amine containing buffer at a concentration of 1-10 mg/mL.

  • Dansyl Chloride Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of Dansyl chloride in anhydrous DMF or acetonitrile.

  • Labeling Reaction: While gently vortexing, slowly add a 10- to 20-fold molar excess of the Dansyl chloride stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture in the dark for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove unreacted Dansyl chloride and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.

  • Determination of Labeling Efficiency: Measure the absorbance of the purified labeled protein at 280 nm (for protein) and ~340 nm (for Dansyl). The degree of labeling can be calculated using the Beer-Lambert law and the respective molar extinction coefficients.

B. Protocol for Protein-Ligand Binding Assay: HCAII and this compound

This protocol describes a FRET-based assay to determine the binding affinity of this compound to Human Carbonic Anhydrase II (HCAII), utilizing the intrinsic tryptophan fluorescence of HCAII as the donor.

Materials:

  • Purified HCAII (wild-type and mutant)

  • This compound (DNSA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • Fluorometer with excitation at 280 nm and emission scanning capabilities

  • 96-well black microplates

Procedure:

  • Preparation of Solutions: Prepare a stock solution of HCAII in the assay buffer. Prepare a series of this compound solutions of known concentrations in the same buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of HCAII to each well.

  • Titration: Add increasing concentrations of this compound to the wells containing HCAII. Include control wells with HCAII only (no this compound) and this compound only (no HCAII).

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Fluorescence Measurement: Set the fluorometer to excite at 280 nm and record the emission spectrum from 300 nm to 600 nm. The FRET signal is observed as an increase in this compound emission around 470 nm.

  • Data Analysis:

    • Correct the fluorescence intensity at 470 nm for background fluorescence from the buffer and any direct excitation of this compound.

    • Plot the change in fluorescence intensity (ΔF) at 470 nm as a function of the this compound concentration.

    • Determine the dissociation constant (KD) by fitting the data to a one-site binding equation: ΔF = (Bmax * [L]) / (KD + [L]) where Bmax is the maximum fluorescence change at saturation and [L] is the ligand concentration.

Competition Assay for Non-fluorescent Ligands (e.g., Acetazolamide):

  • Setup: Prepare solutions of HCAII and this compound at concentrations that result in significant FRET (e.g., HCAII at its KD for this compound, and this compound at a saturating concentration).

  • Titration: To wells containing the HCAII-Dansylamide complex, add increasing concentrations of the non-fluorescent competitor (acetazolamide).

  • Measurement: Measure the FRET signal as described above. The displacement of this compound by the competitor will result in a decrease in the FRET signal.

  • Data Analysis: Calculate the IC50 value from the competition curve and then determine the Ki for the competitor using the Cheng-Prusoff equation.

C. Protocol for High-Throughput Screening (HTS) for Protease Inhibitors

This protocol outlines a FRET-based HTS assay to screen for inhibitors of a specific protease using a this compound-labeled peptide substrate.

Materials:

  • FRET peptide substrate: A peptide containing the protease recognition sequence, labeled with a donor (e.g., a fluorescent amino acid) and a this compound acceptor on opposite sides of the cleavage site.

  • Purified protease

  • Assay Buffer optimized for protease activity

  • Compound library dissolved in DMSO

  • 384-well microplates

  • Microplate reader with fluorescence intensity detection

Procedure:

  • Assay Preparation: Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate. Include positive (no enzyme) and negative (no inhibitor) controls.

  • Enzyme Addition: Add the purified protease, diluted in assay buffer, to all wells except the positive controls.

  • Substrate Addition: Initiate the reaction by adding the FRET peptide substrate to all wells.

  • Signal Reading: Immediately begin monitoring the increase in donor fluorescence over time using the microplate reader. Cleavage of the substrate separates the donor and acceptor, leading to a decrease in FRET and an increase in donor emission.

  • Data Analysis: Identify potential inhibitors as compounds that prevent the increase in donor fluorescence compared to the negative controls.

IV. Mandatory Visualizations

G cluster_0 Protein-Ligand Binding & FRET Tryptophan Tryptophan (Donor) This compound This compound (Acceptor) Tryptophan->this compound FRET (Energy Transfer) HCAII HCAII Active Site This compound->HCAII Binding

Caption: FRET between Tryptophan and this compound upon binding to HCAII.

G cluster_0 Experimental Workflow: Protein-Ligand Binding Assay A Prepare HCAII and this compound Solutions B Titrate this compound into HCAII Solution A->B C Incubate to Reach Equilibrium B->C D Measure Fluorescence (Ex: 280nm, Em: 300-600nm) C->D E Plot ΔF vs. [this compound] D->E F Calculate KD using Binding Isotherm E->F

Caption: Workflow for determining ligand binding affinity using FRET.

G cluster_1 HTS Assay for Protease Inhibitors Start Start Dispense_Compounds Dispense Compound Library Start->Dispense_Compounds Add_Enzyme Add Protease Dispense_Compounds->Add_Enzyme Add_Substrate Add FRET Substrate Add_Enzyme->Add_Substrate Read_Fluorescence Monitor Donor Fluorescence Add_Substrate->Read_Fluorescence Analyze_Data Identify Hits (Low Donor Fluorescence Increase) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: High-throughput screening workflow for protease inhibitors using FRET.

References

Dansylamide in High-Throughput Screening: Applications for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dansylamide, a fluorescent probe, has emerged as a valuable tool in high-throughput screening (HTS) for drug discovery. Its environmentally sensitive fluorescence makes it particularly useful for developing robust and sensitive assays to investigate ligand binding and enzyme inhibition. These application notes provide an overview of this compound's use in HTS, focusing on two key target classes: Human Serum Albumin (HSA) and Carbonic Anhydrases (CAs). Detailed protocols for competitive binding and inhibitor screening assays are presented, along with quantitative data to guide assay development and data interpretation.

Application 1: Characterization of Drug Binding to Human Serum Albumin (HSA)

This compound is a well-established fluorescent probe for investigating drug binding to Site I of Human Serum Albumin (HSA).[1][2][3] HSA is the most abundant protein in human plasma and plays a crucial role in the transport and disposition of many drugs. Understanding a drug candidate's affinity for HSA is critical in early drug discovery, as it significantly impacts its pharmacokinetic and pharmacodynamic properties. A competitive displacement assay using this compound provides a high-throughput method to assess the binding of test compounds to this important protein.

Signaling Pathway: Competitive Binding to HSA

The assay principle is based on the displacement of this compound from its binding site on HSA by a test compound. When bound to the hydrophobic pocket of HSA, this compound's fluorescence is significantly enhanced. In the presence of a competing ligand that also binds to Site I, this compound is displaced into the aqueous environment, resulting in a decrease in fluorescence intensity. This change in fluorescence is directly proportional to the binding affinity of the test compound.

Competitive Binding to HSA Site I HSA HSA (Site I) HSA_this compound HSA-Dansylamide Complex (High Fluorescence) HSA->HSA_this compound + this compound HSA_TestCompound HSA-Test Compound Complex HSA->HSA_TestCompound + Test Compound This compound This compound TestCompound Test Compound Free_this compound Free this compound (Low Fluorescence) HSA_this compound->Free_this compound + Test Compound (Displacement)

Caption: Competitive displacement of this compound from HSA by a test compound.

Experimental Protocol: HSA Competitive Binding Assay

This protocol is designed for a 96-well or 384-well plate format suitable for HTS.

Materials:

  • Human Serum Albumin (HSA), fatty acid-free

  • This compound

  • Test compounds

  • Warfarin or Phenylbutazone (as positive controls for Site I binding)

  • Ibuprofen (as a negative control for Site I binding)

  • Assay Buffer: 10 mM Phosphate Buffer, pH 7.2-7.5, containing 1% DMSO

  • Black, clear-bottom microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HSA in Assay Buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of test compounds and controls in DMSO.

  • Assay Plate Preparation:

    • Add 50 µL of HSA solution to each well of the microplate to a final concentration of 5 µM.

    • Add test compounds and controls to the wells at various concentrations.

    • Add 50 µL of this compound solution to each well to a final concentration of 80 µM.

  • Incubation:

    • Gently mix the plate.

    • Incubate at room temperature (20-25°C) for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at approximately 365 nm and emission at approximately 480 nm.

Data Analysis:

  • Calculate the percent inhibition of this compound binding for each test compound concentration relative to controls.

  • Determine the IC50 value for each active compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Quantitative Data Summary: HSA Binding
CompoundTarget SiteIC50 (µM)Reference
WarfarinSite IKnown High Binder
PhenylbutazoneSite IKnown High Binder
Triiodobenzoic acidSite IKnown High Binder
IbuprofenSite IINo significant inhibition
FlurbiprofenSite IINo significant inhibition

Application 2: Screening for Carbonic Anhydrase (CA) Inhibitors

This compound is also utilized in screening for inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. CA inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions. Fluorescence-based assays using this compound offer a sensitive and high-throughput method for identifying novel CA inhibitors.

Signaling Pathway: CA Inhibition Assay

The principle of this assay is often based on fluorescence resonance energy transfer (FRET) or an indicator displacement mechanism. In a FRET-based assay, the intrinsic tryptophan fluorescence of CA is used as a donor, and this compound, which binds near the active site, acts as an acceptor. Binding of this compound leads to an increase in its fluorescence due to FRET. A competitive inhibitor will displace this compound, leading to a decrease in its fluorescence. In an indicator displacement assay, a fluorescent sulfonamide probe (like this compound) binds to the CA active site, leading to a change in its fluorescence. A test compound that binds to the active site will displace the probe, causing a reversal of the fluorescence signal.

Carbonic Anhydrase Inhibition Assay CA Carbonic Anhydrase (CA) CA_this compound CA-Dansylamide Complex (High Fluorescence) CA->CA_this compound + this compound CA_TestInhibitor CA-Test Inhibitor Complex CA->CA_TestInhibitor + Test Inhibitor This compound This compound TestInhibitor Test Inhibitor Free_this compound Free this compound (Low Fluorescence) CA_this compound->Free_this compound + Test Inhibitor (Displacement)

Caption: Displacement of this compound from carbonic anhydrase by a test inhibitor.

Experimental Protocol: CA Inhibitor Screening Assay

This protocol outlines a competitive displacement assay suitable for HTS.

Materials:

  • Purified human Carbonic Anhydrase II (hCAII)

  • This compound

  • Test compounds

  • Acetazolamide (as a known CA inhibitor for positive control)

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.2

  • Black, low-volume microplates

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of hCAII in Assay Buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of test compounds and controls in DMSO.

  • Assay Plate Preparation:

    • Dispense test compounds and controls into the microplate wells.

    • Add the hCAII solution to each well.

    • Add the this compound solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity. For FRET-based assays, excite the tryptophan residues at ~280 nm and measure this compound emission at ~470 nm. For direct excitation of this compound, use an excitation wavelength of ~360 nm and measure emission at ~465 nm.

Data Analysis:

  • Calculate the percent inhibition of this compound binding for each test compound concentration.

  • Determine the IC50 values for active compounds.

  • Assess assay quality by calculating the Z'-factor. A Z'-factor > 0.5 is generally considered excellent for HTS.

Quantitative Data Summary: CA Inhibition
CompoundTargetIC50 (nM)Reference
AcetazolamidehCAII6.7 ± 0.9
MethazolamidehCAII-
CelecoxibhCAII-
FurosemidehCAII-
HalazonehCAII-

Note: Specific IC50 values for all compounds were not available in the provided search results, but they were identified as hits in HTS campaigns.

HTS Workflow

The general workflow for a this compound-based HTS campaign involves several key stages, from assay development to hit validation.

General HTS Workflow AssayDev Assay Development & Optimization PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen HitSelection Hit Selection (e.g., >50% inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response Analysis (IC50 Determination) HitSelection->DoseResponse HitConfirmation Hit Confirmation & Orthogonal Assays DoseResponse->HitConfirmation

Caption: A typical workflow for a high-throughput screening campaign.

Conclusion

This compound is a versatile and cost-effective fluorescent probe for HTS applications in drug discovery. The assays described herein for HSA binding and CA inhibition are robust, sensitive, and amenable to automation. By providing detailed protocols and representative data, these application notes serve as a valuable resource for researchers and scientists seeking to implement this compound-based screening assays in their drug discovery programs. Proper assay validation, including the determination of the Z'-factor, is crucial for ensuring the quality and reliability of HTS data.

References

Application Notes and Protocols for Dansylamide Staining in Polyacrylamide Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylamide, a fluorescent dye, offers a sensitive method for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE). The underlying principle of this staining technique is the covalent reaction of the sulfonyl group of the Dansyl moiety with the primary amino groups of proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction forms a stable, fluorescent sulfonamide adduct that can be excited by ultraviolet (UV) light, emitting a strong blue to blue-green fluorescence. This allows for the detection of protein bands with high sensitivity. The staining is typically performed post-electrophoresis and offers an alternative to traditional staining methods like Coomassie Blue and silver staining.

Principle of Staining

The this compound staining process involves the diffusion of the dye into the polyacrylamide gel matrix and subsequent covalent labeling of the proteins. The reaction is pH-dependent, with optimal labeling occurring under slightly basic conditions, which facilitates the nucleophilic attack of the unprotonated amino groups on the sulfonyl chloride of the Dansyl reagent. The excess, unreacted dye is then washed out, leaving the fluorescently labeled protein bands against a dark background.

Quantitative Data Summary

The following table provides a summary of the performance characteristics of this compound (Dansyl chloride) staining compared to other common protein staining methods.

Staining MethodLimit of Detection (LOD)Linear Dynamic RangeCompatibility with Mass Spectrometry
This compound (Dansyl chloride) ~125 ng[1]ModerateGenerally compatible
Coomassie Brilliant Blue R-250 ~100 ngGoodYes
Coomassie Brilliant Blue G-250 ~30 ngGoodYes
Silver Staining ~0.2 - 0.5 ng[2]NarrowLimited (formaldehyde-free methods are better)
Fluorescent Dyes (e.g., SYPRO Ruby) ~0.25 - 0.5 ngWideYes

Experimental Protocols

Materials and Reagents

  • Polyacrylamide gel containing separated proteins

  • Dansyl chloride

  • Acetone

  • Sodium bicarbonate (NaHCO₃)

  • Fixing Solution: 40% (v/v) methanol, 10% (v/v) acetic acid

  • Destaining Solution: 10% (v/v) acetic acid

  • Deionized water

  • UV transilluminator

  • Gel imaging system

Protocol for Post-Electrophoresis this compound Staining

  • Gel Fixation:

    • Following electrophoresis, place the polyacrylamide gel in a clean container with a sufficient volume of Fixing Solution to fully immerse the gel.

    • Incubate on a gentle shaker for 30-60 minutes at room temperature. This step removes SDS and fixes the proteins within the gel matrix.

  • Staining Solution Preparation:

    • Prepare a 1 mg/mL stock solution of Dansyl chloride in acetone. This solution should be prepared fresh.

    • Prepare a 0.1 M sodium bicarbonate buffer (pH ~8.5).

    • Just before use, dilute the Dansyl chloride stock solution 1:10 in the 0.1 M sodium bicarbonate buffer to a final concentration of 0.1 mg/mL.

  • Staining Procedure:

    • Decant the Fixing Solution and wash the gel with deionized water for 5 minutes.

    • Immerse the gel in the freshly prepared this compound staining solution.

    • Incubate on a gentle shaker for 30-60 minutes at room temperature, protected from light.

  • Destaining:

    • Decant the staining solution and wash the gel with the Destaining Solution for 15-30 minutes to remove excess unbound dye and reduce background fluorescence.

    • Replace the Destaining Solution with fresh solution and continue to destain until the background is clear and the protein bands are distinct.

  • Visualization:

    • Place the destained gel on a UV transilluminator.

    • Visualize the fluorescent protein bands by exciting the gel with UV light (excitation maximum ~335 nm).

    • The emission of the Dansyl-labeled proteins is in the blue-green range (emission maximum ~520 nm).

    • Document the results using a gel imaging system equipped with appropriate filters.

Visualizations

Dansylamide_Staining_Workflow cluster_pre_stain Gel Electrophoresis cluster_staining Staining Protocol cluster_post_stain Analysis gel_electrophoresis Run SDS-PAGE fixation Fix Gel (Methanol/Acetic Acid) gel_electrophoresis->fixation Post-electrophoresis staining Incubate in This compound Solution fixation->staining destaining Destain (Acetic Acid) staining->destaining visualization Visualize on UV Transilluminator destaining->visualization documentation Image Acquisition visualization->documentation

Caption: Workflow for this compound Staining of Polyacrylamide Gels.

Dansylamide_Reaction_Mechanism cluster_reactants Reactants cluster_product Product dansyl This compound adduct Fluorescent Sulfonamide Adduct dansyl->adduct Covalent Bond Formation (pH 8.5) protein Protein (Primary Amine) protein->adduct

Caption: Reaction of this compound with a protein's primary amine.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fluorescence Quenching with Dansylamide Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experiments involving Dansylamide fluorescent probes.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific problems you may encounter.

Q1: My this compound fluorescence signal is significantly weaker than expected or completely absent. What are the potential causes?

A weak or absent fluorescent signal can stem from several factors, ranging from probe integrity to experimental conditions. Here are the most common culprits and how to address them:

  • Incorrect Excitation or Emission Wavelengths: Ensure your fluorometer or microscope is set to the correct wavelengths for this compound.

  • Probe Degradation: this compound is sensitive to light and certain chemical conditions.[1] Prepare fresh solutions and store them protected from light.

  • Inefficient Labeling: If you are labeling a biomolecule, the labeling reaction may have been inefficient.

  • High Probe Concentration (Self-Quenching): At high concentrations, this compound molecules can quench each other's fluorescence.[1]

  • Presence of a Quencher: Your sample might contain a substance that is quenching the fluorescence.

  • Suboptimal pH: The fluorescence of this compound is highly dependent on the pH of the environment.[2][3]

  • Photobleaching: Prolonged exposure to excitation light can irreversibly destroy the fluorophore.[1]

Q2: How can I determine if my labeling reaction with Dansyl chloride was successful?

To confirm successful labeling of your protein or other biomolecule with Dansyl chloride, you can perform the following checks:

  • UV-Vis Spectroscopy: Compare the absorbance spectrum of your labeled protein to the unlabeled protein. A new absorbance peak corresponding to the Dansyl group should be present.

  • Fluorescence Spectroscopy: Excite the sample at the appropriate wavelength for this compound (typically around 335-350 nm) and check for emission in the expected range (around 510-550 nm).

  • SDS-PAGE with UV Transillumination: Run the labeled protein on an SDS-PAGE gel. The protein band should be fluorescent under UV light.

  • Mass Spectrometry: This can confirm the covalent attachment of the Dansyl group by detecting the mass shift in the labeled protein or its peptides.

Q3: My fluorescence signal is decaying rapidly during measurement. What is happening and how can I prevent it?

Rapid signal decay is a classic sign of photobleaching , the light-induced destruction of the fluorophore. Here’s how to minimize it:

  • Reduce Excitation Intensity: Use the lowest possible laser power or excitation light intensity that still provides a detectable signal.

  • Minimize Exposure Time: Use the shortest possible exposure times for image acquisition or measurement.

  • Use Antifade Reagents: For microscopy, use a mounting medium containing an antifade reagent. Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo[2.2.2]octane (DABCO).

  • Work Quickly: Plan your experiment to minimize the time the sample is exposed to light.

  • Deoxygenate Solutions: Molecular oxygen can contribute to photobleaching. For in vitro experiments, deoxygenating your buffer can sometimes help.

Q4: I suspect there is a quencher in my sample. How can I identify the type of quenching and mitigate its effects?

Fluorescence quenching can occur through two primary mechanisms: static and dynamic quenching. Distinguishing between them is crucial for troubleshooting.

  • Static Quenching: Occurs when the fluorophore and quencher form a non-fluorescent complex in the ground state.

  • Dynamic (Collisional) Quenching: Occurs when the excited fluorophore is deactivated upon collision with a quencher molecule.

To identify the quenching mechanism, you can perform a Stern-Volmer analysis . This involves measuring the fluorescence intensity at various quencher concentrations. A plot of F₀/F versus the quencher concentration ([Q]) will be linear for dynamic quenching.

Common Quenchers and Mitigation Strategies:

  • Molecular Oxygen: A ubiquitous and efficient quencher. Deoxygenating your solutions can help for in vitro assays.

  • Halide Ions (e.g., I⁻, Br⁻): Can be potent quenchers. If possible, use buffers without these ions.

  • Acrylamide: A well-known collisional quencher. Its quenching efficiency is sensitive to the accessibility of the fluorophore.

  • Heavy Atoms and Transition Metals: Can quench fluorescence through various mechanisms. Ensure high purity of your reagents and buffers.

If you cannot remove the quencher, you may need to perform a quantitative analysis of the quenching to correct your data.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission maxima for this compound?

The excitation maximum of this compound is around 335-350 nm. The emission maximum is highly sensitive to the polarity of the solvent and can range from approximately 450 nm in nonpolar environments to over 550 nm in polar, aqueous environments.

Q2: How does the solvent environment affect this compound's fluorescence?

This compound is an environmentally sensitive probe. Its fluorescence quantum yield and emission wavelength are highly dependent on the polarity of its microenvironment. In nonpolar solvents, it typically exhibits a blue-shifted emission and a higher quantum yield, while in polar solvents, the emission is red-shifted and the quantum yield is lower. This property makes it a useful tool for studying changes in protein conformation or binding events.

Q3: At what pH is this compound fluorescence optimal?

The fluorescence of this compound is pH-sensitive, with fluorescence generally decreasing in acidic conditions due to the protonation of the dimethylamino group. For most applications, a neutral to slightly alkaline pH (7.0-8.5) is recommended to maintain high fluorescence intensity.

Q4: What is self-quenching and how can I avoid it?

Self-quenching, or concentration quenching, occurs when high concentrations of a fluorophore lead to a decrease in fluorescence intensity. This is because the excited-state energy can be transferred to a ground-state molecule of the same type, which then returns to the ground state non-radiatively. To avoid this, it is recommended to work with dilute solutions of this compound probes. If you observe that your fluorescence signal decreases as you increase the probe concentration, you are likely observing self-quenching.

Data Presentation

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~335 - 350 nm
Emission Maximum (λem)~510 - 550 nm (Solvent Dependent)
Molar Extinction CoefficientVaries with solvent
Quantum Yield (Φf)Highly solvent dependent
Fluorescence Lifetime (τ)~10-20 ns for protein conjugates

Table 2: Environmental Effects on this compound Fluorescence

ConditionEffect on FluorescenceExplanation
Increasing Solvent PolarityRed-shift in emission, decreased quantum yieldStabilization of the excited-state charge transfer
Acidic pH (< 6)Decreased intensityProtonation of the dimethylamino group
High ConcentrationDecreased intensitySelf-quenching
Presence of O₂Decreased intensityCollisional quenching
Presence of Halide Ions (e.g., I⁻)Decreased intensityCollisional quenching

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with Dansyl Chloride

  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM sodium bicarbonate or borate buffer, pH 8.5-9.5).

  • Dansyl Chloride Solution: Prepare a stock solution of Dansyl chloride (e.g., 10-20 mg/mL) in a dry, water-miscible organic solvent like dimethylformamide (DMF) or acetone immediately before use.

  • Labeling Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the Dansyl chloride solution to the protein solution.

  • Incubation: Incubate the reaction mixture in the dark at 4°C for 12-24 hours or at room temperature for 1-2 hours.

  • Stopping the Reaction: The reaction can be stopped by adding a small amount of a primary amine-containing buffer like Tris.

  • Purification: Remove unreacted Dansyl chloride and byproducts by dialysis, size-exclusion chromatography, or centrifugal filtration.

Protocol 2: Determination of Stern-Volmer Quenching Constant (KSV)

  • Prepare a Stock Solution: Prepare a stock solution of your this compound probe at a known concentration in the desired buffer.

  • Prepare Quencher Stock Solution: Prepare a concentrated stock solution of the quencher (e.g., KI or acrylamide) in the same buffer.

  • Create a Dilution Series: Prepare a series of samples with a constant concentration of the this compound probe and varying concentrations of the quencher. Include a sample with no quencher (F₀).

  • Measure Fluorescence: Measure the fluorescence intensity of each sample at the emission maximum of the this compound probe.

  • Plot the Data: Plot F₀/F on the y-axis versus the quencher concentration ([Q]) on the x-axis.

  • Determine KSV: The slope of the resulting linear fit is the Stern-Volmer constant (KSV).

Visualizations

Troubleshooting_Workflow Start Start: Fluorescence Quenching Observed Check_Instrument Verify Instrument Settings (λex, λem, filters) Start->Check_Instrument Check_Probe Assess Probe Integrity (Fresh solution, proper storage) Check_Instrument->Check_Probe Settings Correct Problem_Solved Problem Resolved Check_Instrument->Problem_Solved Settings Incorrect Check_Concentration Evaluate Probe Concentration (Dilution series) Check_Probe->Check_Concentration Probe OK Check_Probe->Problem_Solved Probe Degraded Check_pH Measure and Adjust pH Check_Concentration->Check_pH Concentration OK Check_Concentration->Problem_Solved Self-Quenching Check_Photobleaching Investigate Photobleaching (Time-lapse imaging) Check_pH->Check_Photobleaching pH Optimal Check_pH->Problem_Solved pH Suboptimal Identify_Quencher Identify Potential Quenchers (Stern-Volmer Analysis) Check_Photobleaching->Identify_Quencher Not Photobleaching Check_Photobleaching->Problem_Solved Photobleaching (Implement mitigation) Identify_Quencher->Problem_Solved Quencher Identified and Removed/Accounted for No_Change Signal Still Low Identify_Quencher->No_Change No Obvious Quencher

Caption: A troubleshooting workflow for this compound fluorescence quenching.

Quenching_Mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching D_excited D* (Excited Fluorophore) Collision Collision D_excited->Collision Q_ground Q (Quencher) Q_ground->Collision D_ground D (Ground State) Collision->D_ground Q_excited Q* Collision->Q_excited D_ground_s D (Ground State) Complex D-Q Complex (Non-fluorescent) D_ground_s->Complex Q_ground_s Q (Quencher) Q_ground_s->Complex Excitation Excitation No_Fluorescence No Fluorescence

Caption: Comparison of dynamic and static fluorescence quenching mechanisms.

Stern_Volmer_Analysis Start Start: Suspect External Quencher Prepare_Samples Prepare Samples: Constant [this compound] Varying [Quencher] Start->Prepare_Samples Measure_Fluorescence Measure Fluorescence Intensity (F) for each sample and F₀ (no quencher) Prepare_Samples->Measure_Fluorescence Calculate_Ratio Calculate F₀/F for each quencher concentration Measure_Fluorescence->Calculate_Ratio Plot_Data Plot F₀/F vs. [Quencher] Calculate_Ratio->Plot_Data Analyze_Plot Analyze Stern-Volmer Plot Plot_Data->Analyze_Plot Linear_Plot Linear Plot: Dynamic Quenching Analyze_Plot->Linear_Plot Linear Nonlinear_Plot Non-linear Plot: Static or Mixed Quenching Analyze_Plot->Nonlinear_Plot Non-linear Determine_KSV Slope = KSV (Stern-Volmer Constant) Linear_Plot->Determine_KSV

Caption: Logical workflow for performing a Stern-Volmer analysis.

References

Technical Support Center: Optimizing Dansylamide-Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dansylamide-protein conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation experiments for high efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound-protein conjugation?

This compound-protein conjugation involves the reaction of a dansyl derivative, typically dansyl chloride, with primary amino groups on a protein.[1][2] This reaction forms a stable sulfonamide bond, covalently attaching the fluorescent dansyl group to the protein. The primary targets for this reaction are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[2][3]

Q2: What are the optimal pH conditions for the conjugation reaction?

The optimal pH for this compound labeling is in the alkaline range, typically between 8.0 and 10.0.[4] A pH of around 9.5 is often cited as optimal for maximizing the labeling of primary amines. This is because the reaction targets the unprotonated form of the amino groups. However, at pH values above 10.0, the rate of hydrolysis of dansyl chloride increases significantly, which can compete with the labeling reaction.

Q3: What type of buffer should be used for the reaction?

It is crucial to use a non-amine-containing buffer, such as sodium bicarbonate or borate buffer. Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the dansyl chloride, leading to lower conjugation efficiency.

Q4: How should I prepare and store the this compound (dansyl chloride) solution?

Dansyl chloride is unstable in aqueous solutions and can hydrolyze to the non-reactive dansyl sulfonic acid. Therefore, it is recommended to prepare a fresh stock solution of dansyl chloride in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. The stock solution should be added to the aqueous protein solution just before starting the labeling reaction. Unused stock solutions can be stored at -20°C for up to a month, protected from light.

Q5: How can I remove unreacted this compound after the conjugation reaction?

Unreacted this compound and byproducts can be removed using size-exclusion chromatography (gel filtration). This method separates the larger labeled protein from the smaller, unreacted dye molecules.

Q6: How is the degree of labeling (DOL) determined?

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm for the protein and around 335-340 nm for the dansyl group.

Troubleshooting Guide

Problem: Low or No Labeling Efficiency
Possible Cause Recommended Solution
Incorrect pH The reaction buffer pH is too low, resulting in protonated and unreactive amino groups. Ensure the reaction buffer pH is between 8.0 and 10.0 using a non-amine-containing buffer like sodium bicarbonate or borate.
Hydrolysis of Dansyl Chloride The dansyl chloride has hydrolyzed due to improper storage or prolonged exposure to the aqueous buffer before reacting with the protein. Always prepare a fresh stock solution of dansyl chloride in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.
Insufficient Dansyl Chloride The molar ratio of dansyl chloride to protein is too low. Optimize the molar ratio of dansyl chloride to protein. A 10 to 20-fold molar excess of the dye is a good starting point.
Presence of Primary Amine-Containing Buffers Buffers like Tris or glycine are competing with the protein for reaction with the dansyl chloride. Use a non-amine-containing buffer such as sodium bicarbonate or borate.
Low Protein Concentration The protein concentration is too low, leading to lower labeling efficiency. For optimal results, use a protein concentration of at least 1-2.5 mg/mL.
Problem: Protein Precipitation During or After Labeling
Possible Cause Recommended Solution
High Molar Coupling Ratio Excessive labeling can alter the protein's isoelectric point and lead to precipitation. Reduce the molar ratio of dansyl chloride to protein.
Organic Solvent Concentration A high concentration of the organic solvent used to dissolve the dansyl chloride may denature the protein. Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically under 10%).
Incorrect Buffer pH The buffer pH is close to the isoelectric point of the labeled protein, causing it to precipitate. Adjust the pH of the buffer to be further away from the protein's isoelectric point.

Experimental Protocols

General Protocol for this compound-Protein Conjugation

This protocol provides a general guideline. Optimization of parameters such as protein concentration, dansyl chloride to protein molar ratio, pH, and incubation time may be necessary for your specific protein.

Materials:

  • Protein of interest

  • Dansyl chloride

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 100 mM Sodium bicarbonate buffer, pH 8.5-9.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 100 mM sodium bicarbonate buffer to a final concentration of 2-10 mg/mL.

    • Ensure the protein solution is free of any amine-containing substances. If necessary, dialyze the protein against the reaction buffer.

  • Prepare the Dansyl Chloride Solution:

    • Immediately before use, prepare a 10 mg/mL stock solution of dansyl chloride in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Slowly add the desired amount of the dansyl chloride stock solution to the protein solution while gently stirring. A starting point is a 10-20 fold molar excess of dansyl chloride to protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dansyl chloride and byproducts using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled protein. The labeled protein will typically be visible as a colored band that elutes first.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~335 nm (for the dansyl group).

    • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dansyl group.

Visualizations

experimental_workflow Experimental Workflow for this compound-Protein Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in non-amine buffer, pH 8.5-9.5) reaction Add Dansyl Chloride to Protein (10-20x molar excess) prep_protein->reaction prep_dansyl Prepare Fresh Dansyl Chloride Solution (10 mg/mL in anhydrous DMSO/DMF) prep_dansyl->reaction incubation Incubate for 1-2 hours at RT (Protect from light) reaction->incubation purify Purify via Size-Exclusion Chromatography incubation->purify analyze Determine Degree of Labeling (DOL) (A280 and A335) purify->analyze

Caption: Workflow for this compound-protein conjugation.

troubleshooting_logic Troubleshooting Logic for Low Labeling Efficiency cluster_checks Initial Checks cluster_solutions Solutions start Low or No Labeling check_ph Is pH between 8.0-10.0? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.5-9.5 check_ph->adjust_ph No check_reagent Is Dansyl Chloride fresh? check_buffer->check_reagent Yes change_buffer Use Bicarbonate/Borate Buffer check_buffer->change_buffer No check_ratio Is molar ratio sufficient? check_reagent->check_ratio Yes fresh_reagent Prepare fresh Dansyl Chloride check_reagent->fresh_reagent increase_ratio Increase molar excess of dye check_ratio->increase_ratio No success Successful Labeling check_ratio->success Yes adjust_ph->check_ph change_buffer->check_buffer fresh_reagent->check_reagent increase_ratio->check_ratio

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: Strategies to Improve the Photostability of Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the photostability of fluorescent dyes like Dansylamide.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1][2] This process causes the fluorophore to permanently lose its ability to fluoresce, leading to a fading of the fluorescent signal during an experiment.[1][3][4] It occurs when the fluorophore, excited by an illumination source, undergoes chemical reactions, often involving molecular oxygen, that alter its structure.

Q2: What factors influence the rate of photobleaching?

A2: Several factors contribute to the rate at which a dye like this compound photobleaches:

  • Excitation Light Intensity: Higher light intensity significantly accelerates photobleaching.

  • Exposure Duration: The longer the sample is exposed to the excitation light, the more photobleaching will occur.

  • Excitation Wavelength: Shorter, higher-energy wavelengths are more likely to cause photodamage.

  • Local Chemical Environment: The presence of molecular oxygen and reactive oxygen species (ROS) is a primary driver of photobleaching. The pH and composition of the buffer can also play a role.

  • Fluorophore-Specific Properties: Each fluorescent dye has an intrinsic photostability. Some dyes are inherently more robust than others.

Q3: How does photobleaching affect my experimental data?

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds added to mounting media or live-cell imaging solutions to reduce photobleaching. Most of these agents work by scavenging reactive oxygen species (ROS), such as singlet oxygen and other free radicals, that are generated during fluorescence excitation. By neutralizing these highly reactive molecules, antifade agents protect the fluorophore from photochemical damage.

Q5: Can I use the same antifade reagent for both fixed and live-cell imaging?

A5: Not always. Antifade reagents for fixed-cell imaging are often formulated in a mounting medium that cures or solidifies, which is not suitable for live cells. Reagents for live-cell imaging must be non-toxic, cell-permeable, and compatible with physiological conditions to maintain cell viability. It is crucial to select a reagent specifically designed for your application.

Troubleshooting Guide: Rapid Signal Fading

If you are experiencing rapid loss of your fluorescent signal, follow these steps to diagnose and mitigate the issue.

Issue: My this compound signal disappears too quickly during imaging.

This is a classic sign of rapid photobleaching. The following workflow can help you systematically address the problem.

TroubleshootingWorkflow cluster_microscope Step 1: Optimize Microscope Settings cluster_reagents Step 2: Modify Chemical Environment cluster_hardware Step 3: Evaluate Hardware start Start: Rapid Signal Fading reduce_intensity Reduce Excitation Light Intensity (e.g., use ND filters) start->reduce_intensity reduce_exposure Decrease Camera Exposure Time reduce_intensity->reduce_exposure reduce_frequency Increase Time Interval Between Acquisitions reduce_exposure->reduce_frequency add_antifade Incorporate an Antifade Reagent reduce_frequency->add_antifade check_dye Consider a More Photostable Dye add_antifade->check_dye detector Use a More Sensitive Detector (e.g., sCMOS, EMCCD) check_dye->detector filters Ensure Optimal Filter Set Match detector->filters end_node Problem Resolved filters->end_node PhotobleachingQuantification cluster_acq Image Acquisition cluster_analysis Data Analysis start Prepare Sample find_roi Identify Region of Interest (ROI) start->find_roi acquire_t0 Acquire Initial Image (t=0) find_roi->acquire_t0 timelapse Acquire Time-Lapse Series (Continuous Exposure) acquire_t0->timelapse measure_intensity Measure Mean Intensity of ROI at Each Time Point timelapse->measure_intensity normalize Normalize Intensity Data (to t=0) measure_intensity->normalize plot Plot Normalized Intensity vs. Time normalize->plot calculate Calculate Bleaching Half-Life (t½) plot->calculate end_node Compare Photostability calculate->end_node

References

Dansylamide self-quenching at high concentrations and how to avoid it

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dansylamide self-quenching at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound self-quenching?

A1: this compound self-quenching is a phenomenon where the fluorescence intensity of this compound decreases at high concentrations. This occurs because the fluorescent molecules form non-fluorescent dimers or aggregates, which prevents them from emitting light upon excitation. This can lead to inaccurate data and misinterpretation of experimental results.

Q2: At what concentration does this compound self-quenching typically occur?

A2: The typical working concentration range for this compound is between 10 µM and 1 mM.[1] Self-quenching is more likely to be observed at the higher end of this range and above. However, the exact concentration at which self-quenching becomes significant can vary depending on the solvent, temperature, and the presence of other molecules in the solution.

Q3: What are the primary signs of self-quenching in my experiment?

A3: The primary indicator of self-quenching is a non-linear relationship between fluorescence intensity and this compound concentration. Instead of a proportional increase in fluorescence with concentration, you may observe a plateau or even a decrease in signal at higher concentrations. Another sign can be a shift in the absorption or emission spectra of the dye.

Q4: How can I avoid this compound self-quenching?

A4: The most effective way to avoid self-quenching is to optimize the concentration of this compound used in your experiment.[1] This involves performing a concentration titration to identify the optimal range where fluorescence is maximal and linearly proportional to concentration. Additionally, ensuring proper solvent conditions and avoiding aggregation-promoting environments can help mitigate self-quenching.

Q5: Are there alternatives to this compound if self-quenching is a persistent issue?

A5: Yes, several alternative fluorescent probes can be used for labeling biomolecules. These alternatives often have different chemical structures and photophysical properties that may make them less prone to self-quenching. Some common alternatives are listed in the table below.

Troubleshooting Guide: this compound Self-Quenching

This guide provides a systematic approach to diagnosing and resolving issues related to this compound self-quenching.

Problem Potential Cause Recommended Solution
Low or no fluorescence signal Self-quenching due to high concentration: this compound molecules are aggregating and forming non-fluorescent dimers.Perform a serial dilution of your this compound solution and measure the fluorescence at each concentration. If self-quenching is the issue, you will observe an increase in fluorescence intensity as the concentration decreases, followed by a linear decrease at lower concentrations.
Incorrect excitation or emission wavelengths: The instrument is not set to the optimal wavelengths for this compound.Verify the excitation and emission maxima for this compound in your specific solvent. The typical excitation maximum is around 335 nm, and the emission maximum is around 510 nm.[1]
Degradation of this compound: The fluorescent probe has been degraded due to improper storage or handling.Prepare a fresh stock solution of this compound and protect it from light.
Non-linear fluorescence response with increasing concentration Self-quenching: At higher concentrations, the formation of non-fluorescent aggregates becomes more prevalent, leading to a deviation from linearity.Determine the optimal working concentration range by performing a concentration titration curve (see Experimental Protocols). Work within the linear range of this curve for your experiments.
Inner filter effect: At high concentrations, the sample solution itself can absorb the excitation or emission light, leading to a non-linear response.Dilute the sample to reduce the absorbance. As a general rule, the absorbance of the sample at the excitation wavelength should be kept below 0.1.[2]
Unexpected shifts in fluorescence spectra Aggregation: The formation of this compound aggregates can alter the electronic environment of the fluorophore, leading to shifts in the absorption and emission spectra.Compare the spectra of a dilute and a concentrated solution of this compound. A noticeable shift in the concentrated sample is indicative of aggregation. Use a lower concentration to avoid this.
Solvent effects: The polarity of the solvent can influence the fluorescence properties of this compound.Ensure that the solvent used is appropriate for your application and is consistent across all experiments.

Data Presentation

Table 1: Comparison of this compound and Alternative Fluorescent Probes

Probe Reactive Group Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Key Features
This compound Sulfonamide~335~510VariableEnvironmentally sensitive fluorescence.
Fluorescein-5-Maleimide Maleimide~494~519~0.79Bright and widely used; fluorescence is pH-sensitive.
TMR Maleimide Maleimide~543-550~575-580~0.1Bright, photostable orange-red fluorophore.
CPM (7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) Maleimide~387~463Low (unbound) -> High (bound)Fluorogenic "turn-on" probe; minimizes background.

Note: Spectral properties and quantum yields can vary depending on the local environment and solvent.

Experimental Protocols

Protocol for Determining Optimal this compound Concentration

This protocol outlines the steps to generate a concentration-dependent fluorescence curve for this compound to identify the optimal concentration range and avoid self-quenching.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate buffer for your experiment (e.g., PBS, pH 7.4)

  • Fluorometer and cuvettes or a microplate reader

  • Pipettes and tips

Procedure:

  • Prepare a dilution series of this compound:

    • Create a series of this compound solutions in your experimental buffer with concentrations ranging from a low value (e.g., 1 µM) to a high value where self-quenching is expected (e.g., 500 µM). A suggested series could be: 1, 5, 10, 25, 50, 100, 250, 500 µM.

    • Ensure the final concentration of the stock solution solvent (e.g., DMSO) is constant across all dilutions and is at a level that does not affect the assay.

  • Measure fluorescence intensity:

    • Set the fluorometer to the excitation and emission wavelengths appropriate for this compound (e.g., Ex: 335 nm, Em: 510 nm).

    • Measure the fluorescence intensity of a blank sample (buffer only).

    • Measure the fluorescence intensity of each this compound dilution.

  • Data Analysis:

    • Subtract the blank reading from each of the this compound fluorescence measurements.

    • Plot the corrected fluorescence intensity (Y-axis) against the this compound concentration (X-axis).

  • Interpretation:

    • Identify the linear portion of the curve. This is the optimal concentration range for your experiments where fluorescence intensity is directly proportional to the concentration.

    • The point at which the plot begins to plateau or decrease indicates the onset of self-quenching. Avoid using concentrations in this range.

Visualizations

SelfQuenchingMechanism cluster_Monomers Low Concentration cluster_Aggregates High Concentration M1 This compound Excitation1 Excited State M1->Excitation1 Excitation M2 This compound M3 This compound A1 Aggregate Excitation2 Excited State A1->Excitation2 Excitation A2 Aggregate Fluorescence Light Emission Excitation1->Fluorescence Fluorescence Quenching No Light Emission Excitation2->Quenching Self-Quenching TroubleshootingWorkflow Start Start: Unexpected Low Fluorescence CheckConcentration Is this compound Concentration High? Start->CheckConcentration PerformTitration Action: Perform Concentration Titration Experiment CheckConcentration->PerformTitration Yes CheckWavelengths Are Excitation/Emission Wavelengths Correct? CheckConcentration->CheckWavelengths No IsLinear Is there a Linear Range? PerformTitration->IsLinear UseOptimalConc Solution: Use Concentration in the Linear Range IsLinear->UseOptimalConc Yes ConsiderAlternatives Consider Alternative Probes or Further Troubleshooting IsLinear->ConsiderAlternatives No CorrectSettings Action: Correct Instrument Settings CheckWavelengths->CorrectSettings No CheckProbeIntegrity Is the this compound Stock Solution Fresh? CheckWavelengths->CheckProbeIntegrity Yes CorrectSettings->UseOptimalConc CheckProbeIntegrity->ConsiderAlternatives Yes PrepareFresh Action: Prepare Fresh Stock CheckProbeIntegrity->PrepareFresh No PrepareFresh->UseOptimalConc

References

Correcting for inner filter effects in Dansylamide fluorescence measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dansylamide fluorescence measurements. The focus is on identifying and correcting for inner filter effects (IFE), a common issue that can lead to inaccurate data.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) and how does it affect my this compound fluorescence measurements?

A1: The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of light by the sample itself.[1][2] This can lead to non-linear relationships between fluorescence intensity and fluorophore concentration, ultimately resulting in inaccurate quantification.[3][4] There are two types of inner filter effects:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach all the this compound molecules in the light path.[1] This is particularly problematic at high concentrations of this compound or in the presence of other substances that absorb at the excitation wavelength.

  • Secondary Inner Filter Effect (sIFE): This happens when the fluorescence emitted by this compound is re-absorbed by other molecules in the solution before it can reach the detector. This is more likely to occur if there is significant overlap between the emission spectrum of this compound and the absorption spectrum of other components in the sample.

Q2: How can I know if my this compound measurements are affected by the inner filter effect?

A2: A common indicator of IFE is a loss of linearity in the plot of fluorescence intensity versus this compound concentration. As the concentration increases, the fluorescence signal may plateau or even decrease. It is good practice to perform a concentration-dependent measurement to check for a linear response. An absorbance measurement of your sample is also highly recommended; as a general rule of thumb, if the absorbance at the excitation or emission wavelength is above 0.1, you may be experiencing inner filter effects.

Q3: What is the difference between the inner filter effect and fluorescence quenching?

A3: The inner filter effect is a result of light absorption by the sample, which reduces the amount of excitation light reaching the fluorophore or the amount of emitted light reaching the detector. In contrast, fluorescence quenching involves non-radiative processes resulting from molecular interactions (e.g., collisions, energy transfer) between the fluorophore and another substance (the quencher), which decreases the fluorescence quantum yield. This compound fluorescence can be quenched by various molecules, so it is crucial to distinguish between these two phenomena.

Q4: Can I just dilute my sample to avoid the inner filter effect?

A4: Dilution is the simplest and often most effective way to minimize the inner filter effect. By reducing the concentration of absorbing species, you decrease the probability of both primary and secondary inner filter effects. However, dilution may not always be feasible, especially when working with samples that have inherently low fluorescence signals or when the experimental conditions require higher concentrations. In such cases, a correction method is necessary.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Non-linear fluorescence intensity with increasing this compound concentration. Primary Inner Filter Effect (pIFE) due to high sample absorbance at the excitation wavelength.1. Dilute the sample to an absorbance of < 0.1 at the excitation wavelength. 2. If dilution is not possible, apply a mathematical correction using the sample's absorbance spectrum (see Experimental Protocol section).
Observed fluorescence intensity is lower than expected, especially in complex samples. Secondary Inner Filter Effect (sIFE) due to re-absorption of emitted fluorescence by other components in the sample.1. Measure the full absorbance spectrum of your sample to check for overlap with the this compound emission spectrum. 2. Apply a correction factor based on the absorbance at the emission wavelength (see Experimental Protocol section).
Fluorescence spectra appear distorted. Severe inner filter effects can alter the shape of the fluorescence spectrum.1. Confirm the presence of IFE by performing a dilution series and observing changes in spectral shape. 2. Use a front-face sample holder if available on your instrument to minimize the path length.
Inconsistent results between different experimental setups. The magnitude of the inner filter effect is dependent on the geometry of the fluorometer.It is crucial to experimentally determine the correction for each instrument and whenever the instrumental configuration is altered.

Experimental Protocol: Correction for Inner Filter Effects

This protocol describes an empirical method to correct for both primary and secondary inner filter effects in this compound fluorescence measurements. The correction is based on the sample's absorbance at the excitation and emission wavelengths.

Materials:

  • This compound stock solution

  • Buffer or solvent used for the experiment

  • Samples containing this compound

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (ensure the same cuvette is used for both absorbance and fluorescence measurements)

Methodology:

  • Sample Preparation: Prepare your this compound-containing samples as required for your experiment.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the full absorbance spectrum of each sample in the same cuvette that will be used for the fluorescence measurement.

    • Record the absorbance at the excitation wavelength (A_ex) and the emission wavelength (A_em) for this compound. The typical excitation wavelength for this compound is around 335 nm, and the emission is around 510 nm.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample (F_obs) using the fluorometer. Use the same cuvette as in the absorbance measurement.

  • Correction Calculation:

    • Calculate the corrected fluorescence intensity (F_corr) using the following formula, which accounts for both primary and secondary inner filter effects:

      F_corr = F_obs * 10^((A_ex + A_em) / 2)

      • F_corr: Corrected fluorescence intensity

      • F_obs: Observed fluorescence intensity

      • A_ex: Absorbance at the excitation wavelength

      • A_em: Absorbance at the emission wavelength

Data Presentation:

Sample IDObserved Fluorescence (F_obs)Absorbance at Ex (A_ex)Absorbance at Em (A_em)Correction Factor (10^((A_ex + A_em) / 2))Corrected Fluorescence (F_corr)
Control
Sample 1
Sample 2
...

Visualizations

InnerFilterEffect cluster_0 Primary Inner Filter Effect (pIFE) cluster_1 Secondary Inner Filter Effect (sIFE) Excitation Light Excitation Light Sample Sample Excitation Light->Sample High Absorbance Reduced Excitation Reduced Excitation Sample->Reduced Excitation Attenuation Reduced Emission Reduced Emission Sample->Reduced Emission This compound This compound Reduced Excitation->this compound Emitted Light Emitted Light Emitted Light->Sample Re-absorption Detector Detector Reduced Emission->Detector Lower Signal This compound->Emitted Light

Caption: Conceptual diagram of Primary and Secondary Inner Filter Effects.

CorrectionWorkflow A Prepare this compound Sample B Measure Absorbance Spectrum (Record A_ex and A_em) A->B C Measure Fluorescence Intensity (F_obs) A->C D Calculate Correction Factor CF = 10^((A_ex + A_em) / 2) B->D E Calculate Corrected Fluorescence F_corr = F_obs * CF C->E D->E F Report Corrected Data E->F

Caption: Experimental workflow for correcting inner filter effects.

References

Optimizing buffer conditions for Dansylamide labeling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Dansylamide labeling reactions. For clarity, this guide focuses on labeling with Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), the reactive reagent used to introduce the fluorescent dansyl group to proteins and other biomolecules. The resulting labeled molecule is a dansyl amide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Dansyl chloride labeling reactions?

A1: The optimal pH for Dansyl chloride labeling is in the alkaline range, typically between 8.0 and 10.5.[1][2] This is because the reaction targets the unprotonated form of primary amino groups (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group), which are more nucleophilic and reactive at higher pH.[3]

Q2: Which buffers are recommended for Dansyl labeling?

A2: It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the target molecule for reaction with Dansyl chloride.[1][4] Recommended buffers include:

  • Sodium Bicarbonate/Carbonate

  • Borate

  • HEPES

  • Phosphate (e.g., Sodium Phosphate)

Q3: Why am I seeing low or no labeling efficiency?

A3: Low labeling efficiency can be caused by several factors:

  • Incorrect pH: The pH of the reaction buffer may be too low, resulting in protonated and unreactive amino groups.

  • Hydrolysis of Dansyl Chloride: Dansyl chloride is susceptible to hydrolysis in aqueous solutions, especially at high pH. This competing reaction forms dansyl sulfonic acid, which is inactive for labeling. It is recommended to prepare the Dansyl chloride stock solution fresh in an anhydrous organic solvent like acetonitrile or acetone and add it to the reaction mixture immediately.

  • Suboptimal Reagent Concentration: The molar ratio of Dansyl chloride to the protein may be too low. A 10- to 100-fold molar excess of the dye is a common starting point, but this may require optimization.

  • Presence of Competing Amines: Buffers containing primary or secondary amines, such as Tris or glycine, will react with Dansyl chloride and reduce the labeling efficiency of the target protein.

Q4: How can I reduce non-specific binding and background fluorescence?

A4: High background can result from unreacted Dansyl chloride or its hydrolysis byproducts. To minimize this:

  • Purification: After the labeling reaction, it is essential to remove excess dye. This can be achieved through methods like size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or centrifugal filtration.

  • Control Reagent Concentration: Using an excessive concentration of Dansyl chloride can lead to non-specific binding. It is important to optimize the molar ratio of dye to the target molecule.

  • Protect from Light: this compound is sensitive to light, and exposure can lead to fluorescence attenuation. Experiments should be carried out in the dark whenever possible.

Data Presentation

Table 1: Effect of pH on Dansyl Chloride Labeling Efficiency

This table demonstrates the impact of pH on the labeling of myoglobin with Dansyl chloride. Higher pH generally leads to more extensive labeling.

pHRelative Labeling Efficiency (Number of Dansyl Labels per Protein)Recommended Buffer
6.0Low (Primarily 0-2 labels per protein)Sodium Phosphate
7.0Moderate (Distribution of 1-3 labels per protein)Sodium Phosphate
9.5High (Distribution of 1-5 labels per protein)Carbonate-Bicarbonate

Table 2: Recommended Buffer Conditions for Dansyl Labeling

BufferRecommended pH RangeConcentration (mM)Notes
Sodium Bicarbonate/Carbonate9.0 - 10.5100Commonly used for achieving optimal alkaline conditions.
Borate8.0 - 9.0100A suitable non-amine containing buffer.
HEPES7.0 - 8.0100Useful for reactions requiring a pH closer to neutral.
Sodium Phosphate7.0 - 7.5100Suitable for less extensive labeling or when a neutral pH is required.

Experimental Protocols

Protocol 1: Optimizing pH for Dansyl Chloride Labeling of Proteins

  • Buffer Preparation: Prepare a series of 100 mM buffers with varying pH values (e.g., Sodium Phosphate pH 7.0, HEPES pH 8.0, and Sodium Borate pH 9.0).

  • Target Molecule Preparation: Dissolve the target protein in each of the prepared buffers to a final concentration of 1-2 mg/mL.

  • Dansyl Chloride Stock Solution: Prepare a 10 mM stock solution of Dansyl chloride in anhydrous dimethylformamide (DMF) or acetonitrile (ACN). This solution should be prepared fresh.

  • Initiate Reaction: Add a 20-fold molar excess of the Dansyl chloride stock solution to each of the protein solutions.

  • Incubation: Incubate the reactions for 1 to 2 hours at room temperature in the dark.

  • Purification: Remove unreacted Dansyl chloride and byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS pH 7.4).

  • Analysis: Determine the degree of labeling for each reaction condition using UV-Vis spectrophotometry or mass spectrometry to identify the optimal pH.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis prep_buffer Prepare Buffers (e.g., pH 7, 8, 9) prep_protein Prepare Protein Solution (1-2 mg/mL) prep_buffer->prep_protein initiate_reaction Initiate Reaction (Add Dansyl-Cl) prep_protein->initiate_reaction prep_dansyl Prepare Fresh Dansyl-Cl Stock Solution (10 mM) prep_dansyl->initiate_reaction incubate Incubate (1-2h, RT, Dark) initiate_reaction->incubate purify Purify Labeled Protein (e.g., Desalting Column) incubate->purify analyze Analyze Degree of Labeling (UV-Vis or Mass Spec) purify->analyze

Caption: A generalized experimental workflow for Dansyl chloride labeling.

troubleshooting_guide start Low or No Labeling check_ph Is the buffer pH between 8.0 and 10.5? start->check_ph check_buffer_type Is the buffer free of primary/secondary amines? check_ph->check_buffer_type Yes adjust_ph Adjust pH to 8.0-10.5 using a suitable buffer. check_ph->adjust_ph No check_dansyl Was the Dansyl-Cl solution prepared fresh? check_buffer_type->check_dansyl Yes change_buffer Switch to a non-amine buffer (e.g., Bicarbonate, Borate). check_buffer_type->change_buffer No check_ratio Is the molar ratio of Dansyl-Cl to protein sufficient? check_dansyl->check_ratio Yes prepare_fresh_dansyl Prepare a fresh stock of Dansyl-Cl in anhydrous solvent. check_dansyl->prepare_fresh_dansyl No increase_ratio Increase the molar excess of Dansyl-Cl. check_ratio->increase_ratio No success Labeling Successful check_ratio->success Yes adjust_ph->start change_buffer->start prepare_fresh_dansyl->start increase_ratio->start

Caption: A decision tree for troubleshooting low yield in Dansylation reactions.

References

Validation & Comparative

Dansylamide versus fluorescein (FITC) for protein labeling a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Choosing the right fluorescent label is a critical step in protein analysis, directly impacting the quality and reliability of experimental data. This guide provides a comprehensive, data-driven comparison of two widely used amine-reactive fluorescent dyes: Dansylamide and Fluorescein Isothiocyanate (FITC). By understanding their distinct characteristics, researchers can make informed decisions to optimize their protein labeling strategies for various applications, including fluorescence microscopy, flow cytometry, and immunocytochemistry.

Performance Comparison at a Glance

The selection of a fluorescent dye hinges on a variety of factors, from its spectral properties to its stability under experimental conditions. Below is a summary of the key quantitative data for this compound and FITC to facilitate a direct comparison.

PropertyThis compoundFluorescein (FITC)
Reactive Group Sulfonyl Chloride (reacts to form Sulfonamide)Isothiocyanate
Target Residues Primary amines (e.g., N-terminus, Lysine)Primary amines (e.g., N-terminus, Lysine)
Excitation Max (λex) ~335 nm[1][2]~495 nm[3][4]
Emission Max (λem) ~510-518 nm[1]~516-525 nm
Molar Extinction Coefficient (ε) ~4,300 M⁻¹cm⁻¹ (for Dansyl fluorophore)~75,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Environment-dependent~0.92
pH Sensitivity Fluorescence is sensitive to the local environmentFluorescence is pH-sensitive, decreasing in acidic conditions
Photostability Sensitive to lightProne to photobleaching

In-Depth Analysis

This compound , a derivative of Dansyl chloride, is a fluorescent probe that covalently binds to primary amino groups of proteins, such as the N-terminal α-amino group and the ε-amino group of lysine residues. Its fluorescence is highly sensitive to the polarity of the local environment, making it a useful tool for studying protein conformation and dynamics. However, it exhibits lower molar extinction coefficient and is sensitive to light, which can be a limitation for applications requiring high sensitivity and prolonged light exposure.

Fluorescein isothiocyanate (FITC) is one of the most widely used fluorescent labels for proteins. It reacts with primary amines to form a stable thiourea bond. FITC boasts a high absorptivity and excellent fluorescence quantum yield, resulting in bright green fluorescence. Its excitation maximum is well-matched to the 488 nm laser line commonly available in many fluorescence-based instruments. However, researchers should be mindful of its pH sensitivity, as its fluorescence intensity decreases in acidic environments, and its susceptibility to photobleaching upon intense or prolonged light exposure.

Experimental Protocols

Detailed and consistent protocols are crucial for successful and reproducible protein labeling. The following sections provide standardized methodologies for labeling proteins with this compound and FITC.

This compound Protein Labeling Protocol
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer, such as 0.1 M sodium bicarbonate, to a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for labeling. If necessary, dialyze the protein against the labeling buffer.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point, though the optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Removal of Unreacted Dye:

    • Separate the labeled protein from the unreacted this compound using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Fluorescein (FITC) Protein Labeling Protocol
  • Protein Preparation:

    • Dissolve the protein to a concentration of 2-10 mg/mL in a buffer with a pH of 8.5-9.5, such as 0.1 M sodium carbonate-bicarbonate buffer.

    • As with this compound labeling, ensure the buffer is free of primary amines. Dialyze the protein against the labeling buffer if necessary.

  • FITC Solution Preparation:

    • Prepare a fresh 1 mg/mL stock solution of FITC in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is to use 50-100 µg of FITC for every 1 mg of protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Removal of Unreacted Dye:

    • The unreacted FITC can be removed by gel filtration or extensive dialysis against a suitable buffer (e.g., PBS).

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical reactions and experimental workflows for both this compound and FITC labeling.

G Protein Labeling with this compound Protein Protein with Primary Amine (e.g., Lysine, N-terminus) Reaction Labeling Reaction (pH ~8.0, RT or 4°C, dark) Protein->Reaction This compound This compound (in DMSO/DMF) This compound->Reaction Purification Purification (Size-Exclusion Chromatography or Dialysis) Reaction->Purification LabeledProtein This compound-Labeled Protein Purification->LabeledProtein

This compound Protein Labeling Workflow

G Protein Labeling with FITC Protein Protein with Primary Amine (e.g., Lysine, N-terminus) Reaction Labeling Reaction (pH 8.5-9.5, RT or 4°C, dark) Protein->Reaction FITC FITC (in DMSO) FITC->Reaction Purification Purification (Gel Filtration or Dialysis) Reaction->Purification LabeledProtein FITC-Labeled Protein Purification->LabeledProtein

FITC Protein Labeling Workflow

Amine-Reactive Labeling Chemistries

Conclusion

The choice between this compound and FITC for protein labeling is highly dependent on the specific experimental requirements.

Choose this compound when:

  • Studying protein conformational changes is the primary goal, due to its environmentally sensitive fluorescence.

  • A smaller, less perturbing label is desired.

Choose FITC when:

  • High brightness and sensitivity are paramount for detection.

  • Using instrumentation with a standard 488 nm laser line.

  • A well-established and robust labeling protocol is preferred.

For applications demanding high photostability and brightness, researchers may also consider modern alternatives to both this compound and FITC, such as the Alexa Fluor or DyLight series of dyes. However, for many standard applications, this compound and FITC remain cost-effective and reliable choices when their respective properties are carefully considered in the experimental design.

References

A Comparative Guide to Protein Quantification: Unveiling the Potential of Dansylamide-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking accurate and sensitive protein quantification, a variety of assays are available. This guide provides a comprehensive comparison of the Dansylamide-based fluorescent assay with two widely used colorimetric methods: the Bicinchoninic Acid (BCA) assay and the Bradford assay. We delve into the principles, experimental protocols, and performance characteristics of each method to facilitate an informed choice for your specific research needs.

Principles of Protein Quantification Assays

The accurate determination of protein concentration is a cornerstone of many biological and biotechnological applications. The three assays discussed here employ distinct chemical principles to achieve this quantification.

This compound-Based Assay: This method utilizes the fluorogenic reagent Dansyl chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride), which is itself non-fluorescent.[1] Dansyl chloride reacts with the primary amino groups of proteins, primarily the N-terminal α-amino group and the ε-amino group of lysine residues, under alkaline conditions.[2] This reaction forms stable, intensely fluorescent sulfonamide adducts.[2][3] The resulting fluorescence intensity is directly proportional to the amount of protein in the sample, allowing for sensitive quantification.[2]

Bicinchoninic Acid (BCA) Assay: The BCA assay is a colorimetric method that involves two sequential reactions. First, under alkaline conditions, the peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). The amount of reduced copper is proportional to the amount of protein. In the second step, two molecules of bicinchoninic acid chelate with each cuprous ion, forming a purple-colored complex that exhibits strong absorbance at 562 nm.

Bradford Assay: This colorimetric assay is based on the binding of the Coomassie Brilliant Blue G-250 dye to proteins. In an acidic environment, the dye exists in a cationic, reddish-brown form with an absorbance maximum at 465 nm. When the dye binds to proteins, primarily through interactions with arginine, lysine, and histidine residues, it is stabilized in its anionic, blue form, shifting the absorbance maximum to 595 nm. The increase in absorbance at 595 nm is proportional to the protein concentration.

Performance Comparison

The choice of a protein quantification assay often depends on factors such as sensitivity, linear range, and tolerance to interfering substances. The following table summarizes the key performance characteristics of the this compound, BCA, and Bradford assays.

FeatureThis compound-Based AssayBicinchoninic Acid (BCA) AssayBradford Assay
Principle FluorometricColorimetric (Copper-based)Colorimetric (Dye-binding)
Linear Range 5-50 µg (reported for labeled proteins)20-2000 µg/mL1-20 µg/mL (Micro assay)
Sensitivity (LOD) High (0.125 µg per band on gel)25 µg/mL1 µg/mL
Assay Time ~1-2 hours30-60 minutes~10-15 minutes
Protein-to-Protein Variation Moderate (dependent on lysine content)LowHigh (dependent on basic/aromatic amino acid content)
Common Interfering Substances Primary amine-containing buffers (e.g., Tris, glycine)Reducing agents (e.g., DTT, β-mercaptoethanol), chelating agents (e.g., EDTA), lipidsDetergents (e.g., SDS, Triton X-100), strong alkaline buffers

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining accurate and reproducible results. Below are the experimental protocols for each assay.

This compound-Based Protein Quantification Assay Protocol

This protocol is adapted from methods for derivatizing amino acids and peptides with Dansyl chloride.

Materials:

  • Dansyl chloride solution (1.5 mg/mL in acetone)

  • 100 mM Sodium Bicarbonate buffer (pH 9.5)

  • Protein standards (e.g., Bovine Serum Albumin, BSA)

  • Unknown protein sample(s)

  • Fluorometer or microplate reader with appropriate filters (Excitation: ~335 nm, Emission: ~520 nm)

Procedure:

  • Prepare a series of protein standards of known concentrations.

  • In a microcentrifuge tube, mix 50 µL of each protein standard or unknown sample with 50 µL of 100 mM Sodium Bicarbonate buffer.

  • Add 100 µL of the Dansyl chloride solution to each tube.

  • Vortex the tubes and incubate at 37°C for 1 hour in the dark.

  • Measure the fluorescence intensity using a fluorometer or microplate reader.

  • Construct a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.

  • Determine the concentration of the unknown samples from the standard curve.

Bicinchoninic Acid (BCA) Protein Assay Protocol

Materials:

  • BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in 0.1 M NaOH)

  • BCA Reagent B (4% cupric sulfate)

  • Protein standards (e.g., BSA)

  • Unknown protein sample(s)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 562 nm.

Procedure:

  • Prepare a series of protein standards of known concentrations.

  • Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.

  • Pipette 25 µL of each standard or unknown sample into a microplate well.

  • Add 200 µL of the BCA working reagent to each well and mix thoroughly.

  • Incubate the plate at 37°C for 30 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance at 562 nm.

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the unknown samples from the standard curve.

Bradford Protein Assay Protocol

Materials:

  • Bradford reagent (Coomassie Brilliant Blue G-250 dye in phosphoric acid and methanol)

  • Protein standards (e.g., BSA)

  • Unknown protein sample(s)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm.

Procedure:

  • Prepare a series of protein standards of known concentrations.

  • Pipette 5 µL of each standard or unknown sample into a microplate well.

  • Add 250 µL of the Bradford reagent to each well and mix.

  • Incubate at room temperature for at least 5 minutes.

  • Measure the absorbance at 595 nm.

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the unknown samples from the standard curve.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for each assay.

Dansylamide_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Dansylation Reaction cluster_measurement Measurement & Analysis Prep_Standards Prepare Protein Standards Mix Mix Sample/Standard with Bicarbonate Buffer Prep_Standards->Mix Prep_Samples Prepare Unknown Samples Prep_Samples->Mix Add_Dansyl Add Dansyl Chloride Solution Mix->Add_Dansyl Incubate Incubate at 37°C (1 hour, dark) Add_Dansyl->Incubate Measure Measure Fluorescence (Ex: 335nm, Em: 520nm) Incubate->Measure Standard_Curve Generate Standard Curve Measure->Standard_Curve Calculate Calculate Unknown Concentration Standard_Curve->Calculate

This compound Assay Workflow

BCA_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis Prep_Standards Prepare Protein Standards Mix Mix Sample/Standard with BCA Reagent Prep_Standards->Mix Prep_Samples Prepare Unknown Samples Prep_Samples->Mix Incubate Incubate at 37°C (30 minutes) Mix->Incubate Measure Measure Absorbance at 562 nm Incubate->Measure Standard_Curve Generate Standard Curve Measure->Standard_Curve Calculate Calculate Unknown Concentration Standard_Curve->Calculate

BCA Assay Workflow

Bradford_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Dye-Binding Reaction cluster_measurement Measurement & Analysis Prep_Standards Prepare Protein Standards Mix Mix Sample/Standard with Bradford Reagent Prep_Standards->Mix Prep_Samples Prepare Unknown Samples Prep_Samples->Mix Incubate Incubate at Room Temp (≥5 minutes) Mix->Incubate Measure Measure Absorbance at 595 nm Incubate->Measure Standard_Curve Generate Standard Curve Measure->Standard_Curve Calculate Calculate Unknown Concentration Standard_Curve->Calculate

Bradford Assay Workflow

Signaling Pathway and Logical Relationships

The underlying chemical reactions form the basis of these assays. The following diagrams illustrate the signaling pathway of the this compound reaction and the logical relationship in a typical protein quantification experiment.

Dansylamide_Reaction Protein Protein (with Primary Amines) Dansylated_Protein Dansylated Protein (Fluorescent) Protein->Dansylated_Protein reacts with Dansyl_Cl Dansyl Chloride (Non-fluorescent) Dansyl_Cl->Dansylated_Protein Alkaline_pH Alkaline pH (e.g., pH 9.5) Alkaline_pH->Dansyl_Cl facilitates reaction

This compound Reaction Pathway

Logical_Relationship Protein_Sample Protein Sample (Unknown Concentration) Signal Generated Signal (Fluorescence or Absorbance) Protein_Sample->Signal interacts with Assay_Reagent Quantification Assay Reagent Assay_Reagent->Signal Concentration Calculated Protein Concentration Signal->Concentration is compared to Standard_Curve Standard Curve (Known Concentrations) Standard_Curve->Concentration

Logical Relationship in Protein Quantification

Conclusion

The selection of an appropriate protein quantification assay is critical for the accuracy and reliability of downstream applications. The this compound-based assay offers high sensitivity, making it a valuable tool for samples with low protein concentrations. However, its susceptibility to interference from amine-containing buffers and longer incubation time should be considered. The BCA assay provides good protein-to-protein uniformity and is compatible with many detergents, but it is sensitive to reducing agents. The Bradford assay is rapid and easy to perform but exhibits significant protein-to-protein variation and is incompatible with detergents. By understanding the principles, performance characteristics, and protocols of each assay, researchers can make an informed decision to best suit their experimental needs.

References

A Researcher's Guide to Fluorescent Probes for Albumin Binding Assays: Dansylamide in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding of novel compounds to serum albumin is a critical step in early-phase drug discovery. This guide provides a comprehensive comparison of Dansylamide with other common fluorescent probes used in albumin binding assays, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs.[1] The extent of drug binding to HSA significantly influences its pharmacokinetic and pharmacodynamic properties. Fluorescent probe displacement assays are a widely used, high-throughput method to characterize these interactions.[2][3] This guide focuses on this compound, a well-established fluorescent probe for HSA's drug binding Site I, and compares its performance with other commonly used probes.

Performance Comparison of Fluorescent Probes

The selection of an appropriate fluorescent probe is paramount for obtaining accurate and reproducible data in albumin binding assays. Key parameters to consider include the probe's binding affinity for albumin, its spectral properties, and its specificity for a particular binding site. The following table summarizes the key characteristics of this compound and other frequently used fluorescent probes for HSA binding studies.

ProbePrimary Binding SiteDissociation Constant (Kd)Excitation Max (nm)Emission Max (nm)Quantum Yield (Bound)Fluorescence Lifetime (Bound)
This compound Site I[4]Data not available~365[5]~480Data not availableData not available
Dansylglycine Site II~2.9 µM - 11.5 µM (HSA)~365~480Data not availableData not available
Dansylsarcosine Site IIData not availableData not availableData not availableData not availableData not available
8-Anilino-1-naphthalenesulfonic acid (ANS) Multiple hydrophobic sitesData not available~350~480~0.42 - 0.45 (high affinity sites)Biexponential decay
Warfarin Site INot applicable (used as a non-fluorescent competitor)Not applicableNot applicableNot applicableNot applicable
BD140 Site IIData not available~365~585Data not availableData not available

Note: The binding affinity of Dansylglycine to Bovine Serum Albumin (BSA) has been reported to be significantly higher, with an association constant (Ka) of 2.6 x 10^6 M-1, which corresponds to a dissociation constant (Kd) of approximately 0.38 µM. It is important to consider the species of albumin used in the assay, as binding properties can differ. The quantum yield of free ANS in aqueous solution is very low (~0.0032).

Principles of Fluorescence-Based Albumin Binding Assays

The fundamental principle behind these assays is the change in the fluorescent properties of a probe upon binding to albumin. Typically, the fluorescence intensity of probes like this compound increases significantly, and the emission maximum shifts to a shorter wavelength (a blue shift) when they move from a polar aqueous environment to the nonpolar environment of the albumin binding pocket.

In a direct titration assay , the fluorescence of the probe is measured as increasing amounts of albumin are added, allowing for the determination of the binding affinity and stoichiometry.

In a competitive displacement assay , a pre-formed complex of albumin and the fluorescent probe is titrated with a test compound. If the compound binds to the same site as the probe, it will displace the probe, leading to a decrease in fluorescence. This allows for the determination of the test compound's binding affinity.

Below is a diagram illustrating the signaling pathway of a competitive displacement assay.

G Signaling Pathway of Competitive Fluorescence Displacement Assay cluster_0 Initial State cluster_1 Probe Binding cluster_2 Competitive Binding Albumin Albumin Albumin_Probe Albumin-Probe Complex (High Fluorescence) Albumin->Albumin_Probe + Probe Probe Fluorescent Probe (e.g., this compound) Probe->Albumin_Probe Albumin_Competitor Albumin-Competitor Complex Albumin_Probe->Albumin_Competitor + Competitor Free_Probe Free Probe (Low Fluorescence) Albumin_Probe->Free_Probe Displacement Competitor Test Compound (Competitor) Competitor->Albumin_Competitor G General Workflow for Fluorescence-Based Albumin Binding Assay A Prepare Stock Solutions: - Albumin (e.g., HSA) - Fluorescent Probe (e.g., this compound) - Test Compound (for competitive assay) - Assay Buffer B Add Reagents to 96-Well Plate: - Pipette precise volumes of each solution - Include appropriate controls (e.g., buffer only, probe only) A->B C Incubate Plate: - Typically at room temperature (e.g., 25°C) - For a defined period (e.g., 30 minutes) - Protect from light B->C D Measure Fluorescence: - Use a fluorescence plate reader - Set appropriate excitation and emission wavelengths C->D E Data Analysis: - Correct for background fluorescence - Plot fluorescence vs. concentration - Determine binding parameters (e.g., Kd, IC50) D->E

References

Cross-Validation of HPLC Results Using Dansylamide Derivatization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of low-molecular-weight compounds containing primary and secondary amine groups is a critical analytical challenge. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization remains a robust and widely adopted technique for this purpose. Among the various derivatizing agents, Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a prominent choice due to the formation of intensely fluorescent and UV-absorbent Dansylamide derivatives.

This guide provides an objective comparison of the performance of this compound derivatization in HPLC with alternative methods, supported by experimental data. It also offers detailed experimental protocols and visual workflows to aid in the practical application and cross-validation of results.

Performance Comparison of Derivatization Methods

The selection of a derivatization strategy depends on the analyte of interest, the sample matrix, and the desired analytical performance characteristics such as sensitivity, selectivity, and throughput. Here, we compare Dansyl chloride with other common derivatization agents for the analysis of amino acids and biogenic amines.

Amino Acid Analysis

Dansyl chloride is a well-established reagent for the derivatization of amino acids, enhancing their detection by HPLC with fluorescence or UV detectors.[1] The reaction between Dansyl chloride and an amino acid results in a stable, highly fluorescent Dansyl-amino acid derivative.[1]

ParameterDansyl Chlorideo-Phthalaldehyde (OPA)Phenylisothiocyanate (PITC)LC-MS/MS (No Derivatization)
Limit of Detection (LOD) Low picomole to femtomole range[1]Picomole to femtomole rangePicomole rangeLow femtomole to attomole range
Linearity (R²) > 0.99[2]> 0.99> 0.99> 0.999
Precision (%RSD) < 5%[1]< 5%< 5%< 10%
Recovery > 90%> 90%> 90%> 85%
Derivative Stability HighLow (unstable derivatives)ModerateNot Applicable
Reaction with Primary and secondary aminesPrimary amines onlyPrimary and secondary aminesNot Applicable
Throughput Moderate (offline derivatization)High (automatable)Moderate (offline derivatization)High
Biogenic Amine and Catecholamine Analysis

Dansyl chloride is also effective for the derivatization of biogenic amines and catecholamines. For these analytes, cross-validation with alternative techniques such as HPLC with electrochemical detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed to ensure accuracy and reliability. A study on plasma catecholamines utilized Dansyl chloride derivatization with UPLC-MS/MS detection, demonstrating its applicability in clinical diagnostics.

ParameterDansyl Chloride - HPLC/UPLC-MS/MSHPLC-Electrochemical Detection (ECD)
Limit of Detection (LOD) pmol/mL range for catecholaminespg/mL range for catecholamines
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 10%
Recovery > 80%> 78%
Specificity High (with MS/MS detection)High (for electroactive compounds)
Derivatization Required YesNo

Experimental Protocols

Detailed methodologies are crucial for reproducible and validatable results. Below are protocols for sample preparation and derivatization using Dansyl chloride for amino acid and catecholamine analysis.

Protocol 1: Dansyl Chloride Derivatization of Amino Acids

This protocol is adapted from established methods for the pre-column derivatization of amino acids.

Materials:

  • Amino acid standards or sample hydrolysate

  • Dansyl chloride solution (e.g., 50 mM in acetonitrile)

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)

  • Quenching solution (e.g., 10% v/v ammonium hydroxide)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: If starting with a protein sample, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) and dry the hydrolysate. Reconstitute the dried sample or dissolve amino acid standards in the sodium carbonate/bicarbonate buffer.

  • Derivatization Reaction: In a microcentrifuge tube, mix 25 µL of the sample or standard solution with 50 µL of a freshly prepared 1:1 mixture of Dansyl chloride solution and sodium carbonate/bicarbonate buffer.

  • Incubation: Vortex the mixture and incubate in the dark at a controlled temperature. Common conditions include 25°C for 60 minutes or 60°C for 60 minutes.

  • Quenching: To stop the reaction and consume excess Dansyl chloride, add 10 µL of the quenching solution.

  • Sample Dilution: Dilute the derivatized sample with the initial mobile phase if necessary.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system equipped with a C18 column and a fluorescence or UV detector.

Protocol 2: Dansyl Chloride Derivatization of Catecholamines in Plasma

This protocol is based on a method for the analysis of catecholamines and their metabolites in plasma samples.

Materials:

  • Plasma sample

  • Internal standard solution

  • Acetonitrile

  • Dansyl chloride solution (in acetonitrile)

  • Ammonium formate buffer

Procedure:

  • Protein Precipitation: To a 100 µL plasma sample, add an internal standard and 300 µL of acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 12,000 rpm for 10 minutes).

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Derivatization: Add Dansyl chloride solution to the supernatant and incubate.

  • UPLC-MS/MS Analysis: After derivatization, inject the sample into a UPLC-MS/MS system for separation and quantification.

Mandatory Visualizations

Experimental Workflow for Amino Acid Analysis

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis protein_sample Protein Sample acid_hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) protein_sample->acid_hydrolysis dried_hydrolysate Dried Hydrolysate acid_hydrolysis->dried_hydrolysate reconstitution Reconstitution in Buffer (pH 9.8) dried_hydrolysate->reconstitution amino_acid_solution Amino Acid Solution reconstitution->amino_acid_solution add_dansyl Add Dansyl Chloride Solution amino_acid_solution->add_dansyl incubation Incubation (e.g., 60°C, 60 min, dark) add_dansyl->incubation quenching Quenching (e.g., NH4OH) incubation->quenching derivatized_sample Derivatized Sample quenching->derivatized_sample hplc_injection HPLC Injection derivatized_sample->hplc_injection separation C18 Column Separation hplc_injection->separation detection Fluorescence/UV Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for amino acid analysis using Dansyl chloride derivatization.

Dopamine Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa TH dopamine_pre Dopamine ldopa->dopamine_pre DDC vesicle Synaptic Vesicle dopamine_pre->vesicle VMAT2 dopamine_synapse Dopamine vesicle->dopamine_synapse Release dat Dopamine Transporter (DAT) dopamine_synapse->dat Reuptake d1_receptor D1 Receptor (Gαs) dopamine_synapse->d1_receptor Binds d2_receptor D2 Receptor (Gαi) dopamine_synapse->d2_receptor Binds ac_stim Adenylyl Cyclase (Stimulated) d1_receptor->ac_stim ac_inhib Adenylyl Cyclase (Inhibited) d2_receptor->ac_inhib camp_increase ↑ cAMP ac_stim->camp_increase camp_decrease ↓ cAMP ac_inhib->camp_decrease pka Protein Kinase A (PKA) camp_increase->pka downstream_effects_inhib Downstream Effects camp_decrease->downstream_effects_inhib downstream_effects_stim Downstream Effects pka->downstream_effects_stim

Caption: Simplified dopamine signaling pathway in a neuron.

Logical Relationship of Derivatization

G dansyl_chloride Dansyl Chloride (Derivatizing Agent) plus + dansyl_chloride->plus amino_acid Analyte (e.g., Amino Acid) reaction Derivatization Reaction amino_acid->reaction plus->amino_acid dansyl_derivative Dansyl-Analyte Derivative (Fluorescent & UV-Absorbent) reaction->dansyl_derivative

Caption: Logical relationship of the Dansyl chloride derivatization reaction.

References

Assessing Dansylamide Labeling's Impact on Protein Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that can significantly influence experimental outcomes. An ideal label provides a strong and stable signal without perturbing the native structure and function of the protein under investigation. This guide provides an objective comparison of Dansylamide with other common fluorescent labels, supported by experimental data and detailed protocols, to aid in making an informed choice for your research needs.

The addition of any extrinsic molecule to a protein carries the risk of altering its delicate three-dimensional structure and, consequently, its biological activity.[1] this compound, a derivative of Dansyl chloride, is a relatively small fluorescent probe that has been shown to cause minimal structural and functional perturbations, making it an attractive option for sensitive applications.[2][3]

Comparative Analysis of Fluorescent Labels

The choice of a fluorescent label should be guided by the specific experimental requirements, including the sensitivity of the protein to modifications, the desired photophysical properties of the dye, and the analytical techniques to be employed. Below is a summary of the key characteristics of this compound compared to other widely used fluorescent labels.

FeatureThis compound/Dansyl ChlorideFluorescein Isothiocyanate (FITC)Alexa Fluor Dyes (e.g., Alexa Fluor 488)
Molecular Weight ~250 Da[3]~389 Da[3]~520 Da (for Alexa Fluor 488)
Size SmallLargerLarger
Reactivity Primary and secondary amines (N-terminus, Lys)Primarily primary amines (N-terminus, Lys)Various derivatives for different functional groups
Potential Structural Perturbation Minimal, due to small sizeCan cause steric hindrance and alter charge distributionCan cause steric hindrance, though a wide range of derivatives is available to minimize this
Potential Functional Impact Generally low impact on enzyme activity and binding affinityCan perturb protein-protein interactions and enzyme kineticsCan perturb function, but often less than FITC
Photostability Moderate, sensitive to light exposureProne to photobleachingHigh photostability
pH Sensitivity Fluorescence can be pH-dependentFluorescent signal is sensitive to pH changesGenerally pH-insensitive over a wide range
Quantum Yield Moderate to high (environment-dependent)HighVery High

Experimental Protocols

To empirically validate the impact of labeling on your protein of interest, the following experimental protocols are recommended.

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. Optimal conditions may vary depending on the specific protein.

Materials:

  • Purified protein solution (1-5 mg/mL)

  • This compound stock solution (e.g., 10 mg/mL in DMSO or DMF)

  • Labeling buffer (e.g., 50 mM sodium bicarbonate, pH 8.0-9.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column or dialysis tubing

Procedure:

  • Preparation: Prepare the protein solution in the labeling buffer.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light.

  • Termination: Stop the reaction by adding the quenching solution.

  • Purification: Remove unreacted dye by size-exclusion chromatography or dialysis against a suitable storage buffer.

Protocol 2: Assessing Structural Changes using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for detecting changes in the secondary structure of a protein upon labeling.

Materials:

  • Unlabeled and labeled protein samples in a CD-compatible buffer (e.g., 10 mM sodium phosphate)

  • Quartz cuvette (e.g., 0.1 cm pathlength)

  • CD spectropolarimeter

Procedure:

  • Instrument Setup: Calibrate the CD spectrometer according to the manufacturer's instructions.

  • Sample Preparation: Prepare protein samples at a suitable concentration (e.g., 0.1-0.2 mg/mL).

  • Data Acquisition:

    • Record a baseline spectrum using the buffer alone.

    • Record the CD spectra of the unlabeled and labeled protein samples in the far-UV region (e.g., 190-260 nm).

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectra.

    • Compare the spectra of the labeled and unlabeled proteins. Significant changes in the spectral shape and intensity indicate alterations in the secondary structure.

Protocol 3: Evaluating Functional Changes with an Enzyme Activity Assay

For enzymes, a kinetic assay is crucial to determine if labeling has affected their catalytic function.

Materials:

  • Unlabeled and labeled enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Spectrophotometer or fluorometer

Procedure:

  • Reaction Setup: Prepare a series of reactions with a fixed concentration of the unlabeled or labeled enzyme and varying concentrations of the substrate.

  • Kinetic Measurement: Initiate the reaction and monitor the formation of the product or consumption of the substrate over time using a spectrophotometer or fluorometer.

  • Data Analysis:

    • Determine the initial reaction velocities (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.

    • Compare the Vmax and Km values of the labeled enzyme to the unlabeled control. Significant differences indicate an impact on enzyme function.

Visualizing Workflows and Concepts

To further clarify the experimental processes and the principles behind them, the following diagrams are provided.

experimental_workflow cluster_labeling Protein Labeling cluster_analysis Impact Assessment p Purified Protein mix Mix & Incubate p->mix d This compound d->mix q Quench Reaction mix->q pur Purify Labeled Protein q->pur lp Labeled Protein pur->lp Proceed to Analysis cd Circular Dichroism lp->cd fs Fluorescence Spectroscopy lp->fs ms Native Mass Spectrometry lp->ms fa Functional Assay lp->fa cd_principle cluster_0 Circular Dichroism Principle unpolarized Unpolarized Light linear_polarized Linearly Polarized Light unpolarized->linear_polarized Linear Polarizer circular_polarized Circularly Polarized Light (Left & Right) linear_polarized->circular_polarized Photoelastic Modulator sample Chiral Sample (Protein) circular_polarized->sample detector Detector sample->detector Differential Absorption spectrum CD Spectrum (ΔA vs. Wavelength) detector->spectrum enzyme_kinetics cluster_reaction Michaelis-Menten Kinetics E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k-1 E->ES k1 E:e->ES:w P Product (P) S Substrate (S) S:e->ES:w ES->E kcat ES:e->E:w ES:e->P:w

References

A Comparative Guide to Dansylamide Labeling for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of molecules containing primary and secondary amine or phenolic hydroxyl groups is a frequent challenge in metabolomics and proteomics. Chemical derivatization is a powerful strategy to enhance the analytical performance of these compounds in liquid chromatography-mass spectrometry (LC-MS). Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride, Dns-Cl) is a versatile derivatization reagent that reacts with these functional groups to form stable Dansylamide derivatives. This guide provides an objective comparison of this compound labeling with other common amine-reactive reagents, supported by experimental protocols and performance data.

Dansylation improves the ionization efficiency and chromatographic retention of polar and ionic metabolites, which are often difficult to analyze directly on reverse-phase columns.[1][2] The derivatization makes analytes more amenable to positive mode electrospray ionization and can enhance ESI signals by one to three orders of magnitude.[2] Furthermore, the availability of stable isotope-coded 13C-Dansyl chloride enables robust and precise relative and absolute quantification.[2][3]

Experimental Workflow for this compound Labeling

The overall process for quantitative analysis using this compound labeling involves sample preparation, the labeling reaction itself, quenching of the reaction, and subsequent LC-MS analysis. The workflow is designed to be robust and straightforward for implementation on standard LC-MS instrumentation.

Dansylamide_Labeling_Workflow Figure 1. Experimental Workflow for Quantitative Analysis using this compound Labeling cluster_prep Sample Preparation cluster_labeling Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine, Cell Extract) Extraction Metabolite Extraction (e.g., One-Phase Extraction) Sample->Extraction Derivatization Dansylation Reaction: + Dansyl Chloride (12C or 13C) + Alkaline Buffer (pH ~9.8) 60 min at 60°C Extraction->Derivatization Extracted Analytes Quench Quench Reaction (e.g., Formic Acid or NaOH) Derivatization->Quench Labeled Sample LCMS LC-MS/MS Analysis (Reverse Phase) Quench->LCMS Data Data Processing & Quantification LCMS->Data

Figure 1. Experimental Workflow for Quantitative Analysis using this compound Labeling

Detailed Experimental Protocol: this compound Labeling

This protocol is a generalized procedure for the derivatization of amine- and phenol-containing metabolites in a biological extract.

Materials:

  • Dansyl chloride (Dns-Cl) solution: 50 mM in 100% acetonitrile (ACN). Prepare fresh.

  • Sodium carbonate/bicarbonate buffer: 100 mM, pH 9.8.

  • Quenching solution: 2 M formic acid in ACN or 250 mM NaOH in water.

  • Sample: Extracted metabolites dried and ready for reconstitution.

Procedure:

  • Reconstitution: Reconstitute the dried sample extract in a suitable buffer, for example, a mixture of water and ACN.

  • pH Adjustment: Add 100 mM sodium carbonate/bicarbonate buffer (pH 9.8) to the sample to ensure alkaline conditions for the reaction.

  • Labeling Reaction: Add the 50 mM Dansyl chloride solution to the sample. For differential labeling, use 12C-Dns-Cl for one sample and 13C-Dns-Cl for the comparative sample.

  • Incubation: Vortex the mixture and incubate at 60°C for 60 minutes in the dark.

  • Quenching: Stop the reaction by adding a quenching solution. The choice of acid or base for quenching depends on the subsequent analytical method. For instance, NaOH can be used to quench excess Dns-Cl, followed by neutralization with formic acid.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >20,000 g) for 15 minutes at 4°C to precipitate any proteins and remove debris.

  • Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS analysis.

Calculating Labeling Efficiency: Labeling efficiency can be determined by analyzing the sample using LC-MS/MS to identify and compare the peak areas of the labeled metabolites versus their unlabeled counterparts.

Comparison with Alternative Amine-Reactive Reagents

Dansyl chloride is one of several reagents available for derivatizing amines for LC-MS analysis. Its performance is often compared with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Dabsyl chloride, and o-phthalaldehyde (OPA). The optimal choice depends on the specific analytical goals, such as desired sensitivity, the nature of the analyte, and the chromatographic conditions.

FeatureDansyl Chloride (Dns-Cl)Fmoc-ClDabsyl Chlorideo-Phthalaldehyde (OPA)Benzoyl Chloride (BzCl)
Target Groups Primary & Secondary Amines, PhenolsPrimary & Secondary AminesPrimary & Secondary AminesPrimary Amines (with thiol)Primary & Secondary Amines, Phenols, Thiols
Ionization Excellent ESI signal enhancementGood ionization, especially under acidic conditionsGood alternative for weakly acidic/basic conditionsDerivatives can be unstableStable derivatives, 13C-version available
Detection Fluorescence, MSFluorescence, UV, MSVisible, MSFluorescence (fluorogenic reagent)UV, MS
Key Advantages Versatile, robust reaction, stable derivatives, enhances chromatographic retention, well-established isotope-coded version for quantification.Useful under highly acidic chromatography conditions.Good alternative to Dansyl-Cl under certain pH conditions.Highly sensitive fluorescence detection.Fast reaction, stable derivatives.
Key Disadvantages Broad reactivity can increase sample complexity.Can produce multiple derivatives for some amino acids.Less versatile than Dansyl-Cl across a wide pH range.Derivatives can be unstable, requires a thiol co-reagent.Broad reactivity can complicate the product mixture.
Isotope Labeling 13C-Dns-Cl readily available for quantitative studies.Isotope-coded versions are available.Isotope-coded versions are available.Less common for isotope labeling strategies.13C-BzCl is commercially available.

This table synthesizes information from multiple sources and performance can be analyte and matrix-dependent.

Quantitative Performance Summary

Direct, universally applicable quantitative values for labeling efficiency are difficult to state as they are highly dependent on the specific analyte and matrix. However, studies focusing on specific applications provide insights into the expected performance. For example, dansylation has been shown to provide a linear response over at least two orders of magnitude for the relative quantification of amino acids, with an average relative standard deviation (RSD) of about 5.3% in replicate experiments. In targeted analyses, methods using Dansyl chloride derivatization have achieved limits of quantitation (LOQ) in the low nM to pg/mL range.

ParameterDansyl Chloride Performance
Linearity (R²) > 0.99
Precision (%RSD) Typically < 15%, ~5.3% for amino acids
Accuracy/Recovery 95-108% at LOQ reported for some applications
Limit of Detection (LOD) Analyte-dependent, can reach low nM levels

Conclusion

This compound labeling is a robust, versatile, and high-performance derivatization strategy for the quantitative analysis of amine- and phenol-containing compounds by mass spectrometry. Its ability to significantly enhance ionization efficiency and improve chromatographic separation makes it an excellent choice for metabolomics and other applications requiring sensitive and accurate quantification. The availability of stable isotope-labeled Dansyl chloride further solidifies its position as a superior tool for differential and absolute quantification. While alternatives like Fmoc-Cl and Dabsyl-Cl have their merits under specific conditions, Dansyl chloride offers a compelling combination of versatility, reactivity, and suitability for quantitative isotopic labeling that makes it a highly recommended method for researchers in the field.

References

Inter-laboratory Validation of a Dansylamide-Based Analytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of amine-containing analytes is a critical aspect of pharmaceutical development and quality control. Dansylamide-based analytical methods, utilizing derivatization with dansyl chloride, offer a sensitive and versatile approach for the analysis of primary and secondary amines by high-performance liquid chromatography (HPLC) with fluorescence detection (FLD). This guide provides an objective comparison of a this compound-based method with alternative analytical techniques, supported by a summary of inter-laboratory validation data and detailed experimental protocols.

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision in drug development, directly impacting data quality and regulatory compliance. The following tables summarize the performance characteristics of a representative this compound-based HPLC-FLD method, benchmarked against common alternative methods such as HPLC with Ultraviolet/Diode Array Detection (UV/DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented is a synthesis from multiple validation studies to provide a comprehensive overview.[1][2][3][4]

Table 1: Comparison of Analytical Method Performance Characteristics

ParameterThis compound HPLC-FLDHPLC-UV/DADLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999[2]> 0.99> 0.99
Accuracy (Recovery, %) 98.1 - 109.2%85 - 115.9%77.0 - 121.16%
Precision (Repeatability, RSD%) < 13.4%< 8.8%< 15%
Precision (Reproducibility, RSD%) < 15% (Estimated from similar methods)< 15%< 19%
Limit of Detection (LOD) 0.04 - 4.7 ng/mL66 - 67 µg/kg13.53 - 79.5 µg/kg
Limit of Quantification (LOQ) 0.15 - 1.8 µg/g200 - 202 µg/kg26.02 - 89.9 µg/kg

Table 2: Analyte-Specific Performance of this compound HPLC-FLD Method

AnalyteMatrixLinearity (r²)Recovery (%)Precision (RSD%)LODLOQReference
N-Nitrosodimethylamine (NDMA)Lisinopril API0.9995109.2< 13.44.7 ng/mL0.15 µg/g
N-Nitrosodiethylamine (NDEA)Lisinopril API0.999598.1< 13.40.04 ng/mL1.5 µg/g
SulfonamidesOrganic Fertilizers> 0.9977.0-121.16< 1713.53-23.30 µg/kg26.02-40.38 µg/kg
SulfonamidesAnimal Feed> 0.9979.3-114.0< 9.134.5-79.5 µg/kg41.3-89.9 µg/kg

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results in an inter-laboratory setting.

Sample Preparation and Dansyl Chloride Derivatization

This protocol is based on the derivatization of nitrosamines in a drug substance matrix.

  • Sample Extraction: Accurately weigh the sample and transfer to a suitable tube. Add a mixture of dichloromethane (DCM) and water (1:1 v/v).

  • Liquid-Liquid Microextraction: Vortex the mixture and centrifuge to separate the layers.

  • Denitrosation (if applicable): Transfer the aqueous layer to a new tube and add a denitrosating agent.

  • Derivatization:

    • Add a solution of dansyl chloride in acetone.

    • Add a sodium carbonate/bicarbonate buffer (pH 9.8) to the sample.

    • Vortex and incubate the mixture in a thermomixer at a specified temperature and time (e.g., 60 minutes at 25°C).

  • Quenching: Add ammonium hydroxide to quench the reaction.

  • Final Preparation: Filter the derivatized sample through a 0.22 µm filter before HPLC analysis.

HPLC-FLD Instrumentation and Conditions

The following are typical chromatographic conditions for the analysis of dansylated amines.

  • HPLC System: A system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mM, pH 2.8) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength (λex) at 340 nm and emission wavelength (λem) at 530 nm.

Method Validation Framework

An inter-laboratory validation study is designed to assess the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories.

G Inter-laboratory Validation Workflow A Method Development & Single-Lab Validation B Develop Standardized Protocol A->B C Select Participating Laboratories B->C D Prepare & Distribute Homogeneous Samples C->D E Laboratories Analyze Samples D->E F Collect & Statistically Analyze Data E->F G Assess Repeatability & Reproducibility F->G H Final Validation Report G->H

Inter-laboratory validation workflow.

Signaling Pathway Derivatization Chemistry

The underlying principle of the this compound-based method is the chemical reaction between dansyl chloride and the primary or secondary amine group of the analyte. This reaction forms a highly fluorescent dansyl derivative that can be readily detected.

G cluster_0 Derivatization Reaction cluster_1 Detection Analyte Analyte with Primary/Secondary Amine DansylDerivative Fluorescent Dansyl Derivative Analyte->DansylDerivative + Dansyl Chloride DansylCl Dansyl Chloride DansylCl->DansylDerivative Base Basic Conditions (pH 9-10) Base->DansylDerivative HCl HCl DansylDerivative->HCl Byproduct HPLC HPLC Separation DansylDerivative->HPLC FLD Fluorescence Detector HPLC->FLD Signal Analytical Signal FLD->Signal

Dansyl chloride derivatization and detection pathway.

Conclusion

The this compound-based HPLC-FLD method provides a highly sensitive and reliable approach for the quantification of amine-containing analytes. The inter-laboratory validation data, synthesized from various studies, demonstrates the method's robustness and reproducibility. While LC-MS/MS may offer superior sensitivity for trace-level analysis, the this compound method presents a cost-effective and readily accessible alternative with excellent performance characteristics for a wide range of applications in the pharmaceutical industry. The detailed protocols and validation framework provided in this guide serve as a valuable resource for laboratories looking to implement or participate in the validation of this powerful analytical technique.

References

A Comparative Guide to Fluorescent Probes: Benchmarking Dansylamide Against Novel Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of the performance of traditional Dansylamide probes against a selection of widely used and novel fluorescent dyes, supported by experimental data and detailed protocols.

This compound, a derivative of the dansyl fluorophore, has long been utilized for its environmentally sensitive fluorescence, making it a valuable tool for studying protein conformation and binding.[1][2] However, the landscape of fluorescent probes is continually evolving, with newer dyes offering potential advantages in brightness, photostability, and spectral properties. This guide benchmarks this compound against established and popular fluorophores such as Fluorescein, Rhodamine B, and the Cyanine dyes (Cy3 and Cy5) to aid researchers in making informed decisions for their specific applications.

Data Presentation: A Quantitative Comparison of Key Performance Metrics

The selection of a fluorescent probe is often guided by its photophysical properties. A desirable probe possesses a high molar extinction coefficient (indicating efficient light absorption), a high quantum yield (translating to a bright fluorescent signal), a large Stokes shift (minimizing self-quenching), and high photostability (ensuring signal stability during imaging). The following table summarizes these key performance metrics for this compound and selected novel fluorescent dyes. It is important to note that these values can be influenced by the solvent, pH, and conjugation to biomolecules.[3][4][5]

ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Stokes Shift (nm)Photostability
This compound ~335 - 350~510 - 550~4,300 (Dansylaziridine)Varies with solvent (e.g., 0.083 in EtOH/H₂O, 0.35 when complexed with Zn(II))~175 - 215Moderate (sensitive to light)
Fluorescein ~490~514~80,000 (in 0.1N NaOH)~0.79 - 0.97 (in Ethanol)~24Low to Moderate
Rhodamine B ~546 - 570~567 - 590~106,000 (in Methanol)~0.43 - 0.7 (in PBS/Ethanol)~21 - 23High
Cy3 ~550~570~150,000~0.04 - 0.24~20Moderate to High
Cy5 ~650~670~215,000 - 250,000~0.20 - 0.27~20Moderate

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of a test probe relative to a well-characterized standard.

Materials:

  • Test fluorescent probe (e.g., this compound)

  • Standard fluorescent probe with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • High-purity solvents

  • 1 cm pathlength quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the test probe and the standard probe in the same solvent.

    • Prepare a series of dilutions for both the test and standard probes, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis Spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the test and standard probes.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Quantum Yield Calculation:

    • Calculate the quantum yield of the test probe using the following equation: Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²) Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

      • η is the refractive index of the solvent.

G cluster_prep Solution Preparation cluster_measure Measurements cluster_analysis Data Analysis cluster_calc Calculation Prep_Test Prepare Test Probe Dilutions Absorbance Measure Absorbance (UV-Vis) Prep_Test->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Prep_Test->Fluorescence Prep_Std Prepare Standard Probe Dilutions Prep_Std->Absorbance Prep_Std->Fluorescence Plot Plot Intensity vs. Absorbance Absorbance->Plot Integrate Integrate Emission Spectra Fluorescence->Integrate Integrate->Plot Gradient Determine Gradients Plot->Gradient Calculate_QY Calculate Quantum Yield Gradient->Calculate_QY

Workflow for determining relative fluorescence quantum yield.

Protocol 2: Assessment of Photostability

This protocol describes a method for comparing the photostability of different fluorescent probes in a cellular context using time-lapse microscopy.

Materials:

  • Live cells cultured on glass-bottom dishes

  • Fluorescent probes for labeling (e.g., this compound, Fluorescein, Rhodamine B, Cy3, Cy5)

  • Fluorescence microscope with a camera and time-lapse imaging capabilities

  • Image analysis software

Procedure:

  • Cell Labeling:

    • Label cells with the different fluorescent probes according to optimized protocols for each dye.

  • Microscope Setup:

    • Select the appropriate filter sets and laser lines for each probe.

    • Adjust the laser power, exposure time, and gain to obtain a good initial signal-to-noise ratio. These settings must be kept constant for all probes being compared.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-20 minutes).

  • Data Analysis:

    • Select regions of interest (ROIs) within the labeled cells.

    • Measure the mean fluorescence intensity within the ROIs for each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (t=0).

    • Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves. A slower decay indicates higher photostability.

G start Start cell_labeling Label Cells with Fluorescent Probe start->cell_labeling microscope_setup Set Up Microscope (Consistent Settings) cell_labeling->microscope_setup time_lapse Acquire Time-Lapse Images microscope_setup->time_lapse roi_selection Select Regions of Interest (ROIs) time_lapse->roi_selection intensity_measurement Measure Mean Fluorescence Intensity in ROIs roi_selection->intensity_measurement normalization Normalize Intensity to Time Zero intensity_measurement->normalization plotting Plot Normalized Intensity vs. Time normalization->plotting end End plotting->end

Experimental workflow for assessing photostability.

Protocol 3: Comparative Protein Labeling Efficiency

This protocol provides a general method to compare the labeling efficiency of different amine-reactive fluorescent probes.

Materials:

  • Purified protein with accessible primary amines (e.g., Bovine Serum Albumin)

  • Amine-reactive fluorescent probes (e.g., Dansyl chloride, Fluorescein isothiocyanate (FITC), Rhodamine B isothiocyanate (TRITC), Cy3/Cy5 NHS esters)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

Procedure:

  • Protein and Dye Preparation:

    • Dissolve the protein in the labeling buffer to a known concentration (e.g., 1-10 mg/mL).

    • Prepare stock solutions of the fluorescent dyes in an anhydrous solvent like DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the reactive dye to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

  • Determination of Labeling Efficiency (Degree of Labeling - DOL):

    • Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the dye.

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Calculate the dye concentration using the Beer-Lambert law.

    • The DOL is the molar ratio of the dye to the protein.

G cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Labeling Buffer Mix Mix Protein and Dye (10-20x molar excess of dye) Protein->Mix Dye Reactive Dye in Anhydrous Solvent Dye->Mix Incubate Incubate (1-2h, RT, dark) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Absorbance Measure Absorbance (280 nm & λmax_dye) SEC->Absorbance Calculate_Protein Calculate Protein Concentration Absorbance->Calculate_Protein Calculate_Dye Calculate Dye Concentration Absorbance->Calculate_Dye Calculate_DOL Calculate Degree of Labeling (DOL) Calculate_Protein->Calculate_DOL Calculate_Dye->Calculate_DOL

Workflow for comparing protein labeling efficiency.

Conclusion

The choice between this compound and novel fluorescent dyes is highly dependent on the specific experimental requirements. This compound remains a valuable tool for applications that leverage its environmental sensitivity. However, for applications demanding high brightness and photostability, newer dyes such as Rhodamine B and certain Cyanine dyes may offer superior performance. This guide provides the foundational data and protocols to enable researchers to make an informed selection and to perform their own benchmarking studies to identify the optimal probe for their research needs.

References

Safety Operating Guide

Navigating the Safe Disposal of Dansylamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides a detailed, step-by-step procedure for the disposal of Dansylamide, a fluorescent dye commonly used in biochemical and chemical research to label substances with the fluorescent dansyl group.[1][2][3][4] Adherence to these procedures is essential for minimizing environmental impact and ensuring a safe laboratory environment.

Key Properties and Safety Considerations

This compound is a white to off-white powder that is stable under normal conditions.[3] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care, avoiding contact with skin and eyes and preventing inhalation or ingestion.

Quantitative Data for this compound:

PropertyValue
Molecular Formula C12H14N2O2S
Molar Mass 250.32 g/mol
Melting Point 217 - 221 °C (422.6 - 429.8 °F)
Appearance White to off-white powder
Solubility Soluble in DMSO (20 mg/ml)
Excitation Maximum ~350 nm
Emission Maximum 520 - 550 nm (solvent-dependent)

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste generated in a laboratory setting. This procedure is designed to be clear, concise, and easy to follow.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The first rinse of any container that held this compound should be collected as hazardous waste.

2. Labeling:

  • Properly label the waste container with a hazardous waste tag.

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The date the waste was first added to the container

    • The associated hazards (e.g., "Handle with care," "Avoid inhalation")

3. Storage:

  • Store the waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as oxidizing agents.

  • Ensure the container is kept closed except when adding waste.

  • Utilize secondary containment to prevent spills.

4. Disposal Request:

  • Once the waste container is full (no more than 75% capacity for liquids to allow for expansion), or if the waste is no longer being generated, arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

5. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date.

While some sources suggest that smaller quantities may be disposed of with household waste, this is not a recommended practice in a professional laboratory setting. Always adhere to your institution's specific waste disposal guidelines and regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Dansylamide_Disposal_Workflow cluster_collection Waste Collection cluster_containerization Containerization & Labeling cluster_management Storage & Disposal cluster_documentation Record Keeping start This compound Waste Generated solid_waste Solid Waste (Powder, Contaminated Items) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste solid_container Designated Solid Waste Container solid_waste->solid_container liquid_container Designated Liquid Waste Container liquid_waste->liquid_container labeling Label with Hazardous Waste Tag solid_container->labeling liquid_container->labeling storage Store in Designated Area (Cool, Dry, Ventilated) labeling->storage disposal_request Request Disposal via EHS storage->disposal_request final_disposal Professional Disposal disposal_request->final_disposal documentation Maintain Disposal Records disposal_request->documentation

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Dansylamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for Dansylamide, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

Physical and Chemical Properties

This compound is a fluorescent dye commonly used in biochemistry to label proteins and other molecules.[1] A summary of its key quantitative properties is provided below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄N₂O₂S[2][3]
Molecular Weight 250.32 g/mol [2][4]
Appearance White to off-white solid powder
Melting Point 217 - 221 °C (422.6 - 429.8 °F)
Solubility Soluble in DMSO (up to 150 mg/mL) and ethanol.
Excitation Wavelength (Ex) ~335-360 nm
Emission Wavelength (Em) ~465-554 nm (highly solvent-dependent)
Purity ≥97%

Personal Protective Equipment (PPE)

Due to the nature of laboratory work, a comprehensive approach to personal safety is mandatory. The following PPE must be worn at all times when handling this compound.

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for operations with a significant splash hazard.

  • Hand Protection : Disposable nitrile gloves are recommended for short-term protection against a broad range of chemicals. Always inspect gloves before use and change them immediately if contact with the chemical occurs or if the glove's integrity is compromised. Disposable gloves should not be washed or reused.

  • Body Protection : A laboratory coat must be worn to prevent contamination of personal clothing. Ensure the coat is buttoned and fits properly. For handling larger quantities or when there is a risk of splashing, consider chemical-resistant coveralls.

  • Footwear : Closed-toed shoes that cover the entire foot are required in the laboratory.

Operational Plans: Handling and Storage

Adherence to proper handling and storage protocols is essential to ensure user safety and product stability.

  • Preparation : Before handling, ensure you are in a well-ventilated area.

  • Avoid Contact : Take care to avoid contact with skin and eyes.

  • Avoid Inhalation : Do not breathe in the powder, dust, or vapors.

  • Weighing : When weighing the solid powder, do so carefully to minimize dust generation.

  • Dissolving : To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO or ethanol. Sonication or gentle heating to 37°C can aid in dissolution.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly. Remove and wash any contaminated clothing before reuse.

Proper storage is crucial for maintaining this compound's stability.

  • Solid Form : Store the powder at -20°C in a tightly sealed container, protected from light and moisture. When stored correctly, it is stable for at least 2-4 years.

  • Solvent Solutions : Once dissolved, store stock solutions in aliquots to avoid repeated freeze-thaw cycles.

    • Store at -80°C for use within 6 months.

    • Store at -20°C for use within 1 month.

  • Incompatibilities : Store away from oxidizing agents.

Disposal Plan

Dispose of all chemical waste in accordance with federal, state, and local regulations. Never dispose of hazardous waste by evaporation, down the sewer, or in the regular trash.

  • Waste this compound : Collect unused or unwanted this compound (both solid and solutions) in a designated, sturdy, leak-proof container. The container must be clearly labeled as hazardous waste.

  • Contaminated Materials : Any materials used to clean up a spill, such as paper towels or absorbents, are classified as hazardous waste. Collect these materials in a sealable, leak-proof container. All contaminated disposable PPE (e.g., gloves) must also be collected as hazardous waste.

  • Empty Containers : Original containers must have their labels defaced before disposal to prevent misidentification. Empty containers may be considered solid waste, but it is best to consult your institution's EHS office for specific guidance.

  • Requesting Pickup : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for all hazardous waste containers.

Emergency Spill Response Workflow

In the event of a spill, a swift and organized response is critical to ensure the safety of all laboratory personnel. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_cleanup Cleanup & Decontamination cluster_disposal Final Steps Secure_Area 1. Secure Area Alert others and restrict access. Assess_Spill 2. Assess Spill Identify substance and spill size. Secure_Area->Assess_Spill Don_PPE 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Spill->Don_PPE Contain_Spill 4. Contain Spill Use absorbent pads to surround the spill. Don_PPE->Contain_Spill Clean_Up 5. Clean Up Cover with absorbent material, collect into a waste container. Contain_Spill->Clean_Up Decontaminate 6. Decontaminate Area Clean spill area with appropriate solvent, followed by soap and water. Clean_Up->Decontaminate Dispose_Waste 7. Dispose of Waste Seal and label waste container. Request EHS pickup. Decontaminate->Dispose_Waste

Diagram: Step-by-step workflow for responding to a this compound spill.

References

×

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dansylamide
Reactant of Route 2
Reactant of Route 2
Dansylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.